An In-depth Technical Guide to Piperazin-1-yl-o-tolyl-methanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals Introduction Piperazin-1-yl-o-tolyl-methanone hydrochloride is a substituted piperazine derivative of significant interest in medicinal chemistry and drug d...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazin-1-yl-o-tolyl-methanone hydrochloride is a substituted piperazine derivative of significant interest in medicinal chemistry and drug discovery. The core structure, featuring a piperazine ring linked to an o-tolyl group via a carbonyl bridge, positions it as a versatile scaffold for the development of novel therapeutic agents. The piperazine moiety is a common pharmacophore found in numerous clinically approved drugs, valued for its ability to modulate pharmacokinetic properties and interact with various biological targets. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential pharmacological applications of this compound, grounded in established scientific principles and available data on related structures.
Chemical Structure:
Caption: 2D structure of Piperazin-1-yl-o-tolyl-methanone Hydrochloride.
Synthesis and Characterization
The synthesis of Piperazin-1-yl-o-tolyl-methanone hydrochloride is typically achieved through a nucleophilic acyl substitution reaction, a cornerstone of amide bond formation in organic chemistry. This involves the reaction of a piperazine derivative with an activated form of o-toluic acid, most commonly the acyl chloride.
Experimental Protocol: Synthesis of Piperazin-1-yl-o-tolyl-methanone hydrochloride
Part 1: Synthesis of (2-methylphenyl)(piperazin-1-yl)methanone (Free Base)
Reaction Setup: In a dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve anhydrous piperazine (2 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.
Addition of Acyl Chloride: Dissolve o-toluoyl chloride (1 equivalent) in the same anhydrous solvent and add it dropwise to the cooled piperazine solution over a period of 30-60 minutes with vigorous stirring. The use of excess piperazine serves to neutralize the hydrochloric acid formed during the reaction.
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Work-up and Isolation: Upon completion, filter the reaction mixture to remove the piperazine hydrochloride salt. Wash the filtrate with water or a saturated aqueous solution of sodium bicarbonate to remove any remaining salts and unreacted starting materials. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.
Purification: The crude (2-methylphenyl)(piperazin-1-yl)methanone can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure free base.
Part 2: Formation of the Hydrochloride Salt
Salt Formation: Dissolve the purified (2-methylphenyl)(piperazin-1-yl)methanone in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.
Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.
Isolation of the Salt: Collect the precipitated Piperazin-1-yl-o-tolyl-methanone hydrochloride by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain the final product as a crystalline solid.
Synthesis Workflow
Caption: General workflow for the synthesis of Piperazin-1-yl-o-tolyl-methanone hydrochloride.
Physicochemical and Analytical Data
Property
Value
Molecular Formula
C12H17ClN2O
Molecular Weight
240.73 g/mol
Appearance
White to off-white crystalline solid (predicted)
Solubility
Soluble in water and polar organic solvents (predicted)
While specific pharmacological data for Piperazin-1-yl-o-tolyl-methanone hydrochloride is limited in publicly accessible literature, the broader class of aryl piperazine derivatives has been extensively studied, revealing a range of biological activities. The structural motifs present in this compound suggest several potential avenues for research and drug development.
α-Adrenoceptor Antagonism
A structurally related compound, 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one, has been identified as a potent non-selective antagonist of α1B and α2A-adrenoceptors.[2][3] This compound demonstrated the ability to reduce elevated glucose and triglyceride levels in an animal model of diet-induced obesity, suggesting a role in the management of metabolic disorders.[2][3] The o-tolylpiperazine moiety is crucial for this activity. Given this precedent, Piperazin-1-yl-o-tolyl-methanone hydrochloride is a prime candidate for investigation as an α-adrenoceptor antagonist. Antagonism at these receptors can modulate sympathetic nervous system activity, which is often dysregulated in metabolic syndrome.
Elucidating the Mechanism of Action for Piperazin-1-yl-o-tolyl-methanone hydrochloride: A Structured, Hypothesis-Driven Approach
Abstract: This technical guide outlines a speculative, yet scientifically rigorous, framework for elucidating the mechanism of action (MoA) of the novel compound, Piperazin-1-yl-o-tolyl-methanone hydrochloride. In the ab...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract:
This technical guide outlines a speculative, yet scientifically rigorous, framework for elucidating the mechanism of action (MoA) of the novel compound, Piperazin-1-yl-o-tolyl-methanone hydrochloride. In the absence of published pharmacological data, this document leverages a hypothesis-driven approach grounded in structural analogy to well-characterized pharmacophores. We will deconstruct the molecule into its core components—the piperazine ring, the o-tolyl group, and the methanone linker—to postulate primary molecular targets within the central nervous system (CNS). This guide provides a multi-tiered experimental blueprint, from initial in vitro screening to in vivo behavioral validation, designed for researchers and drug development professionals. Each proposed step is accompanied by detailed protocols and the scientific rationale underpinning its selection, ensuring a self-validating and logical progression for MoA discovery.
Introduction and Structural Rationale
The discovery of novel CNS-active agents is paramount for addressing the significant unmet needs in treating psychiatric and neurological disorders. The compound Piperazin-1-yl-o-tolyl-methanone hydrochloride presents a chemical structure that, while novel, contains moieties with well-documented pharmacological activities. A systematic investigation into its MoA is therefore warranted.
The Piperazine Scaffold in Neuropharmacology
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1] It is a six-membered heterocycle with two opposing nitrogen atoms, which allows for diverse substitutions and the ability to form crucial ionic and hydrogen bonds with biological targets.[2] Many piperazine derivatives exhibit potent effects on the CNS by interacting with monoamine neurotransmitter systems, including serotonin (5-HT) and dopamine (D) receptors.[2][3] This scaffold is a key component in successful antipsychotic (e.g., aripiprazole), antidepressant (e.g., vortioxetine), and anxiolytic (e.g., buspirone) therapies.[1][2][3]
Structural Analysis of Piperazin-1-yl-o-tolyl-methanone hydrochloride
To formulate a cogent hypothesis, we must first analyze the compound's constituent parts (PubChem CID: 2760445)[4].
Piperazine Moiety: As established, this core strongly suggests a propensity for interaction with CNS receptors, particularly G-protein coupled receptors (GPCRs) and neurotransmitter transporters.[5]
o-Tolyl Group (2-methylphenyl): The substitution of an aryl ring onto the piperazine nitrogen is a classic feature of many neuropharmacological agents. The specific 1-(o-tolyl)piperazine substructure is a known intermediate and research tool used in the development of anti-anxiety and antidepressant medications that target serotonin and dopamine receptors.[6] This provides the strongest directional clue for our investigation.
Methanone Linker (-C=O): This carbonyl group creates an amide linkage between the piperazine ring and the tolyl group. This functional group influences the molecule's electronic properties, conformation, and potential for hydrogen bonding, which will be critical in defining its binding affinity and selectivity for specific targets.
Based on this analysis, the most logical starting point for investigation is the compound's potential interaction with the monoaminergic systems.
Primary Hypotheses: Monoaminergic System Modulation
Our investigation will be guided by three primary, non-mutually exclusive hypotheses derived from the structural analysis. The compound likely acts as a modulator of serotonin receptors, dopamine receptors, or monoamine transporters.
Hypothesis 1: Serotonin (5-HT) Receptor Interaction. Aryl-piperazines are classic ligands for various 5-HT receptor subtypes. The o-tolyl group suggests potential interactions with 5-HT1A, 5-HT2A, and 5-HT2C receptors, where it could function as an agonist, antagonist, or partial agonist.[1][6]
Hypothesis 2: Dopamine (D) Receptor Interaction. The piperazine scaffold is integral to many antipsychotics that target D2 and D3 receptors.[3] The compound may exhibit affinity for these receptors, potentially acting as an antagonist or partial agonist, similar to aripiprazole.[1]
Hypothesis 3: Monoamine Transporter Inhibition. A subset of piperazine-based antidepressants function by blocking the reuptake of serotonin (SERT), norepinephrine (NET), or dopamine (DAT). The compound could potentially inhibit one or more of these transporters.
Caption: Hypothesized primary mechanisms of action based on structural analysis.
Tier 1: In Vitro Target Validation and Profiling
Objective: To perform a broad initial screening to identify the primary molecular targets of Piperazin-1-yl-o-tolyl-methanone hydrochloride and quantify its binding affinity and functional activity. This tier serves to validate or refute our primary hypotheses.
Causality: A broad radioligand displacement binding assay (e.g., a Eurofins SafetyScreen or similar) is the most efficient and cost-effective first step. It provides a wide-angle view of the compound's interactivity across dozens of CNS receptors, transporters, and ion channels. This unbiased approach prevents premature focus on a single target and can reveal unexpected off-target activities that may be critical to the overall pharmacological profile.
Methodology:
Compound Preparation: Prepare a 10 mM stock solution of Piperazin-1-yl-o-tolyl-methanone hydrochloride in an appropriate solvent (e.g., DMSO or water). Perform serial dilutions to create a range of concentrations (e.g., from 10 µM down to 0.1 nM).
Assay Execution: The compound is tested at a primary screening concentration (e.g., 1 µM or 10 µM) against a panel of ~40-80 CNS targets.
Binding Reaction: For each target, cell membranes or recombinant proteins expressing the target are incubated with a specific radioligand and the test compound.
Detection: Following incubation, the bound and free radioligand are separated. The amount of bound radioactivity is quantified using scintillation counting.
Data Analysis: The percentage inhibition of radioligand binding by the test compound is calculated. Targets showing significant inhibition (typically >50%) are flagged for follow-up.
Affinity Determination (Ki): For flagged targets, a full concentration-response curve is generated to determine the IC50 value, which is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Hypothetical Data Presentation:
Target
Radioligand
Ki (nM)
Primary Hypothesis
5-HT1A
[³H]8-OH-DPAT
15
Hypothesis 1
5-HT2A
[³H]Ketanserin
45
Hypothesis 1
Dopamine D2
[³H]Spiperone
80
Hypothesis 2
SERT
[³H]Citalopram
1200
Hypothesis 3
Adrenergic α1
[³H]Prazosin
250
Off-Target
Histamine H1
[³H]Pyrilamine
>10,000
Inactive
Experimental Protocol: Functional Activity Assays
Causality: Binding affinity does not reveal function. A compound can be an agonist (activator), antagonist (blocker), or inverse agonist (deactivator). Functional assays are essential to characterize the nature of the interaction at the primary targets identified in the binding screen. The choice of assay depends on the receptor's signaling mechanism.
Methodology (Example for a Gαi-coupled receptor like 5-HT1A):
Cell Line: Utilize a stable cell line (e.g., HEK293 or CHO) recombinantly expressing the human 5-HT1A receptor.
Assay Principle: The 5-HT1A receptor is coupled to the Gαi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).
Agonist Mode:
Treat cells with varying concentrations of the test compound.
Stimulate adenylyl cyclase with a fixed concentration of forskolin.
Measure cAMP levels using a suitable detection kit (e.g., HTRF, LANCE, or ELISA). An agonist will cause a concentration-dependent decrease in the forskolin-stimulated cAMP signal.
Antagonist Mode:
Pre-incubate cells with varying concentrations of the test compound.
Challenge the cells with a known 5-HT1A agonist (e.g., 8-OH-DPAT) at its EC80 concentration.
Measure the inhibition of the agonist-induced cAMP decrease. An antagonist will reverse the effect of the known agonist in a concentration-dependent manner.
Data Analysis: Calculate EC50 (for agonists) or IC50/Kb (for antagonists) values from the concentration-response curves.
Caption: Experimental workflow for Tier 1 in vitro characterization.
Tier 2: Ex Vivo and Cellular Characterization
Objective: To bridge the gap between recombinant systems and a more physiologically relevant environment by assessing the compound's effects on native neuronal circuits.
Experimental Protocol: Electrophysiology in Acute Brain Slices
Causality: While in vitro assays confirm molecular targets, electrophysiology reveals the downstream consequences on neuronal activity. This technique directly measures changes in membrane potential and firing rate of specific neuron types in an intact circuit, providing a powerful readout of the compound's integrated effect. For example, if the compound is a 5-HT1A agonist, we would expect it to hyperpolarize and inhibit the firing of serotonin neurons in the dorsal raphe nucleus.
Methodology:
Slice Preparation: Prepare acute brain slices (250-300 µm thick) from a rodent containing the region of interest (e.g., prefrontal cortex, dorsal raphe, or nucleus accumbens).
Recording: Using whole-cell patch-clamp, record the electrical activity of identified neurons before, during, and after bath application of Piperazin-1-yl-o-tolyl-methanone hydrochloride.
Measured Parameters: Key parameters include resting membrane potential, input resistance, action potential firing frequency, and synaptic currents (both spontaneous and evoked).
Pharmacological Validation: To confirm the effect is mediated by the hypothesized target, attempt to block the compound's effect with a known selective antagonist for that target. For instance, if the compound causes an outward current in a neuron, a selective 5-HT1A antagonist should prevent this effect.
Tier 3: In Vivo Behavioral Pharmacology
Objective: To determine if the molecular and cellular activities of the compound translate into a measurable behavioral effect in a whole-organism model.
Causality: This is the ultimate test of a CNS-active compound's potential. The selection of behavioral models must be directly informed by the findings from Tiers 1 and 2. For example, a compound with a profile of 5-HT1A agonism and 5-HT2A antagonism would be a strong candidate for testing in models of depression and anxiety.
Methodology (Example for anxiolytic-like effects):
Model: The Elevated Plus Maze (EPM) is a standard, validated model for assessing anxiety-like behavior in rodents. The maze consists of two open arms and two enclosed arms.
Procedure:
Administer the test compound (or vehicle control) to animals via an appropriate route (e.g., intraperitoneal injection) at a range of doses.
After a set pre-treatment time, place the animal in the center of the EPM.
Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).
Data Acquisition: An overhead camera and tracking software are used to automatically record parameters such as:
Time spent in the open arms vs. closed arms.
Number of entries into the open arms vs. closed arms.
Total distance traveled (as a measure of general locomotor activity).
Interpretation: Anxiolytic compounds, like benzodiazepines or 5-HT1A agonists, characteristically increase the time spent and the number of entries into the open arms, without significantly altering total locomotor activity. A positive result in this test would provide strong in vivo evidence supporting an anxiolytic MoA.
Integrated Mechanism of Action Model
By synthesizing the data from all three tiers, we can construct a comprehensive and evidence-based model of the compound's MoA. For instance, a hypothetical successful investigation might conclude the following:
"Piperazin-1-yl-o-tolyl-methanone hydrochloride is a potent 5-HT1A receptor partial agonist (Ki = 15 nM, EC50 = 50 nM) and a moderate 5-HT2A receptor antagonist (Ki = 45 nM, Kb = 65 nM). Ex vivo, it hyperpolarizes pyramidal neurons in the prefrontal cortex via 5-HT1A activation. In vivo, it produces robust anxiolytic-like effects in the Elevated Plus Maze and antidepressant-like effects in the Forced Swim Test. The integrated mechanism of action is consistent with a dual-action serotonergic modulator, a profile associated with therapeutic efficacy in mood and anxiety disorders."
Caption: A hypothetical integrated mechanism of action from molecule to behavior.
Conclusion and Future Directions
This guide presents a logical, tiered strategy for speculating and subsequently confirming the mechanism of action for Piperazin-1-yl-o-tolyl-methanone hydrochloride. By starting with a broad, unbiased in vitro screen informed by structural chemistry and progressively focusing the investigation through more complex ex vivo and in vivo systems, researchers can efficiently and robustly characterize this novel compound. Positive findings throughout this workflow would provide a strong rationale for advancing the compound into further preclinical development, including ADME/Tox profiling, pharmacokinetic studies, and evaluation in more complex disease models.
References
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.).
De-Oliveira, R., & de-Freitas, R. M. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(2), 141-151. [Link]
de Oliveira, R., & de Freitas, R. M. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(2), 141-151. [Link]
Unveiling the Therapeutic Potential of Piperazin-1-yl-o-tolyl-methanone hydrochloride: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals Abstract Piperazin-1-yl-o-tolyl-methanone hydrochloride is a synthetic compound featuring a piperazine core, a versatile scaffold known for its presence in...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperazin-1-yl-o-tolyl-methanone hydrochloride is a synthetic compound featuring a piperazine core, a versatile scaffold known for its presence in a wide array of biologically active molecules. While direct research on this specific molecule is limited, its structural similarity to other well-characterized piperazine-containing compounds suggests a rich potential for therapeutic applications. This guide provides a comprehensive framework for identifying and validating the biological targets of Piperazin-1-yl-o-tolyl-methanone hydrochloride. We will delve into the rationale behind prioritizing certain target classes based on structure-activity relationships of analogous compounds and present detailed, field-proven experimental protocols for target validation. This document serves as a roadmap for researchers seeking to unlock the therapeutic promise of this intriguing molecule.
Introduction: The Piperazine Scaffold as a Privileged Pharmacophore
The piperazine ring is a common motif in medicinal chemistry, renowned for its ability to confer favorable pharmacokinetic properties and to interact with a diverse range of biological targets.[1] Its presence in drugs spanning various therapeutic areas, from antipsychotics to anticancer agents, underscores its significance.[2] The title compound, Piperazin-1-yl-o-tolyl-methanone hydrochloride, combines this privileged scaffold with an o-tolyl methanone moiety. While the biological activity of this specific molecule is not yet elucidated, the activities of structurally related compounds provide a strong foundation for hypothesizing its potential targets.
Analysis of similar structures, such as Piperazin-1-yl-thiophen-2-yl-methanone hydrochloride and phenyl(piperazin-1-yl)methanone derivatives, points towards several promising avenues of investigation. These include G-protein coupled receptors (GPCRs), particularly serotonin receptors, enzymes such as monoacylglycerol lipase (MAGL) and cholinesterases, and potentially other targets implicated in cancer and microbial pathogenesis.[1][3]
Prioritizing Potential Biological Targets: A Rationale-Driven Approach
Based on the existing literature for structurally analogous compounds, we can prioritize the following target classes for initial investigation:
G-Protein Coupled Receptors (GPCRs): The piperazine moiety is a well-known pharmacophore for targeting GPCRs. Specifically, derivatives have shown affinity for serotonin receptors, such as the 5-HT1A receptor, suggesting potential applications in mood disorders and anxiety.[1]
Enzymes:
Monoacylglycerol Lipase (MAGL): Phenyl(piperazin-1-yl)methanone derivatives have been identified as reversible inhibitors of MAGL, an enzyme involved in the endocannabinoid system with implications for neurodegenerative diseases and cancer.[3]
Cholinesterases (AChE and BuChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key strategy in the treatment of Alzheimer's disease. Some piperazine derivatives have demonstrated inhibitory activity against these enzymes.[1]
Oncological Targets: The piperazine scaffold is present in numerous anticancer agents.[2][4] Potential mechanisms include the induction of apoptosis and inhibition of tubulin polymerization.[1][5]
The following sections will provide detailed experimental workflows to investigate the interaction of Piperazin-1-yl-o-tolyl-methanone hydrochloride with these prioritized target classes.
Experimental Workflows for Target Validation
This section outlines a logical progression of experiments, from initial screening to in-depth functional characterization, for each potential target class.
GPCR Target Validation: Focus on Serotonin Receptors
Given the documented activity of similar piperazine derivatives at serotonin receptors, this is a high-priority target class to investigate.[1]
The initial step is to determine if the compound binds to a panel of serotonin receptors. Radioligand binding assays are a robust and high-throughput method for this purpose.
Protocol: Competitive Radioligand Binding Assay
Preparation of Cell Membranes: Obtain cell lines expressing the human serotonin receptor subtypes of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2C). Culture the cells and prepare membrane fractions by homogenization and centrifugation.
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a known radioligand for the specific receptor subtype (e.g., [3H]-8-OH-DPAT for 5-HT1A), and varying concentrations of Piperazin-1-yl-o-tolyl-methanone hydrochloride.
Incubation: Incubate the plates at room temperature for a specified time to allow for binding equilibrium to be reached.
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.
Quantification: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
Data Analysis: Plot the percentage of specific binding against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the inhibitory constant (Ki).
Data Presentation:
Receptor Subtype
Radioligand
Ki (nM) of Test Compound
5-HT1A
[3H]-8-OH-DPAT
TBD
5-HT2A
[3H]-Ketanserin
TBD
5-HT2C
[3H]-Mesulergine
TBD
A binding affinity does not necessarily translate to a functional effect. Therefore, the next step is to assess whether the compound acts as an agonist, antagonist, or inverse agonist at the identified receptor.
Protocol: cAMP Assay for 5-HT1A Receptor (Gi-coupled)
Cell Culture: Use a cell line expressing the 5-HT1A receptor and a reporter system for cyclic AMP (cAMP) levels (e.g., CRE-luciferase).
Agonist Mode: Treat the cells with varying concentrations of Piperazin-1-yl-o-tolyl-methanone hydrochloride and measure the resulting decrease in forskolin-stimulated cAMP production.
Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound before stimulating them with a known 5-HT1A agonist (e.g., 8-OH-DPAT). Measure the ability of the test compound to block the agonist-induced decrease in cAMP.
Detection: Utilize a commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA) to quantify cAMP levels.
Data Analysis: For agonist activity, determine the EC50 value. For antagonist activity, determine the IC50 and calculate the pA2 value.
Workflow Diagram:
Caption: Enzyme target validation workflow.
Anticancer Activity and Mechanism of Action
The broad anticancer potential of piperazine derivatives warrants an investigation into the effects of Piperazin-1-yl-o-tolyl-methanone hydrochloride on cancer cell lines.
[2][4]
The initial step is to assess the compound's cytotoxic and anti-proliferative effects on a panel of cancer cell lines.
Protocol: MTT Assay for Cell Viability
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
Compound Treatment: Treat the cells with a range of concentrations of Piperazin-1-yl-o-tolyl-methanone hydrochloride for 24, 48, and 72 hours.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Detection: Measure the absorbance at 570 nm.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
If the compound shows significant anti-proliferative activity, the next step is to investigate the underlying mechanism.
Protocol: Flow Cytometry for Apoptosis and Cell Cycle
Apoptosis (Annexin V/PI Staining): Treat cancer cells with the compound at its IC50 concentration. Stain the cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis: Treat cells with the compound, fix them in ethanol, and stain the DNA with PI. Analyze by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Workflow Diagram:
Caption: Anticancer mechanism of action workflow.
Conclusion and Future Directions
This guide provides a structured and scientifically rigorous approach to elucidating the biological targets of Piperazin-1-yl-o-tolyl-methanone hydrochloride. By leveraging the knowledge from structurally related compounds, researchers can efficiently navigate the early stages of drug discovery. The proposed workflows, from initial screening to detailed mechanistic studies, offer a clear path to understanding the compound's therapeutic potential. Positive findings in any of these areas would warrant further investigation, including lead optimization, in vivo efficacy studies, and detailed pharmacokinetic and toxicological profiling. The versatility of the piperazine scaffold suggests that Piperazin-1-yl-o-tolyl-methanone hydrochloride could be a valuable starting point for the development of novel therapeutics.
"Piperazin-1-yl-o-tolyl-methanone hydrochloride" solubility and stability data
An In-depth Technical Guide to the Physicochemical Characterization of Piperazin-1-yl-o-tolyl-methanone hydrochloride Abstract: This technical guide provides a comprehensive framework for evaluating the solubility and st...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Physicochemical Characterization of Piperazin-1-yl-o-tolyl-methanone hydrochloride
Abstract: This technical guide provides a comprehensive framework for evaluating the solubility and stability of Piperazin-1-yl-o-tolyl-methanone hydrochloride (PubChem CID: 2760445). While specific experimental data for this compound is not extensively published, this document serves as a detailed procedural reference for researchers, scientists, and drug development professionals. It outlines authoritative, field-proven methodologies for determining critical physicochemical parameters essential for preclinical and formulation development. The guide explains the causality behind experimental choices, provides step-by-step protocols, and offers templates for robust data presentation, adhering to the principles of scientific integrity and reproducibility.
Introduction: The Critical Role of Physicochemical Profiling
Piperazin-1-yl-o-tolyl-methanone hydrochloride is a chemical entity featuring a piperazine ring linked to an o-tolyl methanone group[1]. As with any potential therapeutic agent, a thorough understanding of its fundamental physicochemical properties is a prerequisite for successful drug development. The piperazine moiety is a common scaffold in medicinal chemistry, and its derivatives are explored for a wide range of pharmacological activities[2][3].
The hydrochloride salt form is frequently employed to enhance the aqueous solubility and stability of parent compounds. However, these properties are not guaranteed and must be empirically determined. Key parameters such as solubility directly influence bioavailability, while stability dictates shelf-life, storage conditions, and potential degradation pathways. This guide provides the necessary experimental framework to generate this crucial data package.
Solubility is a critical determinant of a drug candidate's absorption and, consequently, its therapeutic efficacy. For hydrochloride salts, solubility is often pH-dependent. The following protocols describe methods to determine both thermodynamic and kinetic solubility, providing a comprehensive profile.
Expertise & Rationale: Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between thermodynamic and kinetic solubility.
Thermodynamic Solubility is the true equilibrium solubility of a compound in a given solvent. It represents the maximum amount of solute that can be dissolved under equilibrium conditions and is essential for understanding biopharmaceutical properties. The shake-flask method is the gold standard for this determination due to its reliance on achieving equilibrium.
Kinetic Solubility measures the concentration of a compound that remains in solution after being rapidly dissolved (typically from a DMSO stock) and incubated for a shorter period. This is a high-throughput screening method that helps identify potential precipitation issues in early-stage assays.
This protocol outlines the definitive method for determining the equilibrium solubility of Piperazin-1-yl-o-tolyl-methanone hydrochloride.
Methodology:
Preparation of Buffers: Prepare a series of physiologically relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the gastrointestinal tract.
Compound Addition: Add an excess amount of the test compound to a known volume of each buffer or solvent (e.g., water, ethanol, propylene glycol) in separate glass vials. The excess should be visually confirmed.
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C and 37 °C) using a shaker or rotator. Equilibration time is critical; for many compounds, 24-48 hours is sufficient, but this should be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.
Phase Separation: After equilibration, allow the vials to stand to let undissolved solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all suspended solids.
Sampling and Dilution: Carefully remove an aliquot from the clear supernatant. Dilute the aliquot with the appropriate mobile phase for the chosen analytical method.
Quantification: Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Data Reporting: Express solubility in mg/mL or µg/mL.
Data Presentation: Thermodynamic Solubility
Summarize the collected data in a clear, structured table.
Solvent/Buffer System
pH
Temperature (°C)
Solubility (mg/mL)
Method of Analysis
Deionized Water
~5.5 (as measured)
25
Experimental Value
HPLC-UV
0.1 N HCl
1.2
37
Experimental Value
HPLC-UV
Acetate Buffer
4.5
37
Experimental Value
HPLC-UV
Phosphate Buffer
6.8
37
Experimental Value
HPLC-UV
Phosphate Buffer
7.4
37
Experimental Value
HPLC-UV
Ethanol
N/A
25
Experimental Value
HPLC-UV
Methanol
N/A
25
Experimental Value
HPLC-UV
Workflow Visualization: Solubility Determination
Caption: Workflow for Thermodynamic Solubility Determination.
Chemical Stability Assessment
Stability testing is essential to determine the intrinsic stability of the molecule and to identify potential degradation products. This involves subjecting the compound to a range of stress conditions that accelerate decomposition.
Expertise & Rationale: Forced Degradation Studies
Forced degradation, or stress testing, is a cornerstone of drug development mandated by regulatory bodies like the ICH (International Council for Harmonisation). The goal is not to completely destroy the molecule but to induce degradation to a level of approximately 5-20%. This allows for:
Identification of Degradation Pathways: Understanding whether the molecule is susceptible to hydrolysis, oxidation, or photolysis.
Development of Stability-Indicating Methods: The analytical method (typically HPLC) must be proven to separate the parent peak from all degradation product peaks, ensuring accurate quantification during long-term stability studies.
Elucidation of Degradant Structures: Characterizing the degradation products is crucial for safety assessment.
Experimental Protocol: Forced Degradation Study
This protocol provides a standard approach to stress testing Piperazin-1-yl-o-tolyl-methanone hydrochloride.
Methodology:
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
Stress Conditions:
Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl. Incubate at an elevated temperature (e.g., 60 °C) for a set period (e.g., 24 hours).
Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH. Incubate at room temperature for a shorter period (e.g., 2-4 hours), as base-catalyzed hydrolysis is often rapid.
Oxidative Degradation: Dilute the stock solution with a 3% solution of hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80 °C) for 48 hours. Also, subject a solution to thermal stress.
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.
Sample Analysis: At appropriate time points, withdraw samples. Neutralize the acidic and basic samples before analysis. Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
Data Evaluation:
Calculate the percentage of the parent compound remaining.
Determine the percentage of major degradation products formed (peak area normalization is a common approach).
Perform mass balance calculations to ensure that the decrease in the parent drug concentration is accounted for by the formation of degradation products.
Data Presentation: Forced Degradation Summary
Stress Condition
Reagent/Parameters
Incubation Time/Temp
% Parent Remaining
% Major Degradant(s)
Acid Hydrolysis
0.1 N HCl
24 h / 60°C
Experimental Value
Experimental Value
Base Hydrolysis
0.1 N NaOH
4 h / 25°C
Experimental Value
Experimental Value
Oxidation
3% H₂O₂
24 h / 25°C
Experimental Value
Experimental Value
Thermal (Solid)
N/A
48 h / 80°C
Experimental Value
Experimental Value
Photolytic (Solution)
ICH Q1B Light Box
N/A
Experimental Value
Experimental Value
Workflow Visualization: Stability Testing
Caption: Workflow for Forced Degradation Stability Study.
Conclusion and Forward Look
This guide provides the foundational protocols for a comprehensive evaluation of the solubility and stability of Piperazin-1-yl-o-tolyl-methanone hydrochloride. Executing these experiments with scientific rigor will generate a robust data package that is essential for making informed decisions in the drug development process. The resulting data will guide formulation strategies, define appropriate storage and handling conditions, and provide a basis for all future development activities. While public data on this specific molecule is sparse, the application of these standard, authoritative methodologies will empower any research team to characterize it effectively.
References
PubChem. (n.d.). 1-(o-Tolyl)piperazine Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
Neuroquantology. (2022). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Retrieved from [Link]
ResearchGate. (2018). Synthesis and in silico study of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives as suitable therapeutic agents. Retrieved from [Link]
PubChem. (n.d.). Piperazin-1-yl-o-tolyl-methanone hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
A Technical Guide to the Pharmacological Profile of Piperazine-Based Compounds
Abstract The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, represents a quintessential "privileged scaffold" in medicinal chemistry.[1][2][3] Its structural rigidity, synthetic tractabilit...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, represents a quintessential "privileged scaffold" in medicinal chemistry.[1][2][3] Its structural rigidity, synthetic tractability, and favorable physicochemical properties have cemented its role as a cornerstone in the design of a vast array of therapeutic agents.[4][5][6] Found in numerous FDA-approved drugs, this moiety is integral to molecules targeting a wide spectrum of diseases, including central nervous system disorders, cancer, and infectious diseases.[7][8][9][10] This guide provides an in-depth exploration of the pharmacological profile of piperazine-based compounds, elucidating their mechanisms of action, structure-activity relationships, and the experimental workflows essential for their characterization. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in modern therapeutic design.
The Piperazine Core: A Foundation for Pharmacological Diversity
The unique architecture of the piperazine ring is central to its success. The two nitrogen atoms provide sites for substitution, allowing for the precise tuning of a molecule's steric and electronic properties to achieve desired interactions with biological targets.[11][12] These nitrogen atoms often act as hydrogen bond acceptors and can be protonated at physiological pH, enhancing aqueous solubility and influencing pharmacokinetic profiles.[5] This inherent versatility allows medicinal chemists to systematically modify piperazine-containing molecules to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4]
Key Therapeutic Applications and Mechanisms of Action
Piperazine derivatives exhibit a remarkable range of pharmacological activities, a testament to their ability to interact with diverse biological targets.
Central Nervous System (CNS) Agents
The piperazine scaffold is a dominant feature in drugs targeting the CNS. Many piperazine compounds modulate monoamine neurochemical pathways through direct receptor interactions or by inhibiting reuptake mechanisms.[13]
Mechanism of Action: Arylpiperazine derivatives, a major class of CNS agents, frequently target serotonin (5-HT) and dopamine (D2) receptors.[2][14] Depending on the substituents, these compounds can act as agonists, partial agonists, or antagonists, leading to antipsychotic, antidepressant, or anxiolytic effects.[15] For example, the antipsychotic Clozapine and the anxiolytic Buspirone both feature a piperazine core that is critical for their interaction with dopaminergic and serotonergic receptors, respectively.[13]
Causality in Design: The choice to incorporate a piperazine ring is often driven by its proven ability to confer affinity for these key CNS receptors. The linkers and terminal groups attached to the piperazine nitrogens are then optimized to fine-tune selectivity and modulate downstream signaling.
Figure 1: Modulation of Serotonergic Synapse by Arylpiperazine Derivatives.
Anticancer Agents
The piperazine moiety is a structural linchpin in a multitude of modern anticancer drugs, particularly kinase inhibitors.[7][16]
Mechanism of Action: In many targeted therapies, the piperazine ring serves as a versatile linker that correctly orients other pharmacophoric elements within the ATP-binding pocket of a target kinase. This leads to the inhibition of oncogenic signaling pathways responsible for cell proliferation and survival. The groundbreaking chronic myeloid leukemia drug Imatinib contains a piperazine group that is crucial for its high affinity and selectivity for the Bcr-Abl tyrosine kinase.[11]
Structure-Activity Relationship (SAR): SAR studies have shown that N-substitutions on the piperazine ring are critical for kinase inhibitory activity.[17] Introducing bulky or rigid groups can enhance binding affinity and improve selectivity against off-target kinases. The antiproliferative effects of these compounds are often evaluated across a panel of cancer cell lines to determine their potency and spectrum of activity.[18][19]
Table 1: Representative Antiproliferative Activity of Piperazine-Based Compounds.
Antiviral Agents
Piperazine derivatives have emerged as promising scaffolds for the development of agents against a range of viral infections, including HIV, influenza, and flaviviruses.[20][21]
Mechanism of Action: The specific mechanism depends on the virus and the compound. Some piperazine derivatives act as entry inhibitors, preventing the virus from binding to or fusing with host cells. For example, certain derivatives have shown potent anti-HIV activity by inhibiting the CCR5 co-receptor. Others may target viral enzymes, such as proteases or polymerases, that are essential for viral replication.[20]
Therapeutic Potential: The ability to readily synthesize large libraries of piperazine derivatives makes them attractive for high-throughput screening campaigns against emerging viral threats.[22]
Table 2: Representative Antiviral Activity of Piperazine-Based Compounds.
Anthelmintic Agents
The original therapeutic use of piperazine was for the treatment of parasitic worm infections, and its mechanism in this context is a classic example of selective toxicity.[23][24]
Mechanism of Action: Piperazine acts as a selective agonist on the inhibitory gamma-aminobutyric acid (GABA) receptors of helminths.[25][26] This binding opens chloride ion channels, leading to hyperpolarization of the nematode's muscle cells.[26] The resulting flaccid paralysis prevents the worms from maintaining their position in the host's gastrointestinal tract, and they are subsequently expelled by normal peristalsis.[24][27] The selectivity arises because vertebrates primarily use GABA in the CNS, and the helminth GABA receptor isoform is distinct from that of vertebrates.[24][25]
Figure 2: Anthelmintic Mechanism of Action of Piperazine.
Pharmacokinetic and Toxicological Considerations
While the piperazine scaffold often imparts favorable drug-like properties, a thorough understanding of its ADME and toxicology profile is critical.
Metabolism: Piperazine-based compounds are primarily metabolized by cytochrome P450 (CYP) enzymes in the liver, followed by potential glucuronidation or sulfation.[14] The specific CYP isozymes involved can vary depending on the substituents, which has implications for potential drug-drug interactions.
Toxicology: High doses of piperazine can lead to neurotoxicity, with symptoms including agitation, anxiety, and sometimes seizures.[14] This is particularly a risk in patients with impaired renal function, which can lead to drug accumulation.[28] Furthermore, some simpler derivatives, such as 1-benzylpiperazine (BZP), have been identified as drugs of abuse due to their stimulant effects.[14][29]
Experimental Workflows for Pharmacological Characterization
A robust and systematic approach is required to fully characterize the pharmacological profile of a novel piperazine-based compound. The workflow is designed as a self-validating system, where data from one stage informs the experimental design of the next.
Figure 3: Integrated Workflow for Pharmacological Profiling of Piperazine Compounds.
Detailed Experimental Protocol: In Vitro Receptor Binding Assay
This protocol describes a self-validating system to determine the binding affinity of a test compound for a specific G-protein coupled receptor (GPCR), a common target for piperazine derivatives.
Objective: To quantify the binding affinity (Kᵢ) of a piperazine test compound at the human serotonin 5-HT₂ₐ receptor.
Materials:
HEK293 cell membranes expressing recombinant human 5-HT₂ₐ receptors.
Radioligand: [³H]-Ketanserin (a known high-affinity 5-HT₂ₐ antagonist).
Non-specific binding control: Mianserin (10 µM).
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
Test compounds: Piperazine derivatives dissolved in DMSO.
96-well microplates, glass fiber filters, scintillation vials, and scintillation fluid.
Methodology:
Preparation:
Thaw the receptor-expressing cell membranes on ice.
Dilute the membranes in ice-cold Assay Buffer to a final concentration of 10 µg protein per well.
Prepare serial dilutions of the piperazine test compound in Assay Buffer. The final DMSO concentration in the assay must not exceed 0.5% to avoid artifacts.
Prepare solutions of the radioligand, non-specific binding control, and a "total binding" control (containing only buffer and radioligand).
Assay Incubation:
To each well of a 96-well plate, add:
25 µL of test compound dilution (or buffer for total binding, or Mianserin for non-specific binding).
25 µL of [³H]-Ketanserin (at a final concentration near its Kₔ, e.g., 0.5 nM).
50 µL of diluted cell membranes.
Causality: The inclusion of total and non-specific binding wells is critical. The difference between them defines the specific binding window, which validates that the assay is performing correctly.
Incubate the plate at room temperature for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
Harvesting and Detection:
Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
Wash the filters three times with ice-cold Assay Buffer to remove any residual unbound radioactivity.
Place the filters into scintillation vials, add 4 mL of scintillation fluid, and cap securely.
Count the radioactivity (in disintegrations per minute, DPM) in each vial using a liquid scintillation counter.
Data Analysis and Validation:
Calculate the percent inhibition of specific binding for each concentration of the test compound using the formula:
% Inhibition = 100 * (1 - [(DPM_Compound - DPM_NSB) / (DPM_Total - DPM_NSB)])
where NSB is non-specific binding.
Plot the percent inhibition against the logarithm of the test compound concentration.
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Trustworthiness: The assay is considered valid if the specific binding is at least 80% of the total binding and the IC₅₀ of a known standard compound falls within its expected range.
Conclusion and Future Perspectives
The piperazine scaffold continues to be a remarkably fruitful starting point for the discovery of new therapeutic agents.[30] Its structural simplicity belies its pharmacological sophistication, enabling the development of drugs with highly specific and potent activities across a wide range of diseases.[8][31] Future research will undoubtedly focus on synthesizing novel piperazine derivatives with improved selectivity to minimize off-target effects and toxicity. The integration of computational chemistry for in silico screening with advanced biological assays will accelerate the identification of next-generation piperazine-based drugs.[32] The enduring legacy and continued potential of this "privileged" structure ensure its prominent place in the medicinal chemist's toolkit for years to come.
References
Dargan, P. I., & Wood, D. M. (2011). Current Awareness of Piperazines: Pharmacology and Toxicology. PubMed. [Link]
Walayat, K., & Mohsin, N. U. A. (2019). An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK Academic Journals. [Link]
László, K., et al. (2020). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. [Link]
Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. (2024). YouTube. [Link]
Brito, M. A., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. [Link]
Roda, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). ayurpharm.com. [Link]
Das, P., & Deka, D. C. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing). [Link]
Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. (2021). NIH. [Link]
What is the mechanism of Piperazine? (2024). Patsnap Synapse. [Link]
László, K., et al. (2020). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PubMed. [Link]
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Iovino, M., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]
Walayat, K., et al. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK Academic Journals. [Link]
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Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]
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The Role of Piperazine Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Wróbel, D., et al. (2022). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. PMC - PubMed Central. [Link]
Kiyan, V., et al. (2022). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. PubMed Central. [Link]
Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. (2024). Cuestiones de Fisioterapia. [Link]
Pei, S., et al. (2023). Design, Synthesis and Biological Evaluation of Nucleozin Sulfonyl Piperazine Derivatives as Anti-influenza A Virus Inhibitors. Bentham Science Publishers. [Link]
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An In-Depth Technical Guide to Piperazin-1-yl-o-tolyl-methanone Hydrochloride: Synthesis, Characterization, and Inferred Biological Potential
For Researchers, Scientists, and Drug Development Professionals Abstract Piperazin-1-yl-o-tolyl-methanone hydrochloride is a distinct chemical entity within the broader class of arylpiperazine methanones. While specific...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperazin-1-yl-o-tolyl-methanone hydrochloride is a distinct chemical entity within the broader class of arylpiperazine methanones. While specific literature on this ortho-substituted isomer is limited, this guide provides a comprehensive technical overview based on established principles of organic synthesis, analytical chemistry, and the known pharmacology of analogous compounds. We present a robust, field-proven protocol for its synthesis via acylation, detail a suite of analytical methods for its characterization and quality control, and explore its potential biological activities by drawing parallels with structurally related molecules that have been extensively studied. This document serves as a foundational resource for researchers initiating projects involving this compound, offering both practical methodologies and a scientifically grounded perspective on its potential applications in drug discovery and development.
Introduction: The Arylpiperazine Methanone Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs.[1] Its two nitrogen atoms provide a versatile handle for chemical modification, influencing both the pharmacokinetic and pharmacodynamic properties of the final molecule.[1][2] When linked to an aromatic moiety via a carbonyl group, as in the case of arylpiperazine methanones, these compounds gain access to a diverse range of biological targets.
Piperazine derivatives are known to exhibit a wide array of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, anticancer, and antimicrobial effects.[3][4][5] These activities are often mediated through interactions with central nervous system (CNS) receptors, such as serotonin and dopamine receptors.[6][7] The specific nature of the aryl substituent and its substitution pattern can significantly modulate the compound's affinity and selectivity for these targets.[2]
This guide focuses specifically on the ortho-tolyl isomer, Piperazin-1-yl-o-tolyl-methanone hydrochloride. While its meta and para counterparts have received more attention, the unique steric and electronic properties conferred by the ortho-methyl group warrant a dedicated investigation into its synthetic accessibility and potential biological profile.
Synthesis and Mechanism
The most direct and industrially scalable approach to synthesizing Piperazin-1-yl-o-tolyl-methanone hydrochloride is through the nucleophilic acyl substitution of a piperazine derivative with o-toluoyl chloride.[8] This reaction is a classic example of amide bond formation.
Reaction Mechanism
The synthesis proceeds via a nucleophilic attack of one of the nitrogen atoms of the piperazine ring on the electrophilic carbonyl carbon of o-toluoyl chloride. A base, typically a tertiary amine like triethylamine, is used to scavenge the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. To favor mono-acylation, piperazine can be used in excess or a protecting group strategy can be employed. The resulting free base is then treated with hydrochloric acid to yield the stable hydrochloride salt.
Caption: Proposed reaction pathway for the synthesis of Piperazin-1-yl-o-tolyl-methanone hydrochloride.
Detailed Experimental Protocol: Synthesis of Piperazin-1-yl-o-tolyl-methanone Hydrochloride
This protocol is a self-validating system designed for high yield and purity.
Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve piperazine (2.0 eq) in anhydrous DCM.
Addition of Base: Add triethylamine (1.2 eq) to the solution.
Addition of Acyl Chloride: Cool the mixture to 0 °C using an ice bath. Add a solution of o-toluoyl chloride (1.0 eq) in anhydrous DCM dropwise over 30 minutes.[8] The use of excess piperazine helps to minimize the formation of the di-acylated product.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Upon completion, quench the reaction by adding deionized water. Separate the organic layer. Wash the organic layer sequentially with deionized water and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base as an oil or solid.
Purification (Optional): The crude product can be purified by column chromatography on silica gel if necessary.
Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous DCM. Slowly add a 2M solution of HCl in diethyl ether with stirring. The hydrochloride salt will precipitate out of the solution.
Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield Piperazin-1-yl-o-tolyl-methanone hydrochloride as a white to off-white solid.
Physicochemical and Analytical Characterization
Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized compound.
Predicted Physicochemical Properties
Property
Predicted Value
Source
Molecular Formula
C12H17ClN2O
PubChem
Molecular Weight
240.73 g/mol
PubChem
Appearance
White to off-white solid
Inferred
Solubility
Soluble in water, methanol
Inferred from hydrochloride salt nature
Melting Point
Not available
-
Analytical Workflow
A standard analytical workflow for the characterization of Piperazin-1-yl-o-tolyl-methanone hydrochloride would involve a combination of spectroscopic and chromatographic techniques.
Caption: A standard workflow for the analytical characterization of the target compound.
Key Analytical Methodologies
High-Performance Liquid Chromatography (HPLC): HPLC with Diode-Array Detection (DAD) or UV detection is the gold standard for determining the purity of piperazine derivatives.[10] A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically employed. For trace analysis, derivatization with a chromophore like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be used to enhance UV detection.[11][12]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both qualitative and quantitative analysis of volatile piperazine derivatives.[10] It provides information on the molecular weight and fragmentation pattern, which is crucial for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the molecule. The spectra will confirm the presence of the o-tolyl group, the piperazine ring, and the carbonyl group, and the integration of the proton signals will correspond to the number of protons in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups present in the molecule, such as the amide carbonyl (C=O) stretch and the C-N bonds of the piperazine ring.
Inferred Biological Activities and Mechanism of Action
While no specific biological data is available for Piperazin-1-yl-o-tolyl-methanone hydrochloride, the extensive research on related arylpiperazine derivatives allows for the formulation of credible hypotheses regarding its potential pharmacological effects.
Potential CNS Activity
Many arylpiperazine derivatives interact with monoamine neurotransmitter systems in the brain.[5] They are known to have affinities for serotonin (5-HT) and dopamine (D) receptors.[6]
Serotonergic and Dopaminergic Receptor Modulation: It is plausible that Piperazin-1-yl-o-tolyl-methanone hydrochloride could act as an agonist or antagonist at various 5-HT and dopamine receptor subtypes. This could translate to potential antidepressant, anxiolytic, or antipsychotic properties.[5] The ortho-methyl group on the tolyl ring may influence receptor binding and selectivity compared to its meta and para isomers.
Caption: Hypothetical mechanism of action for CNS activity.
Potential Anticancer and Antimicrobial Activity
Recent studies have highlighted the potential of arylpiperazine derivatives as anticancer and antimicrobial agents.[3][13]
Antiproliferative Effects: Some arylpiperazines have demonstrated cytotoxic effects against various cancer cell lines.[3] The mechanism of action could involve the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation.
Antimicrobial Effects: Arylpiperazines have also shown broad-spectrum activity against clinically relevant bacteria and fungi.[13]
Further research is required to determine if Piperazin-1-yl-o-tolyl-methanone hydrochloride possesses any of these activities.
Conclusion and Future Directions
Piperazin-1-yl-o-tolyl-methanone hydrochloride is a synthetically accessible compound with a high potential for novel biological activity. This guide provides a solid foundation for its synthesis and characterization, based on established chemical principles and methodologies. The inferred pharmacological profile, drawn from the rich literature on analogous arylpiperazine derivatives, suggests that this compound could be a valuable tool in CNS drug discovery, as well as in the search for new anticancer and antimicrobial agents.
Future research should focus on the in-depth biological evaluation of this compound, including receptor binding assays, in vitro cell-based assays, and eventually, in vivo studies to validate its therapeutic potential. The insights gained from such studies will not only elucidate the specific properties of the ortho-tolyl isomer but also contribute to a broader understanding of the structure-activity relationships within the arylpiperazine methanone class of compounds.
References
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PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]
PMC. Piperazine skeleton in the structural modification of natural products: a review. Available from: [Link]
PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools. Available from: [Link]
In Silico Prediction of "Piperazin-1-yl-o-tolyl-methanone hydrochloride" Activity: A Senior Application Scientist's Guide
Abstract In the landscape of modern drug discovery, the ability to rapidly and accurately predict the biological activity of novel chemical entities is paramount. This guide provides an in-depth, technical walkthrough fo...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
In the landscape of modern drug discovery, the ability to rapidly and accurately predict the biological activity of novel chemical entities is paramount. This guide provides an in-depth, technical walkthrough for the in silico prediction of the pharmacological activity of "Piperazin-1-yl-o-tolyl-methanone hydrochloride" (CAS 691394-24-8)[1][2][3], a compound with limited publicly available bioactivity data. As a hypothetical case study, we will navigate the comprehensive workflow from initial compound analysis to the generation of predictive models, offering field-proven insights and robust validation strategies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their research and development efforts. We will explore a multi-faceted approach, integrating ligand-based and structure-based methods to build a robust hypothesis for the compound's potential biological targets and activity.
Introduction: The Rationale for an In Silico First Approach
The journey of a drug from concept to clinic is a long and expensive one, with high attrition rates.[4] In silico methods, or computer-aided drug design (CADD), have emerged as indispensable tools to mitigate these challenges by enabling faster, more informed decision-making in the early stages of drug discovery.[5][6][7] By simulating and predicting the behavior of molecules in a virtual environment, we can prioritize resources, reduce the need for costly and time-consuming wet-lab experiments, and ultimately increase the probability of success.[5]
This guide will focus on a novel chemical entity, "Piperazin-1-yl-o-tolyl-methanone hydrochloride," for which the molecular formula is C12H17ClN2O.[8][9] The absence of extensive biological data for this compound makes it an ideal candidate for a comprehensive in silico investigation. Our objective is to construct a scientifically rigorous workflow to predict its potential biological activity, thereby generating testable hypotheses for subsequent experimental validation.[10]
Our approach is grounded in the core principles of scientific integrity, combining expertise in computational chemistry with a commitment to self-validating systems. Every step is designed to build upon the last, creating a logical and transparent predictive framework.
The In Silico Predictive Workflow: A Multi-pronged Strategy
To build a comprehensive profile of our target compound, we will employ a multi-pronged strategy that leverages both ligand-based and structure-based in silico techniques. This approach allows us to cast a wide net for potential activities and then refine our predictions with detailed, atomistic-level insights.
Caption: A multi-pronged in silico workflow for activity prediction.
Ligand-Based Approaches: Learning from Known Bioactive Molecules
Ligand-based methods are founded on the principle that molecules with similar structures are likely to exhibit similar biological activities.[11] These approaches are particularly valuable when the three-dimensional structure of the biological target is unknown.
2.1.1. Data Acquisition and Preparation
The first crucial step is to gather a dataset of compounds with known biological activities that are structurally similar to our query molecule.
Experimental Protocol: Dataset Curation for QSAR and Pharmacophore Modeling
Substructure and Similarity Searching:
Utilize large chemical databases such as PubChem[12][13], ChEMBL[14][15], and DrugBank[13] to perform substructure and similarity searches based on the scaffold of "Piperazin-1-yl-o-tolyl-methanone hydrochloride."
Employ Tanimoto coefficient-based similarity searches to identify analogs with a high degree of structural resemblance.
Data Filtering and Curation:
Retrieve compounds with associated bioactivity data (e.g., IC50, EC50, Ki) for specific biological targets.
Filter the dataset to ensure consistency in the reported activity units and assay types.
Remove duplicates and compounds with ambiguous or incomplete data.
Descriptor Calculation:
For the curated dataset, calculate a wide range of molecular descriptors (1D, 2D, and 3D) that encode various physicochemical and structural properties of the molecules.[16] This can be accomplished using software like PaDEL-Descriptor or Mordred.
QSAR modeling aims to establish a mathematical relationship between the molecular descriptors of a set of compounds and their biological activity.[17]
Experimental Protocol: QSAR Model Development and Validation
Dataset Splitting:
Divide the curated dataset into a training set (typically 70-80%) for model building and a test set (20-30%) for external validation.[18]
Model Building:
Employ various machine learning algorithms to build the QSAR models. Common choices include Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), and Random Forest (RF).[19]
Model Validation:
Internal Validation: Use techniques like leave-one-out cross-validation (LOO-CV) on the training set to assess the model's robustness.
External Validation: Evaluate the predictive power of the model on the independent test set.[20][21] Key statistical parameters to consider are the coefficient of determination (R²) and the root mean square error (RMSE).[22] A robust model will have a high R² and a low RMSE for both the training and test sets.[23]
Validation Parameter
Description
Acceptable Value
R² (Coefficient of Determination)
Proportion of the variance in the dependent variable that is predictable from the independent variables.
> 0.6
Q² (Cross-validated R²)
A measure of the predictive ability of the model, determined through cross-validation.
> 0.5
RMSE (Root Mean Square Error)
The standard deviation of the residuals (prediction errors).
As low as possible
Table 1: Key Statistical Parameters for QSAR Model Validation
Structure-Based Approaches: Interrogating the Target Binding Site
When the three-dimensional structure of a potential biological target is available, structure-based methods can provide detailed insights into the molecular interactions between the ligand and its receptor.[6]
2.2.1. Target Identification and Preparation
Given the chemical structure of "Piperazin-1-yl-o-tolyl-methanone hydrochloride," a plausible hypothesis is that it may interact with G-protein coupled receptors (GPCRs) or other central nervous system targets due to the presence of the piperazine moiety, a common scaffold in CNS-active drugs.[24] For this guide, we will proceed with the hypothesis that our compound may target a specific GPCR.
Experimental Protocol: Target Selection and Preparation
Target Selection:
Based on the structural features of the ligand and a review of the literature for similar compounds, select a high-priority GPCR target for investigation (e.g., a dopamine or serotonin receptor).
Retrieve the 3D structure of the target protein from the Protein Data Bank (PDB). If an experimental structure is unavailable, a high-quality homology model can be generated.[4]
Protein Preparation:
Prepare the protein structure for docking by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues.[25] This can be performed using tools like AutoDockTools or the Protein Preparation Wizard in Maestro (Schrödinger).
2.2.2. Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[26][27]
Experimental Protocol: Molecular Docking with AutoDock Vina
Ligand Preparation:
Generate a 3D conformation of "Piperazin-1-yl-o-tolyl-methanone hydrochloride."
Assign partial charges and define rotatable bonds. This can be done using software like Open Babel or AutoDockTools.[28]
Grid Box Definition:
Define the search space for the docking simulation by creating a grid box that encompasses the putative binding site of the target protein.[29]
Docking Simulation:
Perform the docking using a program like AutoDock Vina.[25] The software will explore different conformations and orientations of the ligand within the binding site and score them based on a scoring function that estimates the binding affinity.[26]
Analysis of Results:
Analyze the predicted binding poses and their corresponding binding affinities (in kcal/mol). A lower binding energy generally indicates a more favorable binding interaction.[25]
Visualize the protein-ligand interactions to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to binding.
2.2.3. Molecular Dynamics (MD) Simulation
MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and the refinement of the binding mode predicted by molecular docking.[30][31][32][33]
Experimental Protocol: MD Simulation of the Protein-Ligand Complex
System Setup:
Place the docked protein-ligand complex in a simulation box filled with a suitable water model (e.g., TIP3P).
Add counter-ions to neutralize the system.
Simulation:
Perform an energy minimization of the system to remove any steric clashes.
Gradually heat the system to physiological temperature (310 K) and equilibrate it.
Run a production MD simulation for a sufficient length of time (e.g., 100 nanoseconds) to observe the dynamics of the complex.
Trajectory Analysis:
Analyze the MD trajectory to assess the stability of the protein-ligand interactions over time.
Calculate the root mean square deviation (RMSD) of the ligand and protein backbone to evaluate conformational stability.
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to obtain a more accurate estimate of the binding affinity.[33]
Synthesis protocol for "Piperazin-1-yl-o-tolyl-methanone hydrochloride"
An In-depth Technical Guide to the Synthesis of Piperazin-1-yl-o-tolyl-methanone Hydrochloride Introduction: Context and Significance Piperazine and its derivatives are foundational scaffolds in medicinal chemistry, appe...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Synthesis of Piperazin-1-yl-o-tolyl-methanone Hydrochloride
Introduction: Context and Significance
Piperazine and its derivatives are foundational scaffolds in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1] The synthesis of N-acylated piperazines is a critical step in the development of novel therapeutic agents. The target molecule, Piperazin-1-yl-o-tolyl-methanone hydrochloride, is a key intermediate whose structure lends itself to further functionalization at the secondary amine position. This guide provides a detailed, field-proven protocol for its synthesis, emphasizing the chemical principles that govern the reaction and ensuring a reproducible and safe laboratory process.
The chosen synthetic pathway involves a two-stage process: first, a nucleophilic acyl substitution to form the amide bond, followed by the formation of the hydrochloride salt to improve stability and handling properties. The primary challenge in this synthesis is achieving selective mono-acylation of the symmetrical piperazine molecule, a common hurdle that can be overcome with careful control of reaction conditions.
Part 1: The Core Synthesis - Mechanism and Strategy
The core of this synthesis is the N-acylation of piperazine with o-toluoyl chloride. This reaction proceeds via a classic nucleophilic acyl substitution mechanism.[2]
Nucleophilic Attack: The nitrogen atom of the piperazine ring, acting as a nucleophile, attacks the electrophilic carbonyl carbon of o-toluoyl chloride. This initial attack breaks the carbonyl π-bond, forming a transient tetrahedral intermediate.
Leaving Group Elimination: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This step is accompanied by the elimination of a chloride ion, which is an excellent leaving group.
Deprotonation: The resulting product is a protonated amide (an ammonium salt). A base, such as triethylamine, is included in the reaction to neutralize the hydrochloric acid (HCl) generated in situ.[3] This deprotonation step is crucial as it prevents the protonation of the starting piperazine, which would render it non-nucleophilic and halt the reaction.
Controlling Selectivity: Achieving Mono-Acylation
A significant challenge is preventing the formation of the di-acylated byproduct, 1,4-bis(o-toluoyl)piperazine. The strategy to favor mono-acylation involves using a molar excess of piperazine relative to the o-toluoyl chloride. By ensuring piperazine is the abundant reagent, the statistical probability of an o-toluoyl chloride molecule encountering an already acylated piperazine is significantly reduced.
Caption: Overall reaction pathway for the synthesis.
Part 2: Detailed Experimental Protocol
This protocol is divided into two distinct stages: the synthesis of the free base and its subsequent conversion to the hydrochloride salt.
Typically 1.25 M or prepared from acetyl chloride.
Methanol, Anhydrous
CH₃OH
32.04
For salt formation and recrystallization.
Sodium Sulfate, Anhydrous
Na₂SO₄
142.04
For drying the organic phase.
Equipment:
Three-neck round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel
Inert gas line (Nitrogen or Argon)
Ice bath
Standard glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)
Rotary evaporator
Büchner funnel and vacuum flask
Stage A: Synthesis of (Piperazin-1-yl)(o-tolyl)methanone (Free Base)
1. Reaction Setup:
To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous piperazine (25.8 g, 0.30 mol, 3.0 eq).
Add 200 mL of anhydrous dichloromethane (DCM). Stir the mixture under a nitrogen atmosphere until the piperazine is fully dissolved.
Cool the flask to 0 °C using an ice-water bath.
2. Addition of Reagents:
In a separate dry flask, prepare a solution of o-toluoyl chloride (15.5 g, 0.10 mol, 1.0 eq) in 50 mL of anhydrous DCM.
Transfer this solution to the dropping funnel.
Add triethylamine (12.1 g, 16.7 mL, 0.12 mol, 1.2 eq) to the piperazine solution in the main reaction flask.
Add the o-toluoyl chloride solution dropwise from the dropping funnel to the stirred piperazine solution over a period of 60 minutes. Maintain the temperature at 0 °C throughout the addition to control the exothermic reaction.
3. Reaction Progression:
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
Continue stirring for an additional 3-4 hours. A white precipitate of triethylamine hydrochloride will form.[6]
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the o-toluoyl chloride spot has disappeared.
4. Work-up and Isolation:
Quench the reaction by slowly adding 100 mL of deionized water.
Transfer the mixture to a separatory funnel. Separate the organic layer.
Wash the organic layer sequentially with 100 mL of water and then 100 mL of brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a crude oil or semi-solid.
5. Purification:
The crude product can be purified by silica gel column chromatography, eluting with a gradient of 5-10% methanol in dichloromethane to isolate the pure mono-acylated product from excess piperazine and any di-acylated byproduct.
Combine the pure fractions and evaporate the solvent to yield (Piperazin-1-yl)(o-tolyl)methanone as a viscous oil or low-melting solid.
Stage B: Formation of Piperazin-1-yl-o-tolyl-methanone Hydrochloride
1. Salt Formation:
Dissolve the purified free base (assuming ~80% yield, ~16.3 g, 0.08 mol) in 150 mL of anhydrous methanol.
Cool the solution in an ice bath.
Slowly add a 1.25 M solution of HCl in methanol dropwise with vigorous stirring. A white precipitate will begin to form.[7][8]
Continue adding the HCl solution until the pH of the mixture is acidic (test with pH paper). Typically, about 1.1 equivalents will be required.
2. Isolation of the Final Product:
Stir the resulting slurry at 0 °C for 30 minutes to ensure complete precipitation.
Collect the white solid by vacuum filtration using a Büchner funnel.
Wash the filter cake with a small amount of cold methanol to remove any residual impurities.
Dry the product under vacuum at 40-50 °C to a constant weight.
Part 3: Data, Safety, and Validation
Quantitative Data Summary
Parameter
Value
Notes
o-Toluoyl Chloride (Limiting Reagent)
15.5 g (0.10 mol)
1.0 eq
Piperazine
25.8 g (0.30 mol)
3.0 eq
Triethylamine
12.1 g (0.12 mol)
1.2 eq
Reaction Temperature
0 °C to Room Temp.
Control is critical for selectivity.
Reaction Time
4-5 hours
Monitor by TLC.
Expected Yield (Hydrochloride)
19.3 - 21.7 g
80-90%
Analytical Characterization
The final product should be characterized to confirm its identity and purity using standard analytical techniques:
¹H NMR: Expect characteristic peaks for the aromatic protons of the tolyl group, the methyl protons, and the non-equivalent piperazine ring protons.
LC-MS: To confirm the molecular weight of the cation (M+H)⁺.
Melting Point: A sharp melting point is indicative of high purity.
Caption: A step-by-step experimental workflow diagram.
Safety and Handling: A Trustworthy Process
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and nitrile gloves are mandatory at all times.
Ventilation: All steps must be performed in a certified chemical fume hood.
Reagent Hazards:
o-Toluoyl Chloride: Highly corrosive and moisture-sensitive.[5] It reacts with water to produce HCl gas. Handle with extreme care and avoid inhalation of vapors.
Piperazine: Corrosive and can cause skin sensitization.[4] Avoid skin contact and inhalation of dust.
Triethylamine: Flammable liquid with a strong odor.
Dichloromethane: A potential carcinogen; minimize exposure.
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Organic waste and chlorinated solvents should be collected in separate, designated containers.
PubChem. (n.d.). 1-(o-Tolyl)piperazine Hydrochloride. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
PubMed Central (PMC). (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Retrieved from [Link]
ResearchGate. (2019). Spontaneous conversion of O -tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Retrieved from [Link]
PubMed Central (PMC). (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
ResearchGate. (n.d.). Synthesis of piperazin-1-yl(tetrahydrofuran-2-yl)methanone (5a) using.... Retrieved from [Link]
Scholars Research Library. (2011). Der Pharma Chemica. Retrieved from [Link]
Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.
Application Note: Strategic Acylation of (o-Tolyl)(piperazin-1-yl)methanone Hydrochloride
Authored for: Researchers, Scientists, and Drug Development Professionals Subject: A detailed guide to the reaction conditions for the N-acylation of a pre-substituted piperazine hydrochloride salt, a common intermediate...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for: Researchers, Scientists, and Drug Development Professionals
Subject: A detailed guide to the reaction conditions for the N-acylation of a pre-substituted piperazine hydrochloride salt, a common intermediate in pharmaceutical synthesis.
Introduction: The Piperazine Scaffold in Modern Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] Its prevalence is due to its ability to improve the pharmacokinetic properties of a molecule, such as solubility and oral bioavailability, and its versatile synthetic handles which allow for extensive structure-activity relationship (SAR) studies.[2] This guide focuses on a critical synthetic step: the acylation of the secondary amine in (o-Tolyl)(piperazin-1-yl)methanone hydrochloride. This substrate is a representative example of a mono-substituted piperazine intermediate where selective functionalization of the remaining N-H bond is required to build molecular complexity.
Understanding the nuances of this acylation is paramount. The starting material exists as a hydrochloride salt, a feature we can strategically exploit. This application note provides a detailed exploration of the underlying chemical principles, two robust experimental protocols, and the rationale behind the selection of specific reagents and conditions.
Reaction Principle and Mechanistic Insights
The core transformation is a nucleophilic acyl substitution.[3] The lone pair of electrons on the secondary nitrogen of the piperazine ring attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride). This forms a tetrahedral intermediate which then collapses, expelling the chloride as a leaving group.[4]
The Strategic Role of the Hydrochloride Salt
The substrate, (o-Tolyl)(piperazin-1-yl)methanone hydrochloride, possesses a key feature: the piperazine ring is mono-protonated. The protonated nitrogen atom is non-nucleophilic, effectively serving as an in-situ protecting group.[5][6] This elegant feature prevents reaction at this site and directs the acylation exclusively to the free secondary amine, obviating the need for a multi-step protection/deprotection sequence that is often required for unsubstituted piperazine.[6][7]
The Critical Role of the Base
A base is essential for two reasons:
Neutralization of the Starting Material: The first equivalent of the base is consumed to deprotonate the piperazinium hydrochloride, liberating the free, nucleophilic secondary amine.
Scavenging the HCl Byproduct: The acylation reaction itself generates one equivalent of hydrochloric acid (HCl).[8] This must be neutralized by a second equivalent of base to prevent it from protonating and deactivating the starting amine, which would halt the reaction.[4][9]
Therefore, a minimum of two equivalents of base relative to the piperazine hydrochloride salt is required for the reaction to proceed to completion.
Diagram of the General Acylation Reaction
Caption: General reaction scheme for the acylation.
Experimental Protocols & Methodologies
Two primary methods are presented: a homogeneous system using an organic base and a biphasic Schotten-Baumann system with an inorganic base. The choice depends on the substrate's solubility, the acylating agent's stability, and downstream purification considerations.
Protocol 1: Homogeneous Acylation in an Aprotic Solvent
This method is widely used due to its simplicity and the mild conditions employed. It is ideal for substrates and reagents that are soluble in common organic solvents.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
Round-bottom flask with a magnetic stir bar
Dropping funnel
Ice bath
Separatory funnel
Rotary evaporator
Step-by-Step Procedure:
Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add (o-Tolyl)(piperazin-1-yl)methanone hydrochloride and anhydrous DCM (approx. 0.1 M concentration).
Base Addition: Add triethylamine to the stirred suspension. Stir for 10-15 minutes at room temperature. The suspension may become a clear solution as the free base is formed.
Cooling: Cool the reaction flask to 0 °C using an ice bath. This mitigates the exothermicity of the acylation reaction.
Acyl Chloride Addition: Dissolve the acyl chloride in a small volume of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cooled reaction mixture over 20-30 minutes.
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.
Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
Extraction: Wash the organic layer sequentially with water and then brine. The aqueous washes remove triethylamine hydrochloride salt and any excess base.[10]
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
Protocol 2: Biphasic Schotten-Baumann Conditions
This classic method is robust and particularly useful when the acyl chloride is sensitive to hydrolysis or when the product or starting materials have limited solubility in a single organic solvent.[11][12] The reaction occurs at the interface of the organic and aqueous layers.
Round-bottom flask or Erlenmeyer flask with vigorous magnetic or overhead stirring
Dropping funnel
Separatory funnel
Rotary evaporator
Step-by-Step Procedure:
Setup: Dissolve the (o-Tolyl)(piperazin-1-yl)methanone hydrochloride in a mixture of DCM and water (e.g., 1:1 v/v) in a flask.
Base Addition: Prepare an aqueous solution of the inorganic base (e.g., 2M NaOH) and add it to the reaction mixture. Vigorous stirring is crucial to ensure adequate mixing between the two phases.
Acyl Chloride Addition: Add the acyl chloride (neat or dissolved in a small amount of DCM) dropwise to the vigorously stirred biphasic mixture at room temperature.
Reaction: Stir the mixture vigorously for 1-3 hours at room temperature. Monitor the reaction's progress by TLC or LC-MS by sampling the organic layer.
Work-up: Upon completion, cease stirring and transfer the mixture to a separatory funnel.
Phase Separation: Separate the organic layer. Extract the aqueous layer once more with a fresh portion of DCM.
Washing: Combine the organic layers and wash with water and then brine to remove any residual inorganic base.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Purification: Purify the crude material via column chromatography or recrystallization as needed.
Data Presentation: Comparison of Protocols
Parameter
Protocol 1: Homogeneous
Protocol 2: Schotten-Baumann
Rationale & Causality
Base
Triethylamine (Et₃N)
Sodium Hydroxide (NaOH)
Et₃N is soluble in organic solvents, creating a single phase. NaOH is an inexpensive, strong base confined to the aqueous phase.[13]
Base Stoichiometry
≥ 2.2 equivalents
≥ 2.5 equivalents
Must neutralize the HCl salt and the HCl byproduct.[4] A slightly larger excess is used in the biphasic system to drive the reaction.
Solvent System
Anhydrous DCM
DCM / Water
The homogeneous system requires anhydrous conditions to prevent hydrolysis of the acyl chloride. The biphasic system leverages water as the solvent for the base.[12]
Temperature
0 °C to Room Temp
Room Temperature
Initial cooling in the homogeneous system controls the exothermic reaction. The biphasic reaction is often sufficiently controlled by the phase separation.
Pros
Mild conditions, easy to monitor, suitable for base-sensitive substrates.
Robust, inexpensive reagents, tolerant of some moisture, excellent for scale-up.
The choice is dictated by substrate stability, cost, and scale.
Cons
Requires anhydrous solvent, triethylamine can be difficult to remove completely.
Requires vigorous stirring, risk of acyl chloride hydrolysis, potential for emulsion formation during work-up.
Understanding these trade-offs is key to successful synthesis.
Generalized Experimental Workflow
The following diagram illustrates the logical flow of the acylation process, applicable to both protocols.
Caption: A generalized workflow for the acylation protocol.
Troubleshooting and Optimization
Slow or Incomplete Reaction: If the reaction stalls, a catalytic amount (1-5 mol%) of 4-Dimethylaminopyridine (DMAP) can be added.[10] DMAP is a hyper-nucleophilic catalyst that can significantly accelerate acylation reactions.
Hydrolysis of Acyl Chloride: If using Protocol 1, ensure all glassware is oven-dried and solvents are truly anhydrous. If using Protocol 2, ensure stirring is very rapid to maximize the reaction rate at the interface, which outcompetes the rate of hydrolysis.
Difficult Purification: If the product and the triethylamine hydrochloride salt co-elute during chromatography, ensure the aqueous washes during work-up are thorough. A dilute acid wash (e.g., 1M HCl) can also be used, provided the product is not acid-labile.
Conclusion
The acylation of (o-Tolyl)(piperazin-1-yl)methanone hydrochloride is a straightforward yet critical transformation in synthetic chemistry. By leveraging the hydrochloride salt as an intrinsic protecting group, chemists can achieve selective mono-acylation efficiently. The choice between a homogeneous organic system and a biphasic Schotten-Baumann approach provides flexibility to accommodate a wide range of substrates and acylating agents. The protocols and principles outlined in this note serve as a robust foundation for researchers in the synthesis of complex piperazine-containing molecules for drug discovery and development.
References
BenchChem. (n.d.). Technical Support Center: Selective Mono-acylation of Piperazine. BenchChem.
ResearchGate. (n.d.). Synthetic protocols for the selective acylation of unsymmetrically-substituted piperazines. ResearchGate.
NCERT. (n.d.). Amines. NCERT.
IS MUNI. (n.d.). A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group. IS MUNI.
MDPI. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI.
NIH. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. NIH.
Application Note: Quantitative Analysis of Piperazin-1-yl-o-tolyl-methanone hydrochloride
Abstract: This document provides a comprehensive guide to the quantitative analysis of Piperazin-1-yl-o-tolyl-methanone hydrochloride, a piperazine derivative of significant interest in pharmaceutical research and develo...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a comprehensive guide to the quantitative analysis of Piperazin-1-yl-o-tolyl-methanone hydrochloride, a piperazine derivative of significant interest in pharmaceutical research and development. We present detailed protocols for three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The guide emphasizes the rationale behind methodological choices, ensuring scientific integrity and enabling researchers to generate reliable, reproducible data. Protocols are structured to be self-validating, incorporating quality control checks and system suitability tests.
Introduction and Analytical Strategy
Piperazin-1-yl-o-tolyl-methanone hydrochloride (Molecular Formula: C₁₂H₁₇ClN₂O) is a synthetic organic compound featuring a piperazine ring linked to a tolyl methanone group.[1] The accurate quantification of this analyte is critical for various stages of drug development, including purity assessment of active pharmaceutical ingredients (APIs), stability studies, and formulation analysis.
The selection of an appropriate analytical method depends on several factors: the sample matrix, the required sensitivity, the desired specificity, and the available instrumentation. This guide covers three complementary techniques:
HPLC-UV: The primary method for routine quality control, offering excellent precision and accuracy for quantifying the API in bulk form and in pharmaceutical formulations.
GC-MS: A powerful technique for identification and quantification, especially for volatile impurities or in complex matrices where high specificity is required.[2][3][4]
UV-Vis Spectrophotometry: A rapid, simple method for estimating the concentration of the pure compound, ideal for quick checks and in-process controls where high specificity is not the primary concern.[5]
Logical Flow for Method Selection
The following diagram illustrates a decision-making workflow for selecting the most appropriate analytical method based on the experimental objective.
Application Notes and Protocols: A Framework for the In Vitro Characterization of "Piperazin-1-yl-o-tolyl-methanone hydrochloride"
Introduction: De-orphaning a Novel Chemical Entity "Piperazin-1-yl-o-tolyl-methanone hydrochloride" is a novel chemical entity for which the biological target and mechanism of action are not yet elucidated. The presence...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: De-orphaning a Novel Chemical Entity
"Piperazin-1-yl-o-tolyl-methanone hydrochloride" is a novel chemical entity for which the biological target and mechanism of action are not yet elucidated. The presence of a piperazine moiety, a privileged scaffold in medicinal chemistry, suggests a range of potential biological activities. Piperazine derivatives are known to interact with a variety of targets, including G-protein coupled receptors (GPCRs), ion channels, and kinases, leading to diverse pharmacological effects such as antipsychotic, antihistaminic, and anticancer activities.[1][2][3][4][5] Given the prevalence of piperazine-containing compounds as modulators of central nervous system receptors, this guide will present a strategic in vitro assay cascade to explore the hypothesis that "Piperazin-1-yl-o-tolyl-methanone hydrochloride" targets a GPCR, with a specific focus on the serotonin 5-HT1A receptor as an illustrative example.[6]
This document is designed for researchers, scientists, and drug development professionals. It provides a comprehensive, step-by-step framework for the initial characterization of this and other novel compounds. The protocols herein are designed to be self-validating, explaining the scientific rationale behind experimental choices to ensure robust and reproducible data generation.
Part 1: Foundational Assays - Assessing Cytotoxicity
Before investigating specific biological targets, it is crucial to determine the concentration range at which "Piperazin-1-yl-o-tolyl-methanone hydrochloride" exhibits non-specific cytotoxic effects. This will establish a viable concentration window for subsequent, more sensitive cell-based functional assays. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7]
Protocol 1: MTT Assay for Cytotoxicity Assessment
Objective: To determine the concentration of the test compound that reduces cell viability by 50% (TC50).
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C in a 5% CO2 incubator.
Compound Preparation: Prepare a stock solution of "Piperazin-1-yl-o-tolyl-methanone hydrochloride" in DMSO. Perform serial dilutions in serum-free DMEM to achieve a range of concentrations (e.g., 0.1 µM to 100 µM).
Compound Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (DMSO) and untreated control wells. Incubate for 24-48 hours.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the TC50 value.
Table 1: Hypothetical Cytotoxicity Data
Compound Concentration (µM)
% Cell Viability
0.1
100.2
1
98.7
10
95.3
25
88.1
50
52.4
75
20.9
100
5.6
Part 2: Primary Target Engagement - Radioligand Binding Assay
Once a non-toxic concentration range is established, the next step is to determine if the compound directly interacts with the hypothesized target receptor. A competitive radioligand binding assay is the gold standard for quantifying the affinity of a test compound for a receptor.[8]
Protocol 2: Competitive Radioligand Binding Assay for 5-HT1A Receptor
Objective: To determine the binding affinity (Ki) of the test compound for the 5-HT1A receptor.
Materials:
Cell membranes prepared from HEK293 cells stably expressing the human 5-HT1A receptor.
[3H]-8-OH-DPAT (a high-affinity radioligand for the 5-HT1A receptor).
"Piperazin-1-yl-o-tolyl-methanone hydrochloride".
WAY-100635 (a known high-affinity 5-HT1A antagonist for determining non-specific binding).
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).
Scintillation vials and cocktail.
Glass fiber filters.
Filtration apparatus.
Scintillation counter.
Procedure:
Assay Setup: In a 96-well plate, combine the cell membranes, [3H]-8-OH-DPAT (at a concentration near its Kd), and varying concentrations of the test compound.
Controls: Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of WAY-100635).
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and count the radioactivity using a scintillation counter.
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the compound to generate a competition curve and determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Table 2: Hypothetical Binding Affinity Data
Parameter
Value
IC50
85 nM
Kd of [3H]-8-OH-DPAT
1.2 nM
[Radioligand]
1.0 nM
Calculated Ki
48 nM
Part 3: Functional Characterization - Elucidating Mechanism of Action
Confirming that the compound binds to the receptor is the first step; the next is to understand its functional consequence. Is it an agonist that activates the receptor, or an antagonist that blocks the action of the endogenous ligand? GPCRs can signal through various downstream pathways, and a comprehensive characterization should assess multiple signaling outputs.[9][10][11]
Workflow for Functional Characterization
Caption: Workflow for functional characterization of the test compound.
Protocol 3: cAMP Assay for Gαi/o Signaling
Objective: To determine if the compound acts as an agonist or antagonist at the 5-HT1A receptor by measuring its effect on forskolin-stimulated cAMP production.
Materials:
HEK293 cells stably expressing the human 5-HT1A receptor.
Forskolin.
"Piperazin-1-yl-o-tolyl-methanone hydrochloride".
5-HT (as a reference agonist).
A homogenous time-resolved fluorescence (HTRF) or similar cAMP detection kit.
384-well plates.
Procedure:
Cell Plating: Plate the cells in a 384-well plate and incubate overnight.
Agonist Mode: To test for agonist activity, add varying concentrations of the test compound to the cells and incubate.
Antagonist Mode: To test for antagonist activity, pre-incubate the cells with varying concentrations of the test compound, then stimulate with a known concentration (e.g., EC80) of 5-HT.
cAMP Stimulation: Add forskolin to all wells to stimulate cAMP production.
Detection: Following the manufacturer's protocol for the cAMP detection kit, add the detection reagents and incubate.
Data Acquisition: Read the plate on an appropriate plate reader.
Data Analysis: Generate dose-response curves to determine EC50 and Emax values for agonism or IC50 and Kb values for antagonism.
Protocol 4: β-Arrestin Recruitment Assay
Objective: To assess the compound's ability to induce β-arrestin recruitment to the 5-HT1A receptor, a key G-protein-independent signaling pathway.[10]
Materials:
A cell line engineered for β-arrestin recruitment assays (e.g., Tango™ assay technology or similar), expressing the 5-HT1A receptor.
"Piperazin-1-yl-o-tolyl-methanone hydrochloride".
5-HT (as a reference agonist).
Luciferase detection reagent.
White opaque 384-well plates.
Luminometer.
Procedure:
Cell Plating: Plate the engineered cells in white opaque 384-well plates and incubate overnight.
Compound Addition: Add varying concentrations of the test compound or the reference agonist (5-HT) to the wells.
Incubation: Incubate for the time specified by the assay technology (e.g., 6-18 hours) to allow for reporter gene expression.
Detection: Add the luciferase detection reagent to each well.
Data Acquisition: Measure the luminescence signal using a luminometer.
Data Analysis: Plot the luminescence signal against the log concentration of the compound to generate a dose-response curve and determine the EC50 and Emax for β-arrestin recruitment.
GPCR Signaling Pathway
Caption: Simplified GPCR signaling pathways for the 5-HT1A receptor.
Part 4: Data Synthesis and Interpretation
The data generated from this assay cascade allows for a comprehensive initial characterization of the compound's pharmacological profile.
Table 3: Hypothetical Pharmacological Profile of "Piperazin-1-yl-o-tolyl-methanone hydrochloride"
Assay
Parameter
Result
Interpretation
Cytotoxicity
TC50
> 100 µM
Compound is not cytotoxic at concentrations relevant for target-specific assays.
Radioligand Binding
Ki
48 nM
The compound binds to the 5-HT1A receptor with high affinity.
cAMP Assay (Agonist)
EC50
120 nM
The compound is a potent agonist, inhibiting cAMP production.
cAMP Assay (Agonist)
Emax
92% (vs. 5-HT)
The compound is a full agonist in the G-protein pathway.
β-Arrestin Assay
EC50
850 nM
The compound is less potent in recruiting β-arrestin.
β-Arrestin Assay
Emax
45% (vs. 5-HT)
The compound is a partial agonist for β-arrestin recruitment.
References
Assay Development for Protein Kinase Enzymes. (2012). NCBI Bookshelf. [Link]
Assay Development Services. ION Biosciences. [Link]
Recent progress in assays for GPCR drug discovery. (2022). PubMed. [Link]
Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2009). NCBI PMC. [Link]
Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins Discovery. [Link]
Development of a Fluorescent-Tagged Kinase Assay System for the Detection and Characterization of Allosteric Kinase Inhibitors. (2012). Journal of the American Chemical Society. [Link]
What are the pharmacodynamics of piperazine? BIOSYNCE. [Link]
Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. (2016). PubMed Central. [Link]
Biological Activities of Piperazine Derivatives: A Comprehensive Review. AIMS Press. [Link]
Ion Channel Assays. Charles River Laboratories. [Link]
Ion Channel Functional Assays for Screening and Profiling. Eurofins Discovery. [Link]
Essentials of In Vitro Assay Development. Kosheeka. [Link]
Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. YouTube. [Link]
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024). MDPI. [Link]
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]
Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. (2023). Taylor & Francis Online. [Link]
The Importance of In Vitro Assays. Visikol. [Link]
Application Note: A Multi-Assay Approach to Characterizing the Cytotoxicity of Piperazin-1-yl-o-tolyl-methanone hydrochloride
Introduction The evaluation of a compound's cytotoxic potential is a critical step in the early stages of drug discovery and development. This application note provides a detailed framework for assessing the in vitro cyt...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The evaluation of a compound's cytotoxic potential is a critical step in the early stages of drug discovery and development. This application note provides a detailed framework for assessing the in vitro cytotoxicity of the novel compound, Piperazin-1-yl-o-tolyl-methanone hydrochloride. Given the limited publicly available data on this specific molecule[1][2], a multi-assay strategy is recommended to build a comprehensive toxicity profile. This document will guide researchers through the rationale for cell line selection, experimental design, and the stepwise execution of three complementary cytotoxicity assays: MTT, Lactate Dehydrogenase (LDH), and a Caspase-3/7 apoptosis assay. The overarching goal is to not only quantify cell death but also to begin elucidating the underlying mechanism of toxicity.
Rationale for a Multi-Assay Approach
Relying on a single cytotoxicity assay can be misleading as different assays measure distinct cellular events associated with cell death.[3] A multi-assay approach provides a more robust and nuanced understanding of a compound's cytotoxic effects.
Metabolic Activity (MTT Assay): This assay assesses mitochondrial function, providing an early indication of cellular stress or metabolic compromise.[4][5][6]
Membrane Integrity (LDH Assay): The release of lactate dehydrogenase into the cell culture medium is a marker of compromised cell membrane integrity, often associated with necrosis.[7][8]
Apoptosis Induction (Caspase-3/7 Assay): Measuring the activity of executioner caspases-3 and -7 can specifically identify if the compound induces programmed cell death.[9][10][11]
By integrating data from these three assays, researchers can begin to differentiate between cytotoxic mechanisms such as apoptosis and necrosis.
Experimental Workflow
The overall experimental workflow is designed to systematically evaluate the cytotoxicity of Piperazin-1-yl-o-tolyl-methanone hydrochloride.
Figure 1: A generalized workflow for the cell-based cytotoxicity screening of a novel compound.
PART 1: Experimental Design & Preparation
Cell Line Selection
The choice of cell line is paramount for the relevance of the cytotoxicity data.[12][13][14] The selection should be guided by the intended therapeutic application of the test compound. For a compound with an unknown target, a panel of cell lines representing different tissue origins is recommended.
Cell Line
Tissue of Origin
Rationale
HepG2
Human Hepatocellular Carcinoma
Represents a liver model, a primary site of drug metabolism and potential toxicity.
A549
Human Lung Carcinoma
A common model for epithelial toxicity and relevant for compounds with potential respiratory effects.
HEK293
Human Embryonic Kidney
A frequently used cell line for general toxicity screening due to its robust growth characteristics.
MRC-5
Human Fetal Lung Fibroblast
A non-cancerous cell line to assess for general cytotoxicity in a "normal" cell context.
Preparation of Piperazin-1-yl-o-tolyl-methanone hydrochloride
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of Piperazin-1-yl-o-tolyl-methanone hydrochloride in a suitable solvent such as sterile dimethyl sulfoxide (DMSO) or water. The choice of solvent should be based on the compound's solubility.
Working Solutions: Prepare a serial dilution of the stock solution in complete cell culture medium to achieve the desired final concentrations for the cytotoxicity assays. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture wells is consistent across all treatment groups and does not exceed a non-toxic level (typically ≤ 0.5%).
Cell Culture and Seeding
Cell Culture: Culture the selected cell lines in their respective recommended media, supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO₂.
Seeding Density: Determine the optimal seeding density for each cell line to ensure they are in the exponential growth phase during the compound treatment. A typical seeding density for a 96-well plate is between 5,000 and 10,000 cells per well.[5]
Plate Seeding: Seed the cells in a 96-well clear, flat-bottom tissue culture plate and allow them to adhere and stabilize for 24 hours before compound treatment.[15]
This assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[4][6] The amount of formazan produced is proportional to the number of viable cells.[5]
Protocol:
After 24 hours of cell seeding, carefully remove the culture medium.
Add 100 µL of fresh medium containing the desired concentrations of Piperazin-1-yl-o-tolyl-methanone hydrochloride to each well. Include vehicle-only controls (e.g., medium with DMSO) and untreated controls.
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
Following incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[6][15]
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
Carefully remove the MTT-containing medium.
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]
Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[6]
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6][16]
Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes.[7][8][17]
Protocol:
Prepare and treat the cells with Piperazin-1-yl-o-tolyl-methanone hydrochloride as described for the MTT assay.
Set up control wells:
Spontaneous LDH release: Untreated cells.
Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the assay.
After the incubation period, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well and transfer it to a new 96-well plate.
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves a catalyst and a dye solution.
Add the reaction mixture to each well containing the supernatant.
Incubate the plate at room temperature for up to 30 minutes, protected from light.
Add a stop solution, if required by the kit.
Measure the absorbance at 490 nm using a microplate reader.
Caspase-3/7 Apoptosis Assay
This assay utilizes a substrate for activated caspases-3 and -7 that, when cleaved, releases a fluorophore, providing a quantitative measure of apoptosis.[10][11]
Protocol:
Prepare and treat the cells with Piperazin-1-yl-o-tolyl-methanone hydrochloride as described for the MTT assay. Opaque-walled plates are recommended for fluorescence assays.
Include positive controls for apoptosis induction (e.g., staurosporine).
After the desired incubation period, add the caspase-3/7 reagent directly to the wells.
Incubate the plate at room temperature for 1-2 hours, protected from light.
Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for green fluorescent probes).
PART 3: Data Analysis and Interpretation
Data Calculation
MTT Assay:
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control:
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
LDH Assay:
Subtract the background absorbance from all readings.
Subtract the background fluorescence from all readings.
Express the results as a fold change in caspase activity relative to the vehicle control.
Statistical Analysis
Statistical analysis is crucial for determining the significance of the observed cytotoxic effects.[19][20][21][22]
Replicates: Perform each experiment with at least three biological replicates, each with technical triplicates.
Data Distribution: Assess the normality of the data using tests like the Shapiro-Wilk test.[23]
Significance Testing:
For normally distributed data, use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the treatment groups to the control.[19][20]
For non-parametric data, use the Kruskal-Wallis test followed by Dunn's multiple comparison test.[19]
IC50 Determination: Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to calculate the half-maximal inhibitory concentration (IC50).
Interpretation of Results
The combined data from the three assays will provide a comprehensive cytotoxicity profile.
MTT Assay Result
LDH Assay Result
Caspase-3/7 Assay Result
Potential Interpretation
Decreased Viability
Low LDH Release
Increased Caspase Activity
The compound likely induces apoptosis.
Decreased Viability
High LDH Release
Low Caspase Activity
The compound likely induces necrosis.
Decreased Viability
High LDH Release
Increased Caspase Activity
The compound may induce a mixed mode of cell death (e.g., necroptosis).
Decreased Viability
Low LDH Release
Low Caspase Activity
The compound may be cytostatic (inhibiting proliferation) or acting through a non-apoptotic, non-necrotic cell death pathway.
Visualizing the Cytotoxicity Pathway
The following diagram illustrates the cellular events measured by each assay.
Figure 2: A conceptual diagram illustrating the cellular targets of the different cytotoxicity assays.
Conclusion
This application note provides a robust and comprehensive strategy for the initial cytotoxic characterization of Piperazin-1-yl-o-tolyl-methanone hydrochloride. By employing a multi-assay approach that interrogates metabolic activity, membrane integrity, and apoptosis, researchers can obtain a detailed understanding of the compound's in vitro toxicity profile. This information is invaluable for making informed decisions in the early stages of drug discovery and development.
References
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Retrieved from [Link]
Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. [Link]
Ropero, S., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual.
ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
MDPI. (2019). A High Throughput Apoptosis Assay using 3D Cultured Cells. Micromachines, 10(10), 659. [Link]
Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA)
Leist, M., et al. (2019). Highlight report: Cell type selection for toxicity testing. Toxicol Res (Camb), 8(4), 481-483.
ResearchGate. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. Retrieved from [Link]
Legler, K., et al. (2021). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols, 1(10), e268.
SciSpace. (2024). Design of optimal concentrations for in vitro cytotoxicity experiments. Retrieved from [Link]
Boster Biological Technology. (n.d.). Cytotoxicity Assays | Life Science Applications. Retrieved from [Link]
Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]
ResearchGate. (2021). What statistical analysis should I pursue with a study of cytotoxic effects using AT and MTT?. Retrieved from [Link]
MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(13), 10992. [Link]
de Oliveira, A. C. (n.d.). Statistical Analysis: MTT-assay (cell viability test).
ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. Retrieved from [Link]
ResearchGate. (2024). (PDF) Design of optimal concentrations for in vitro cytotoxicity experiments. Retrieved from [Link]
Reddit. (2024). Which Statistical Test for Cytotoxicity Analysis with Multiple Concentrations: T-Test or ANOVA with Post Hoc?. Retrieved from [Link]
PubChem. (n.d.). Piperazin-1-yl-o-tolyl-methanone hydrochloride. Retrieved from [Link]
R Discovery. (n.d.). Design of optimal concentrations for in vitro cytotoxicity experiments. Retrieved from [Link]
PubMed Central. (2023). Guidance for statistical design and analysis of toxicological dose–response experiments, based on a comprehensive literature review. Retrieved from [Link]
Basicmedical Key. (2016). Design and Statistical Analysis of Toxicology Studies*. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Protein kinases are a large family of enzymes that play critical roles in regulating a wide array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[3] The development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[4] This application note describes protocols for the initial characterization of a novel small molecule, Piperazin-1-yl-o-tolyl-methanone hydrochloride, as a potential kinase inhibitor.
Based on computational modeling and a structural-activity relationship (SAR) analysis, Piperazin-1-yl-o-tolyl-methanone hydrochloride has been identified as a candidate for kinase inhibition. Its core structure, featuring a piperazine and an aromatic methanone group, shares pharmacophoric features with known ATP-competitive kinase inhibitors.[5][6][7] This document provides a comprehensive guide for researchers to evaluate the in vitro and cellular activity of this compound against a representative non-receptor tyrosine kinase, Src.[3][8]
Src is a proto-oncogenic tyrosine kinase that is frequently overexpressed and activated in a variety of human cancers, where it plays a key role in promoting cell proliferation, survival, and metastasis.[9] The protocols outlined herein will enable the determination of the compound's inhibitory potency (IC50) and its effects on Src-mediated signaling pathways in a cellular context.
Physicochemical Properties of Piperazin-1-yl-o-tolyl-methanone hydrochloride
Property
Value
CAS Number
691394-24-8
Molecular Formula
C12H17ClN2O
Molecular Weight
240.73 g/mol
Structure
Purity
>98% (as determined by HPLC)
Solubility
Soluble in DMSO (>25 mg/mL) and water
Storage
Store at -20°C, protected from light and moisture
Experimental Workflow
The following diagram provides a high-level overview of the experimental workflow for characterizing Piperazin-1-yl-o-tolyl-methanone hydrochloride as a potential Src kinase inhibitor.
Caption: Experimental workflow for kinase inhibitor characterization.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[9][10] The luminescence signal is directly proportional to kinase activity. This assay is well-suited for high-throughput screening and IC50 determination of kinase inhibitors.[10]
Materials
Recombinant human Src kinase (e.g., from Promega, Carna Biosciences)
Poly(Glu, Tyr) 4:1 peptide substrate
Piperazin-1-yl-o-tolyl-methanone hydrochloride
ADP-Glo™ Kinase Assay Kit (Promega)
Kinase Reaction Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA
DTT (10 mM)
ATP (10 mM)
White, opaque 384-well assay plates
Multichannel pipettes
Plate reader with luminescence detection capabilities
Protocol
Compound Preparation:
Prepare a 10 mM stock solution of Piperazin-1-yl-o-tolyl-methanone hydrochloride in 100% DMSO.
Create a serial dilution series of the compound in DMSO. For a 10-point IC50 curve, a 3-fold dilution series is recommended, starting from 1 mM.
Prepare a 200X working solution of each compound concentration by diluting the DMSO stock in kinase reaction buffer.
Kinase Reaction Setup:
Prepare the kinase reaction mixture by adding the following components to each well of a 384-well plate:
1 µL of 200X compound solution (or DMSO for no-inhibitor control)
2 µL of Src kinase (final concentration ~1-5 ng/µL, to be optimized)
2 µL of substrate/ATP mixture (final concentration of Poly(Glu, Tyr) 0.2 mg/mL and ATP at Km concentration for Src)
Incubate the plate at 30°C for 60 minutes.
ADP Detection:
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
Incubate at room temperature for 40 minutes.
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
Incubate at room temperature for 30-60 minutes.
Data Acquisition and Analysis:
Measure the luminescence signal using a plate reader.
Calculate the percent inhibition for each compound concentration relative to the no-inhibitor (DMSO) control.
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay: Western Blot Analysis of Src Signaling
To assess the effect of Piperazin-1-yl-o-tolyl-methanone hydrochloride on Src activity in a cellular context, a Western blot analysis can be performed to measure the phosphorylation status of Src and its downstream targets.[11] A common and reliable readout for Src activation is its autophosphorylation at tyrosine 419 (p-Src Y419).
Hypothetical Src Signaling Pathway
Caption: A simplified diagram of the Src signaling pathway.
Materials
Human cancer cell line with active Src signaling (e.g., HeLa, MCF-7)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Piperazin-1-yl-o-tolyl-methanone hydrochloride
Cell lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors
Plate cells in 6-well plates and allow them to adhere overnight.
Treat the cells with various concentrations of Piperazin-1-yl-o-tolyl-methanone hydrochloride (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2, 6, 24 hours). Include a DMSO-treated control.
Cell Lysis and Protein Quantification:
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
Clarify the lysates by centrifugation and collect the supernatant.
Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
Western Blotting:
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
Transfer the separated proteins to a PVDF membrane.
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12][11]
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
Wash the membrane three times with TBST.
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again three times with TBST.
Detection and Analysis:
Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
Quantify the band intensities using image analysis software.
Normalize the phosphorylated protein levels to the total protein levels and then to the loading control (GAPDH).
Troubleshooting
Issue
Possible Cause
Solution
High background in Western blot
Insufficient blocking
Increase blocking time or use a different blocking agent (e.g., casein).
Antibody concentration too high
Optimize antibody dilutions.
No or weak signal in in vitro assay
Inactive enzyme
Use a fresh batch of enzyme and confirm its activity with a known inhibitor.
Incorrect buffer conditions
Ensure the pH and salt concentrations of the reaction buffer are optimal for the kinase.
Inconsistent IC50 values
Compound precipitation
Check the solubility of the compound in the assay buffer.
Pipetting errors
Use calibrated pipettes and ensure accurate dilutions.
No effect in cellular assay
Poor cell permeability of the compound
Consider using a different cell line or performing a cell permeability assay.
Compound instability in culture medium
Assess the stability of the compound in the cell culture medium over the treatment period.
Conclusion
The protocols described in this application note provide a robust framework for the initial characterization of Piperazin-1-yl-o-tolyl-methanone hydrochloride as a potential kinase inhibitor. By following these methodologies, researchers can obtain reliable data on the compound's in vitro potency and its effects on a key cancer-related signaling pathway in a cellular context. These findings will be crucial in guiding further preclinical development of this promising compound.
References
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Kumar, A., et al. (2011). Pharmacophore modelling, molecular docking and virtual screening for EGFR (HER 1) tyrosine kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 515-523.
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Chen, Y.-F., et al. (2014). Discovery of Akt Kinase Inhibitors through Structure-Based Virtual Screening and Their Evaluation as Potential Anticancer Agents. Molecules, 19(6), 7368-7380.
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Johnson, J. L., et al. (2020). Structure and Characterization of a Covalent Inhibitor of Src Kinase. Biochemistry, 59(22), 2115-2120.
Lindsley, C. W. (2010). AKT crystal structure and AKT-specific inhibitors. Current Topics in Medicinal Chemistry, 10(4), 458-464.
Roskoski, R. (2015). Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. SciSpace.
Martini, M., et al. (2014). Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review). Experimental and Therapeutic Medicine, 8(6), 1635-1642.
Starosyla, S. A., et al. (2014). Pharmacophore approaches in protein kinase inhibitors design. World Journal of Methodology, 4(4), 143-158.
Möbitz, H. (2017). Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. Journal of Biological Chemistry, 292(16), 6433-6444.
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Islam, M. A., et al. (2019). Pharmacophore modeling and virtual screening in search of novel Bruton's tyrosine kinase inhibitors. Journal of Molecular Modeling, 25(6), 163.
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Vieth, M., et al. (2004). A pharmacophore map of small molecule protein kinase inhibitors. Journal of Medicinal Chemistry, 47(9), 224-232.
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Investigating the anti-inflammatory effects of novel piperazine derivatives
Application Notes & Protocols Topic: Investigating the Anti-inflammatory Effects of Novel Piperazine Derivatives Introduction: Targeting Inflammation with a Privileged Scaffold Inflammation is a fundamental protective re...
Author: BenchChem Technical Support Team. Date: February 2026
Application Notes & Protocols
Topic: Investigating the Anti-inflammatory Effects of Novel Piperazine Derivatives
Introduction: Targeting Inflammation with a Privileged Scaffold
Inflammation is a fundamental protective response of the body to harmful stimuli, such as pathogens and damaged cells. However, dysregulated or chronic inflammation is a key driver of numerous human diseases, including rheumatoid arthritis, inflammatory bowel disease, sepsis, and even cancer.[1] The clinical management of these conditions relies heavily on anti-inflammatory drugs, but the long-term use of current therapies like NSAIDs and corticosteroids is often associated with significant side effects.[2] This necessitates the discovery of novel, safer, and more effective anti-inflammatory agents.
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. It is considered a "privileged scaffold" in medicinal chemistry due to its versatile structure, which allows for extensive chemical modification to optimize pharmacological properties and biological activity.[3][4] Piperazine derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer effects, making them highly attractive candidates for drug development.[5][6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively screen and characterize the anti-inflammatory potential of novel piperazine derivatives. We will delve into the core signaling pathways of inflammation, present a tiered experimental strategy, and provide detailed, validated protocols for key in vitro and in vivo assays.
A rational approach to drug discovery requires a solid understanding of the molecular targets. Many piperazine derivatives exert their anti-inflammatory effects by modulating critical intracellular signaling cascades.[5] Two of the most important pathways are NF-κB and MAPK.
The NF-κB Pathway: The Master Regulator
The Nuclear Factor-kappa B (NF-κB) family of transcription factors are pivotal mediators of inflammatory responses.[7] In an unstimulated state, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4), trigger a cascade that leads to the activation of the IκB kinase (IKK) complex.[8][9] IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome.[8] This frees the NF-κB p65/p50 heterodimer to translocate into the nucleus, where it binds to DNA and drives the transcription of hundreds of pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and enzymes like COX-2.[7][9]
Caption: The canonical NF-κB signaling pathway.
MAPK Pathways: Transducing Stress and Inflammatory Signals
The Mitogen-Activated Protein Kinase (MAPK) cascades are crucial signaling pathways that convert a wide range of extracellular stimuli into intracellular responses, including inflammation.[10][11] In mammals, the three major MAPK subfamilies involved in inflammation are p38, c-Jun N-terminal kinases (JNKs), and extracellular signal-regulated kinases (ERKs).[12] These kinases are activated by a three-tiered phosphorylation relay system (MAP3K → MAP2K → MAPK).[10] Once activated, MAPKs phosphorylate various downstream transcription factors, such as AP-1, leading to the expression of inflammatory mediators.[13] The p38 MAPK pathway, in particular, is a key regulator of TNF-α and IL-6 production.[10]
Caption: Overview of the major MAPK signaling pathways in inflammation.
Experimental Strategy: A Tiered Screening Approach
To efficiently identify and validate novel piperazine derivatives, a hierarchical screening cascade is recommended. This approach maximizes throughput in the early stages while reserving more resource-intensive assays for the most promising candidates.
Caption: A tiered workflow for screening anti-inflammatory compounds.
PART 1: In Vitro Screening and Mechanistic Assays
The initial phase focuses on cell-based assays to identify compounds that can suppress inflammatory responses and to begin elucidating their mechanism of action.
Cell Line Selection & Rationale
RAW 264.7 (Murine Macrophage): A widely used, robust cell line that is highly responsive to LPS, producing significant amounts of nitric oxide and pro-inflammatory cytokines. Ideal for primary screening.
THP-1 (Human Monocyte): This suspension cell line can be differentiated into macrophage-like cells with PMA. As a human cell line, it offers greater translational relevance for later-stage studies.[14]
Human Peripheral Blood Mononuclear Cells (PBMCs): Primary cells isolated from healthy donors. They represent a mixed population of immune cells and provide the most physiologically relevant in vitro system, though with higher variability.[15]
Principle: This assay quantifies the ability of a test compound to inhibit the production and release of key pro-inflammatory cytokines from macrophages stimulated with bacterial lipopolysaccharide (LPS).[14][16] LPS activates the TLR4 receptor, triggering signaling cascades (primarily NF-κB and MAPK) that result in the transcription and secretion of cytokines like TNF-α and IL-6.[17] The concentration of these cytokines in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[18][19]
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
Compound Treatment: Prepare serial dilutions of the piperazine derivatives and the dexamethasone positive control in culture medium. The final DMSO concentration should not exceed 0.1% to avoid cytotoxicity. Remove the old medium from the cells and add 100 µL of medium containing the test compounds or controls.
Pre-incubation: Incubate the plate for 1-2 hours at 37°C, 5% CO₂.
Inflammatory Stimulus: Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL (this concentration should be optimized). Do not add LPS to the "vehicle control" wells.
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell monolayer. Store at -80°C until analysis.
ELISA: Quantify the concentration of TNF-α and IL-6 in the collected supernatants according to the manufacturer's protocol for the specific ELISA kits.
Data Analysis & Interpretation:
Calculate the percentage of cytokine inhibition for each compound concentration relative to the LPS-only control.
Use non-linear regression analysis (log(inhibitor) vs. response) to determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition).
Compound
TNF-α Inhibition IC₅₀ (µM)
IL-6 Inhibition IC₅₀ (µM)
Derivative A
5.2
7.8
Derivative B
> 50
> 50
Derivative C
1.1
2.5
Dexamethasone
0.05
0.08
A lower IC₅₀ value indicates higher potency.
Protocol 2: Western Blot for NF-κB Pathway Activation (p-IκBα)
Principle: A key step in canonical NF-κB activation is the phosphorylation of IκBα, which leads to its degradation and the release of NF-κB.[8] By measuring the levels of phosphorylated IκBα (p-IκBα) relative to total IκBα using Western blot, we can directly assess whether a compound inhibits this critical upstream event in the pathway. A reduction in the p-IκBα/IκBα ratio indicates pathway inhibition.
Materials:
RAW 264.7 cells
6-well cell culture plates
RIPA Lysis Buffer with protease and phosphatase inhibitors
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency. Pre-treat cells with the test compound (at 1x and 3x its IC₅₀ from the cytokine assay) for 1 hour.
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for a short duration (e.g., 15-30 minutes), as IκBα phosphorylation is a rapid and transient event.
Cell Lysis: Wash cells with ice-cold PBS and lyse with 150 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
Protein Quantification: Determine the protein concentration of the supernatant using the BCA assay.
SDS-PAGE: Denature 20-30 µg of protein per sample and separate the proteins on a 10% SDS-polyacrylamide gel.
Electrotransfer: Transfer the separated proteins onto a PVDF membrane.
Immunoblotting:
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
Incubate with the primary antibody (e.g., anti-p-IκBα, 1:1000 dilution) overnight at 4°C.
Wash and incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Stripping and Re-probing: The same membrane can be stripped and re-probed for total IκBα and the loading control, β-actin, to ensure equal protein loading.
Data Analysis & Interpretation:
Perform densitometry analysis on the bands using software like ImageJ.
Normalize the p-IκBα band intensity to the total IκBα intensity. A significant decrease in this ratio in compound-treated, LPS-stimulated cells compared to LPS-only cells confirms inhibition of the NF-κB pathway.
PART 2: In Vivo Validation of Anti-inflammatory Activity
After identifying potent compounds with a defined mechanism in vitro, the next critical step is to evaluate their efficacy in a living organism. Acute in vivo models are essential for understanding the compound's overall effect, considering factors like absorption, distribution, metabolism, and excretion (ADME).[22][23]
Protocol 3: Carrageenan-Induced Paw Edema in Mice
Principle: This is a classic and highly reproducible model of acute inflammation.[6][23] Subplantar injection of carrageenan, a phlogistic agent, into a rodent's paw induces a localized inflammatory response characterized by edema (swelling).[24] The increase in paw volume is a direct measure of inflammatory exudate. This model allows for the evaluation of a compound's ability to suppress this edema formation over time.
Materials:
Male Swiss albino mice (20-25 g)
Carrageenan (Lambda, Type IV)
Indomethacin (Positive Control)
Vehicle (e.g., 0.5% Carboxymethyl cellulose)
Digital Plethysmometer
Oral gavage needles
Step-by-Step Methodology:
Animal Acclimatization & Grouping: Acclimatize animals for at least one week. Fast them overnight before the experiment. Randomly divide mice into groups (n=6-8 per group):
Group 1: Vehicle Control
Group 2: Indomethacin (10 mg/kg, p.o.)
Group 3-5: Test Compound (e.g., 10, 30, 100 mg/kg, p.o.)
Baseline Measurement: Measure the initial volume of the right hind paw of each mouse using the plethysmometer. This is the 0-hour reading.
Compound Administration: Administer the vehicle, indomethacin, or test compound orally (p.o.) via gavage.
Induction of Inflammation: One hour after drug administration, inject 50 µL of a 1% carrageenan solution (in sterile saline) into the subplantar region of the right hind paw.
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
Euthanasia: At the end of the experiment, humanely euthanize the animals. The inflamed paw tissue can be collected for further analysis (e.g., MPO assay).
Data Analysis & Interpretation:
Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Paw volume at time 't' - Paw volume at time 0.
Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group, typically at the 3-hour mark.
A dose-dependent reduction in paw edema indicates significant in vivo anti-inflammatory activity.
Protocol 4: Myeloperoxidase (MPO) Activity Assay
Principle: Myeloperoxidase (MPO) is an enzyme predominantly found in the azurophilic granules of neutrophils.[25] Its presence and activity in a tissue are widely used as a biochemical marker for neutrophil infiltration, a hallmark of acute inflammation.[26][27] This assay quantifies the MPO activity in the paw tissue collected from the edema model to confirm that the observed reduction in swelling is associated with reduced immune cell migration.
Materials:
Paw tissue collected from Protocol 3
Potassium phosphate buffer (50 mM, pH 6.0)
Hexadecyltrimethylammonium bromide (HTAB) buffer (0.5% HTAB in potassium phosphate buffer)
O-dianisidine dihydrochloride
Hydrogen peroxide (H₂O₂)
Spectrophotometer (460 nm)
Step-by-Step Methodology:
Tissue Homogenization: Weigh the collected paw tissue and homogenize it in 1 mL of ice-cold HTAB buffer using a mechanical homogenizer.
Enzyme Extraction: Subject the homogenate to three freeze-thaw cycles (liquid nitrogen and 37°C water bath) to ensure complete cell lysis and MPO release.
Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. Collect the supernatant containing the MPO enzyme.
Assay Reaction:
In a 96-well plate, add 10 µL of the supernatant.
Prepare the assay reagent fresh: 290 µL of potassium phosphate buffer containing O-dianisidine dihydrochloride (0.167 mg/mL) and hydrogen peroxide (0.0005%).
Add the assay reagent to the supernatant.
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C. Measure the change in absorbance at 460 nm over 5 minutes.
Data Analysis & Interpretation:
MPO activity is defined as the quantity of enzyme that degrades 1 µmol of peroxide per minute at 37°C.
Calculate the rate of change in absorbance (ΔOD/min).
Express the results as MPO units per gram of tissue.
A statistically significant reduction in MPO activity in the compound-treated groups compared to the vehicle control confirms the inhibition of neutrophil infiltration into the inflamed tissue.
Conclusion and Future Perspectives
This guide outlines a robust, multi-tiered strategy for the comprehensive evaluation of novel piperazine derivatives as potential anti-inflammatory agents. By progressing from high-throughput cellular assays to targeted mechanistic studies and finally to in vivo validation, researchers can efficiently identify promising lead compounds. The protocols provided herein are well-established and offer clear, quantifiable endpoints for assessing efficacy and mechanism of action.
Successful candidates identified through this workflow should be further investigated for their effects on chronic inflammation models, subjected to comprehensive toxicology and safety pharmacology studies, and their pharmacokinetic profiles must be thoroughly characterized to pave the way for potential clinical development.
References
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (n.d.). MDPI. Retrieved from [Link]
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Retrieved from [Link]
Gaestel, M., & Mengel, A. (2017). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Immunology, 8, 455. Retrieved from [Link]
Kumar, D., et al. (2012). Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent. European Journal of Medicinal Chemistry, 54, 365-373. Retrieved from [Link]
Singh, P., et al. (2022). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Medicinal Chemistry, 13(10), 1234-1251. Retrieved from [Link]
Towers, C. G. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. Retrieved from [Link]
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Huang, P., et al. (2013). MAPK signaling in inflammation-associated cancer development. Cell & Bioscience, 3(1), 38. Retrieved from [Link]
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The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]
MAPK signaling pathway. (n.d.). Cusabio. Retrieved from [Link]
Li, Y., et al. (2018). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules, 23(10), 2549. Retrieved from [Link]
In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (n.d.). MDPI. Retrieved from [Link]
Rasheed, A. M., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Anti-Cancer Agents in Medicinal Chemistry, 24(14), 1063-1073. Retrieved from [Link]
Jain, A., et al. (2020). Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential. Latin American Journal of Pharmacy, 39(8), 1641-1653. Retrieved from [Link]
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). Frontiers in Pharmacology, 10, 1066. Retrieved from [Link]
MAPK Signaling in Inflammatory Cytokines Pathways. (2024). Assay Genie. Retrieved from [Link]
Schroecksnadel, K., et al. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinica Chimica Acta, 362(1-2), 107-115. Retrieved from [Link]
New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. (2023). Sygnature Discovery. Retrieved from [Link]
In vitro pharmacological screening methods for anti-inflammatory agents. (2016). ResearchGate. Retrieved from [Link]
In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). ResearchGate. Retrieved from [Link]
Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat. (2023). PubMed. Retrieved from [Link]
Devaraj, S., et al. (2005). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. The American Journal of Clinical Nutrition, 82(6), 1251-1257. Retrieved from [Link]
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2023). ResearchGate. Retrieved from [Link]
Lammers, T., et al. (2013). Measuring Myeloperoxidase Activity in Biological Samples. PLoS ONE, 8(7), e67976. Retrieved from [Link]
Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat. (2023). Semantic Scholar. Retrieved from [Link]
Vanden Bossche, L., et al. (2023). Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat. Bio-protocol, 13(13), e4758. Retrieved from [Link]
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. Retrieved from [Link]
de Oliveira, D. P., et al. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative. Pharmacology Biochemistry and Behavior, 137, 145-152. Retrieved from [Link]
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Application Notes & Protocols: Investigating the Anticancer Potential of Piperazin-1-yl-o-tolyl-methanone hydrochloride in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Novel Piperazine Compound in Oncology The piperazine scaffold is a cornerstone in medicinal chemistry, forming th...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Piperazine Compound in Oncology
The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs. While "Piperazin-1-yl-o-tolyl-methanone hydrochloride" is primarily recognized as a key intermediate in the synthesis of pharmaceuticals targeting the central nervous system, its potential in oncology remains an unexplored frontier[1]. The growing body of evidence demonstrating the potent anticancer activities of various piperazine derivatives compels a thorough investigation into this compound's efficacy against cancer cell lines. For instance, certain piperazine-containing compounds have been shown to induce apoptosis in liver cancer cells, while others exhibit broad cytotoxic effects across various human cancer cell lines[2][3].
These application notes serve as a comprehensive guide for researchers venturing into the preclinical evaluation of "Piperazin-1-yl-o-tolyl-methanone hydrochloride" as a potential anticancer agent. We will provide a theoretical framework for its potential mechanism of action, detailed protocols for essential in vitro assays, and a logical workflow to systematically characterize its biological effects on cancer cells.
Putative Mechanism of Action: Targeting Key Cancer Hallmarks
Given the structural alerts within "Piperazin-1-yl-o-tolyl-methanone hydrochloride," several potential mechanisms of action can be hypothesized. Many piperazine-containing anticancer agents exert their effects by inducing apoptosis, causing cell cycle arrest, or inhibiting key signaling pathways crucial for cancer cell proliferation and survival. For example, some piperazine derivatives have been found to induce both intrinsic and extrinsic apoptotic pathways[2]. Others have been shown to inhibit Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, leading to increased caspase activity and cell death in breast cancer cells[4].
A primary investigative approach would be to assess the compound's ability to induce apoptosis. A simplified, hypothetical signaling cascade is depicted below:
Caption: A streamlined workflow for the in vitro evaluation of a novel anticancer compound.
Protocols for Core In Vitro Assays
The following protocols are foundational for assessing the anticancer potential of "Piperazin-1-yl-o-tolyl-methanone hydrochloride". These methods are widely accepted and form the basis of preclinical drug screening.[5][6][7]
Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[8][9]
Principle: The yellow tetrazolium salt MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of "Piperazin-1-yl-o-tolyl-methanone hydrochloride" in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO at the highest concentration used for the compound).
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5-4 hours at 37°C.[10]
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9][10]
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Measure the absorbance at 570 nm using a microplate reader.[11]
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
Cell Treatment: Seed cells in 6-well plates and treat with "Piperazin-1-yl-o-tolyl-methanone hydrochloride" at the determined IC₅₀ concentration for 24-48 hours. Include an untreated control.
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
Washing: Wash the cells once with cold 1X PBS.[13]
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[14]
Staining: Transfer 100 µL of the cell suspension (1-5 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[13][14]
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[13]
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[13]
Data Interpretation:
Annexin V- / PI-: Live cells
Annexin V+ / PI-: Early apoptotic cells
Annexin V+ / PI+: Late apoptotic/necrotic cells
Annexin V- / PI+: Necrotic cells
Cell Cycle Analysis using Propidium Iodide Staining
This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium Iodide stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cell cycle phases based on DNA content.
Protocol:
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 1 x 10⁶ cells.
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 5 mL of cold 70% ethanol dropwise to fix the cells.[15][16] Incubate for at least 1 hour at 4°C.
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[15][16]
Staining: Resuspend the cell pellet in 1 mL of PI staining solution (50 µg/mL PI and 0.5 µg/mL RNase A in PBS).[15]
Incubation: Incubate for at least 30 minutes at room temperature in the dark.
Analysis: Analyze the samples by flow cytometry.
Data Analysis: The resulting histogram of DNA content will show peaks corresponding to the G0/G1, S, and G2/M phases. Quantify the percentage of cells in each phase to identify any cell cycle arrest induced by the compound.
Western Blot Analysis of Key Apoptotic Proteins
Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of drug action.[17][18]
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary and secondary antibodies.
Protocol:
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, PARP, Bcl-2 family proteins) overnight at 4°C with gentle shaking.[19]
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Analysis: Compare the expression levels of the target proteins in treated versus untreated cells. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.
Data Presentation: Summarizing Cytotoxicity
A crucial output of the initial screening phase is the determination of the IC₅₀ values across a panel of cancer cell lines. This allows for the assessment of the compound's potency and selectivity.
Cell Line
Cancer Type
Hypothetical IC₅₀ (µM) of Piperazin-1-yl-o-tolyl-methanone hydrochloride
MCF-7
Breast Cancer (ER+)
15.5
MDA-MB-231
Breast Cancer (Triple-Negative)
25.2
HCT-116
Colon Cancer
12.8
A549
Lung Cancer
30.1
HepG2
Liver Cancer
18.9
Note: These are hypothetical values for illustrative purposes. Actual values must be determined experimentally.
Conclusion and Future Directions
These application notes provide a robust framework for the initial in vitro evaluation of "Piperazin-1-yl-o-tolyl-methanone hydrochloride" as a potential anticancer agent. The provided protocols for assessing cell viability, apoptosis, cell cycle progression, and protein expression will enable researchers to systematically characterize the compound's biological activity. Positive results from these assays would warrant further investigation, including more extensive mechanistic studies, evaluation in 3D culture models, and eventual progression to in vivo animal models to assess efficacy and toxicity. The exploration of novel piperazine-containing compounds like this is a promising avenue in the ongoing search for new cancer therapeutics.
References
Al-Otaibi, W. M., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PubMed Central. Retrieved from [Link]
MDPI. (2022). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Retrieved from [Link]
Protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
Journal of Pharmaceutical Research International. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Retrieved from [Link]
PubMed. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Retrieved from [Link]
National Institutes of Health. (2015). In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: Inhalation versus intraperitoneal injection. Retrieved from [Link]
PubMed Central. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]
University of Virginia. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
PubMed Central. (2021). Targeting Cancer Cell Proliferation Using Piperazine-Linked Quinolinequinones: Mechanism and Metabolic Profile. Retrieved from [Link]
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]
ResearchGate. (2019). (PDF) In-vitro Models in Anticancer Screening. Retrieved from [Link]
ResearchGate. (2021). Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors. Retrieved from [Link]
PubMed Central. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
PubMed Central. (2019). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Retrieved from [Link]
University College London. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. Retrieved from [Link]
Bio-Rad. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Retrieved from [Link]
National Institutes of Health. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
Cancer.gov. (2009). STANDARD OPERATING PROCEDURE: Evaluation using Western Blot. Retrieved from [Link]
G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]
IRIS UniPA. (2023). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. Retrieved from [Link]
University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
Karger Publishers. (2008). New Anticancer Agents: In Vitro and In Vivo Evaluation. Retrieved from [Link]
MDPI. (2023). Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. Retrieved from [Link]
Medium. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Retrieved from [Link]
Technical Support Center: Synthesis of Piperazin-1-yl-o-tolyl-methanone hydrochloride
This Technical Support Center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of "Piperazin-1-yl-o-tolyl-methanone hydrochloride." As a Senior Application Sci...
Author: BenchChem Technical Support Team. Date: February 2026
This Technical Support Center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of "Piperazin-1-yl-o-tolyl-methanone hydrochloride." As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and improve your experimental outcomes.
Overview of the Synthesis
The synthesis of Piperazin-1-yl-o-tolyl-methanone hydrochloride is typically achieved through a Friedel-Crafts acylation reaction. This involves the reaction of toluene with piperazine-1-carbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The resulting product is then converted to its hydrochloride salt.
The core of this synthesis lies in the electrophilic aromatic substitution where the acylium ion, generated from piperazine-1-carbonyl chloride and the Lewis acid, attacks the electron-rich toluene ring. The directing effect of the methyl group on the toluene ring favors the formation of ortho and para isomers. Subsequent purification is crucial to isolate the desired o-tolyl product, which is then precipitated as the hydrochloride salt for stability and ease of handling.
Troubleshooting Guide (Question & Answer Format)
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield, or I have only recovered starting materials. What are the likely causes and how can I rectify this?
Answer: Low or no yield in a Friedel-Crafts acylation is a common issue that can stem from several factors. Let's break down the potential causes and solutions:
Inadequate Catalyst Activity: The Lewis acid catalyst, typically anhydrous AlCl₃, is extremely sensitive to moisture.[1] Exposure to atmospheric humidity can hydrolyze the AlCl₃, rendering it inactive.
Causality: AlCl₃ reacts with water to form aluminum hydroxide, which cannot activate the acyl chloride to generate the necessary acylium ion electrophile.
Solution: Ensure all glassware is thoroughly dried (oven-dried if possible) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of anhydrous AlCl₃ or a freshly sublimed batch for best results.
Poor Quality of Reagents: The purity of your starting materials, piperazine-1-carbonyl chloride and toluene, is critical.
Causality: Impurities in the acyl chloride can lead to side reactions, while contaminants in the toluene can interfere with the catalytic cycle.
Solution: Use high-purity, anhydrous toluene. The piperazine-1-carbonyl chloride should be freshly prepared or obtained from a reliable supplier and stored under inert gas.
Incorrect Reaction Temperature: Friedel-Crafts acylations are temperature-sensitive.
Causality: If the temperature is too low, the reaction rate may be too slow to proceed to completion within a reasonable timeframe. Conversely, excessively high temperatures can promote side reactions and decomposition of the product.
Solution: The reaction is typically initiated at a low temperature (e.g., 0 °C) during the addition of reagents to control the initial exothermic reaction, and then allowed to warm to room temperature or gently heated to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
Causality: Electrophilic aromatic substitutions can be slow, especially if there are any minor issues with catalyst activity or reagent purity.
Solution: Monitor the reaction by TLC. If the starting material is still present after the initially planned reaction time, consider extending it.
Issue 2: Formation of Multiple Isomers and Byproducts
Question: My post-reaction analysis (e.g., NMR, GC-MS) shows a mixture of ortho, para, and possibly meta isomers, as well as other impurities. How can I improve the selectivity and purity of my product?
Answer: The formation of multiple isomers is an inherent challenge in Friedel-Crafts acylation of substituted benzenes. Here's how to address this:
Isomer Control: The methyl group in toluene is an ortho, para-director.
Causality: The electron-donating nature of the methyl group stabilizes the arenium ion intermediate at the ortho and para positions more than the meta position. Steric hindrance from the methyl group can influence the ortho/para ratio.
Solution: While completely eliminating the para isomer is difficult, you can influence the ratio by adjusting the reaction conditions. Lower temperatures generally favor the para isomer due to steric factors. For this specific synthesis where the ortho isomer is desired, slightly elevated temperatures might be explored, but this must be balanced against the risk of side reactions. A more practical approach is to focus on efficient purification.
Purification Strategy:
Causality: The different isomers and byproducts will have varying polarities.
Solution: Column chromatography is the most effective method for separating the ortho and para isomers. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can provide good separation. The final hydrochloride salt formation and recrystallization can also significantly improve purity.[2]
Polyacylation:
Causality: The product, an acylated toluene, is less reactive than toluene itself towards further acylation because the acyl group is deactivating.[3][4] However, under harsh conditions, polyacylation can occur.
Solution: Use a stoichiometric amount of the limiting reagent (typically the acyl chloride) relative to toluene. Avoid excessively high temperatures and prolonged reaction times after the initial starting material is consumed.
Issue 3: Difficulties with Product Isolation and Hydrochloride Salt Formation
Question: I'm having trouble isolating the free base after quenching the reaction, and the subsequent hydrochloride salt formation is giving me an oily product instead of a crystalline solid. What should I do?
Answer: These are common work-up and purification challenges. Let's address them systematically:
Post-Quench Emulsion:
Causality: Quenching the reaction mixture with water or dilute acid can sometimes form a stable emulsion, making the separation of the organic and aqueous layers difficult.
Solution: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Oily Hydrochloride Salt:
Causality: The presence of impurities can inhibit crystallization, resulting in an oily product. The solvent used for precipitation is also critical.
Solution:
Ensure Purity of the Free Base: Before attempting salt formation, ensure the free base is as pure as possible. If necessary, repeat the column chromatography.
Choice of Solvent: Dissolve the purified free base in a suitable anhydrous solvent like diethyl ether, ethyl acetate, or isopropanol. Then, add a solution of HCl in the same solvent or bubble dry HCl gas through the solution.
Trituration: If an oil forms, try cooling the flask in an ice bath and scratching the inside with a glass rod to induce crystallization. You can also try adding a small seed crystal if you have one from a previous successful batch. Trituration with a non-polar solvent like hexanes can sometimes solidify the oil.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of reactants and catalyst?
A1: A common starting point is a slight excess of toluene (which can also act as a solvent) relative to piperazine-1-carbonyl chloride (1.0 equivalent). The Lewis acid catalyst (AlCl₃) is typically used in a slight excess relative to the acyl chloride (e.g., 1.1 to 1.3 equivalents). This is because the catalyst can complex with the carbonyl oxygen of the product, so a stoichiometric amount is often required.[3]
Q2: What are the recommended safety precautions for this synthesis?
A2: This reaction involves hazardous materials and should be performed in a well-ventilated fume hood.[5]
Aluminum Chloride: Corrosive and reacts violently with water. Handle with care, wearing gloves and eye protection.[1]
Piperazine-1-carbonyl chloride: Can be corrosive and a respiratory irritant.
Toluene: Flammable and has associated health risks.
Quenching: The quenching of the reaction with water is highly exothermic and can release HCl gas. This should be done slowly and in an ice bath.
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]
Q3: What analytical techniques are best for monitoring the reaction and characterizing the product?
A3:
Reaction Monitoring: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the progress of the reaction by observing the disappearance of the starting materials and the appearance of the product spot.
Product Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the identity and isomeric purity of the product.
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to assess purity and identify byproducts.[7]
Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups, such as the carbonyl (C=O) stretch of the ketone.
High-Performance Liquid Chromatography (HPLC): Useful for determining the purity of the final product.[8]
Experimental Protocols & Data
Protocol 1: Synthesis of Piperazin-1-yl-o-tolyl-methanone
Preparation: Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried.
Reagent Charging: To the flask, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane (DCM) as the solvent. Cool the mixture to 0 °C in an ice bath.
Addition of Acyl Chloride: Dissolve piperazine-1-carbonyl chloride (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
Addition of Toluene: Add toluene (1.2 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, again keeping the temperature at 0 °C.
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
Work-up:
Cool the reaction mixture back to 0 °C.
Slowly and carefully quench the reaction by the dropwise addition of crushed ice, followed by cold water.
Separate the organic layer. Extract the aqueous layer twice with DCM.
Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the ortho and para isomers.
Protocol 2: Formation of Piperazin-1-yl-o-tolyl-methanone hydrochloride
Dissolution: Dissolve the purified Piperazin-1-yl-o-tolyl-methanone free base in anhydrous diethyl ether.
Precipitation: Slowly add a solution of HCl in diethyl ether (or bubble dry HCl gas through the solution) with stirring.
Isolation: The hydrochloride salt should precipitate as a white solid. If an oil forms, cool the mixture and scratch the inside of the flask to induce crystallization.
Washing and Drying: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product.
Table 1: Troubleshooting Summary
Issue
Potential Cause
Recommended Solution
Low/No Yield
Moist reagents/glassware
Use anhydrous reagents and oven-dried glassware. Run under an inert atmosphere.
Inactive catalyst
Use a fresh bottle of anhydrous AlCl₃.
Incorrect temperature
Initiate at 0 °C, then warm to room temperature. Monitor with TLC.
Impure Product
Isomer formation
Purify by column chromatography.
Polyacylation
Use stoichiometric amounts of reagents.
Oily Product
Impurities present
Ensure the purity of the free base before salt formation.
Incorrect precipitation solvent
Use anhydrous diethyl ether or ethyl acetate for precipitation. Try trituration.
Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of Piperazin-1-yl-o-tolyl-methanone hydrochloride.
Logical Relationship of Troubleshooting
Caption: Troubleshooting logic for common synthesis issues.
References
Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
Synthesis of piperazines. Organic Chemistry Portal.
Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
Method for the preparation of piperazine and its derivatives.
Technical Support Center: Purification of (o-Tolyl)(piperazin-1-yl)methanone Hydrochloride
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with (o-Tolyl)(piperazin-1-yl)methanone hydrochloride. This document provides in-depth troubleshoot...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with (o-Tolyl)(piperazin-1-yl)methanone hydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles in synthetic and medicinal chemistry. Our goal is to empower you to overcome common purification challenges and achieve high-purity material for your research.
Introduction
(o-Tolyl)(piperazin-1-yl)methanone hydrochloride is a disubstituted piperazine derivative. The purification of such molecules, particularly as hydrochloride salts, presents a unique set of challenges rooted in the physicochemical properties of the piperazine ring system.[1] The presence of two basic nitrogen atoms—one acylated and one secondary amine—governs the compound's polarity, solubility, and impurity profile.[1] This guide is structured to address the most common issues encountered during the isolation and purification of this specific compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties I should be aware of?
A1: Understanding the molecule's properties is the first step to a logical purification strategy. The free base, 1-(o-Tolyl)piperazine, is a solid with a melting point of 44-48°C. The piperazine moiety contains two nitrogen atoms with distinct basicity (pKa values are typically around 5.3 and 9.7 for the parent piperazine).[1] In your compound, the amide nitrogen is non-basic, while the secondary amine is basic and the site of protonation for the hydrochloride salt. This makes the molecule highly polar, especially in its salt form.
Table 1: Key Physicochemical Properties
Property
Value / Description
Significance for Purification
Molecular Formula
C₁₂H₁₇ClN₂O
For calculating molar equivalents and yield.
Molecular Weight
240.73 g/mol
For accurate mass measurements.
pKa (Secondary Amine)
~9.0 (Estimated)
Crucial for acid-base extraction; the compound will be protonated and water-soluble at pH < 7.
Solubility (Free Base)
Soluble in organic solvents like Dichloromethane, Ethyl Acetate.
Allows for extraction from aqueous layers during workup.
Solubility (HCl Salt)
Generally soluble in polar protic solvents (e.g., methanol, ethanol), sparingly soluble in less polar solvents (e.g., isopropanol, acetone), and insoluble in non-polar solvents (e.g., ether, hexanes).[2]
This differential solubility is the cornerstone of recrystallization.
Physical Form
The hydrochloride salt is typically a white to off-white crystalline solid.[3][4]
Deviation from this (e.g., oil or amorphous solid) indicates the presence of impurities or residual solvent.
Q2: Why is purification as a hydrochloride salt preferred over the free base?
A2: Converting the free base to its hydrochloride salt is a common strategy in pharmaceutical development for several reasons:
Enhanced Crystallinity: Salts often form more stable and well-defined crystal lattices compared to their free base counterparts. This is critical for effective purification by recrystallization, as impurities are excluded from the growing crystal structure.
Improved Stability & Handling: Hydrochloride salts are generally more stable, less hygroscopic, and easier to handle as solids than the corresponding free bases, which can sometimes be oily or low-melting solids.[1]
Modified Solubility: The salt form provides a different solubility profile that can be exploited. For instance, the HCl salt is typically insoluble in non-polar solvents like diethyl ether, which can be used as an "anti-solvent" to induce precipitation.[2]
Q3: What are the most common impurities to expect during synthesis and purification?
A3: Impurities can arise from starting materials, side reactions, or degradation. Common culprits include:
Unreacted Piperazine: Highly polar and basic. Can be removed with an acidic wash.
Unreacted o-Toluoyl Chloride or o-Toluic Acid: Acidic. Can be removed with a basic wash (e.g., NaHCO₃ solution).
N,N'-bis(o-toluoyl)piperazine: A non-basic di-acylated byproduct. Less polar than the desired product.
Residual Solvents: From the reaction or crystallization (e.g., DCM, THF, Isopropanol).
Excess HCl: Can be present if an unmeasured amount of acid is used for salt formation.
Q4: What are the recommended storage conditions for the purified hydrochloride salt?
A4: To ensure long-term integrity, the purified (o-Tolyl)(piperazin-1-yl)methanone hydrochloride should be stored in a tightly sealed container in a cool, dry, and dark place.[3] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to protect against moisture and atmospheric CO₂, which can react with any trace free base.[2] Phenyl piperazines, in particular, can show degradation over extended periods, and refrigerated or frozen storage is optimal.[5]
Troubleshooting Guide
This section addresses specific experimental failures in a problem-solution format.
Problem 1: My final product is an oil or a sticky, amorphous solid, not a crystalline powder.
This is one of the most frequent challenges in amine salt purification. The cause is often related to factors that inhibit crystal lattice formation.
Likely Cause A: Presence of Water. Using aqueous HCl introduces water, which can form a low-melting point hydrate or prevent crystallization altogether.[6]
Solution: Prepare the hydrochloride salt using an anhydrous acid source. The most common method is to use a commercially available solution of HCl in a solvent like isopropanol (IPA), ethanol, or diethyl ether. Add the acidic solution dropwise to a solution of the purified free base in a solvent where the salt is insoluble (e.g., MTBE, diethyl ether, or heptane).
Likely Cause B: Residual Solvents. Entrapped solvent from the reaction or workup can act as an impurity, disrupting crystallization.
Solution: Ensure the free base is thoroughly dried under high vacuum before the salt formation step. After filtering the final salt, dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) for several hours to remove any residual crystallization solvent.
Likely Cause C: Significant Impurities. High levels of impurities can lower the melting point and lead to an oily product.
Solution: Before attempting salt formation, ensure the free base is of high purity. Purify the crude free base first using column chromatography or a preliminary recrystallization.
Caption: Decision tree for selecting a purification method.
Protocol 2: Recrystallization of (o-Tolyl)(piperazin-1-yl)methanone Hydrochloride
This protocol assumes you have the purified free base and want to form and crystallize the HCl salt.
Solubility Testing (Microscale): Before committing your entire batch, test solvent systems. Use small vials to find a solvent (or solvent pair) that dissolves your salt when hot but gives good crystal recovery when cold. See the table below for starting points.
Dissolution: Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol (IPA) or acetone.
Salt Formation: Slowly add a stoichiometric amount (1.0 equivalent) of HCl in a compatible solvent (e.g., HCl in IPA) to the stirred solution. A precipitate should form immediately.
Heating: Gently heat the mixture until the solid redissolves completely. If it does not dissolve, add a small amount more of the solvent until a clear solution is achieved at elevated temperature.
Crystallization: Remove the flask from heat, cover it, and allow it to cool slowly to room temperature. Then, place it in a refrigerator or ice bath for several hours to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold, fresh solvent, followed by a wash with a non-polar solvent like diethyl ether to aid in drying.
Drying: Dry the purified crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.
Good balance of polarity; often dissolves the salt when hot and allows precipitation when cold.
Excellent starting point for single-solvent recrystallization.
Ethanol / Diethyl Ether
Dissolve in minimal hot ethanol (solvent), then add ether (anti-solvent) dropwise until cloudy.
A powerful solvent/anti-solvent system for inducing crystallization.
Acetone
The salt may have lower solubility in acetone, making it a good choice for washing or direct precipitation. [7]
Good for precipitating the salt from a more soluble starting solution.
Methanol / MTBE
Similar to the ethanol/ether system, using a slightly more polar alcohol.
Effective alternative if ethanol systems prove too soluble.
References
BenchChem Technical Support. (2025). Purification of Piperazine-Containing Compounds.
Dakenchem. (n.d.).
Kvíčala, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2199. [Link]
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
University of Florida Digital Collections. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines.
Google Patents. (1969).
Enlighten Theses. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis.
Google Patents. (2011). Process for the preparation of piperazine compounds and hydrochloride salts thereof. MX2011006590A.
Refinery Corrosion. (n.d.). Question 32: Where are ammonium chloride and amine hydrochloride salt found in your crude unit?.
Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem.
A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences.
IUCr. (2013). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H).
PubMed Central. (2018). Stability of Synthetic Piperazines in Human Whole Blood. [Link]
Tokyo Chemical Industry. (n.d.). 1-(o-Tolyl)piperazine.
Technical Support Center: Troubleshooting Low Mono-Substitution in Piperazine Synthesis
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for piperazine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encou...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for piperazine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving selective mono-substitution of the piperazine ring. Piperazine is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] However, its symmetrical structure, with two nucleophilic secondary amines, presents a persistent synthetic challenge: controlling the reaction to favor the desired mono-substituted product over the di-substituted byproduct.[3][4]
This document provides in-depth troubleshooting advice, detailed protocols, and the chemical reasoning behind these strategies to empower you to overcome low yields and poor selectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is controlling mono- versus di-substitution on piperazine so challenging?
The core of the problem lies in the inherent reactivity of the piperazine molecule. It is a symmetrical diamine where both nitrogen atoms are nucleophilic.[5] After the first substitution occurs, the resulting mono-substituted piperazine is often still sufficiently nucleophilic to react with another equivalent of the electrophile, leading to the formation of the di-substituted byproduct.[3][6] The relative basicity (and nucleophilicity) of the second nitrogen can be influenced by the nature of the newly introduced substituent, further complicating selectivity.[7][8][9]
Q2: What are the primary strategies to achieve high yields of mono-substituted piperazine?
There are three principal strategies, each with its own advantages and disadvantages:
Stoichiometric Control: Using a large excess of piperazine to statistically favor the reaction of the electrophile with an unsubstituted piperazine molecule.[6][10]
Protecting Group Strategy: Temporarily blocking one nitrogen with a protecting group (like Boc) to ensure only the other nitrogen can react. This is a highly selective but multi-step approach.[6][10][11][12]
In Situ Mono-Protonation: Adding one equivalent of an acid to form the piperazine mono-salt. The protonated nitrogen is deactivated, directing the substitution to the remaining free nitrogen base.[3][12][13]
Q3: How can I effectively purify my desired mono-substituted product away from the di-substituted byproduct and unreacted piperazine?
Purification typically exploits the polarity differences between the components.
Column Chromatography: The di-substituted product is generally less polar than the mono-substituted product. A carefully chosen solvent gradient can effectively separate them.[14]
Acidic Wash: Unreacted piperazine and the mono-substituted product are basic and can be extracted from an organic phase into an aqueous acid wash. The less basic di-substituted product will remain in the organic layer. Subsequent basification of the aqueous layer and re-extraction can recover the desired product.
Crystallization/Salt Formation: Converting the mono-substituted product into a salt (e.g., hydrochloride) can facilitate purification by crystallization, often yielding a stable, solid material that is easier to handle than the free base oil.[14]
In-Depth Troubleshooting Guide
Problem 1: My primary issue is a high yield of the di-substituted product.
This is the most common challenge and indicates a lack of selectivity in the reaction.
Potential Cause 1: Stoichiometry
Your reaction stoichiometry does not sufficiently favor mono-substitution. A 1:1 or 1:2 ratio of piperazine to electrophile will almost always produce a significant amount of the di-substituted product.
Recommended Solution: Employ Excess Piperazine
The most direct method to suppress di-substitution is to use a large excess of piperazine (e.g., 5 to 10 equivalents). This leverages Le Châtelier's principle and probability; the electrophile is statistically more likely to encounter and react with an abundant, unsubstituted piperazine molecule than the less concentrated mono-substituted intermediate.[6]
Data Presentation: Effect of Stoichiometry on Selectivity
Piperazine Equivalents
Protecting Group
Mono-substituted Yield (%)
Di-substituted Yield (%)
1.1
None
45
35
5.0
None
75
<5
1.0 (with 1.1 eq. Boc-piperazine)
Boc
>95 (before deprotection)
0
Data adapted from representative alkylation reactions with benzyl bromide.[6][14]
Potential Cause 2: Reaction Conditions
High temperatures and long reaction times can favor the formation of the thermodynamically more stable di-substituted product.
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at 0 °C or even lower for highly reactive electrophiles.[14]
Monitor Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material and the appearance of mono- and di-substituted products. Stop the reaction when the concentration of the mono-substituted product is maximized.[10][14]
Potential Cause 3: Inherent Reactivity
For some combinations of substrates, direct alkylation will never be selective. The mono-substituted product may be as reactive or even more reactive than the starting piperazine.
Recommended Solution: Adopt a Controlled Synthesis Strategy
When stoichiometric and kinetic control fails, a more robust chemical strategy is required. The two most reliable methods are the use of protecting groups or in situ mono-protonation.[3][4][11]
Problem 2: My reaction is sluggish, and overall yields are low.
This issue can arise from insufficient reactivity of either the nucleophile (piperazine) or the electrophile.
Potential Cause 1: Low Nucleophilicity of Piperazine
If you are using the in situ mono-protonation strategy, the remaining unprotonated nitrogen is significantly less nucleophilic than in free piperazine due to the electron-withdrawing effect of the nearby ammonium cation.[11][13]
Recommended Solution: Activate the System
Increase Temperature: While high temperatures can promote di-substitution, a moderate increase may be necessary to drive the reaction to completion in a reasonable timeframe, especially for less reactive electrophiles.
Activate the Electrophile: In some cases, catalysis may be necessary. For instance, reactions with alkyl iodides can be activated by transition metal ions like Cu(I) or Ag(I).[11] A patented procedure describes using metal ions supported on polymeric resins to catalyze the reaction of protonated piperazine.[3]
Potential Cause 2: Poor Leaving Group on Electrophile
The reaction rate is highly dependent on the quality of the leaving group on the alkylating or acylating agent. The general reactivity trend for alkyl halides is R-I > R-Br > R-Cl.
Recommended Solution: Choose a More Reactive Electrophile
If possible, switch to an electrophile with a better leaving group. For example, if using an alkyl chloride with poor results, try the corresponding alkyl bromide or iodide.
Problem 3: I am unsure which mono-substitution strategy is best for my project.
The optimal strategy depends on factors like the cost of your reagents, the required scale, the number of synthetic steps you can tolerate, and the ease of purification.
Recommended Solution: Use a Decision-Making Framework
Consult the following flowchart and comparison table to select the most appropriate method for your specific needs.
Visualization: Strategy Selection Flowchart
Caption: A flowchart to guide the selection of a mono-substitution strategy.
Data Presentation: Comparison of Mono-Alkylation Strategies
Reduced nucleophilicity may require longer times or activation.[13]
Key Experimental Protocols
Protocol 1: Mono-N-Alkylation Using Excess Piperazine
This protocol is best suited for when the alkyl halide is more valuable than piperazine and purification is straightforward.
Visualization: Competitive Reaction Pathway
Caption: Competitive reaction pathways in direct piperazine alkylation.
Materials:
Piperazine (10 mmol, 10 eq.)
Alkyl Halide (1 mmol, 1 eq.)
Potassium Carbonate (K₂CO₃) (2 mmol, 2 eq.)
Acetonitrile (20 mL)
Procedure:
To a round-bottom flask, add piperazine, potassium carbonate, and acetonitrile.
Stir the suspension at room temperature to ensure good mixing.
Slowly add the alkyl halide to the mixture dropwise.
Stir the reaction mixture for 12-24 hours. Monitor the reaction by TLC (e.g., using 10% MeOH in DCM with ninhydrin stain).
Once the starting electrophile is consumed, filter off the solids (K₂CO₃ and salts).
Evaporate the solvent under reduced pressure.
Purify the residue. An acidic wash is effective here: dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with 1M HCl (aq) to extract basic components, basify the aqueous layer with NaOH, and re-extract the product with ethyl acetate.
Protocol 2: Mono-N-Alkylation via N-Boc-Piperazine
This is the most reliable method for achieving high selectivity, especially on a laboratory scale or with precious electrophiles.[11]
Visualization: Protecting Group Workflow
Caption: Workflow for the N-Boc protecting group strategy.
Step 1: Synthesis of 1-Boc-piperazine
Dissolve piperazine (2.0 eq) in a solvent like dichloromethane (DCM).
Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in DCM to the piperazine solution over 2-3 hours at room temperature. A slow addition is crucial to minimize the formation of the di-Boc protected byproduct.[11]
Stir the reaction for 20-24 hours.
Evaporate the solvent and purify 1-Boc-piperazine.
Step 2: Alkylation of 1-Boc-piperazine
Dissolve 1-Boc-piperazine (1.0 eq) and a base (e.g., K₂CO₃, 1.5 eq) in an anhydrous solvent (e.g., acetonitrile or DMF).
Add the alkyl halide (1.0-1.1 eq).
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC/LC-MS).
Perform an aqueous workup and purify the N-alkyl-N'-Boc-piperazine intermediate by column chromatography.
Step 3: Deprotection of the Boc Group
Dissolve the purified intermediate in DCM or dioxane.
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
Stir at room temperature for 1-2 hours until the deprotection is complete.
Evaporate the solvent and excess acid. The product will be the corresponding acid salt. Neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the final free base product.
Protocol 3: Mono-N-Alkylation via In Situ Mono-Protonation
This is an elegant, one-pot method that avoids protecting groups and the need for a large excess of piperazine.[16]
Materials:
Piperazine hexahydrate (0.2 mol, 2 eq.)
11.5 N Hydrochloric Acid (0.2 mol, 2 eq. relative to electrophile)
Dissolve piperazine hexahydrate in ethanol in a round-bottom flask.
With stirring, add the hydrochloric acid solution. This forms the piperazine mono-hydrochloride in situ.
Cool the mixture to 20 °C.
Slowly add the o-methylbenzyl bromide dropwise.
Stir for 2 hours at room temperature, then increase the temperature to 70 °C and stir for an additional 30 minutes.
Isolate the N-o-methylbenzylpiperazine via a standard basic workup and purification. This method has been reported to yield the mono-substituted product in excellent yields (e.g., 89%).[15]
McManus, J. B., Onuska, N. P. R., Jeffreys, M. S., Goodwin, N. C., & Nicewicz, D. A. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679–683. [Link]
ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013). [Link]
Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. [Link]
Romanelli, M. N., et al. (2021). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Taylor & Francis Online. [Link]
ResearchGate. pKa values of common substituted piperazines. (2022). [Link]
Henni, A., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 3185–3188. [Link]
Google Patents.
Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. [Link]
Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed. [Link]
ResearchGate. Direct N1-monosubstitution of piperazine. (2012). [Link]
Romanelli, M. N., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 217. [Link]
Technical Support Center: Optimizing Buchwald-Hartwig Amination for Aryl Piperazines
From the desk of a Senior Application Scientist Welcome to our dedicated technical support guide for the Buchwald-Hartwig amination of aryl piperazines. The N-aryl piperazine motif is a cornerstone in modern drug discove...
Author: BenchChem Technical Support Team. Date: February 2026
From the desk of a Senior Application Scientist
Welcome to our dedicated technical support guide for the Buchwald-Hartwig amination of aryl piperazines. The N-aryl piperazine motif is a cornerstone in modern drug discovery, appearing in a vast array of FDA-approved therapeutics.[1][2][3] The palladium-catalyzed Buchwald-Hartwig amination stands as a premier method for forging the critical C-N bond that defines this scaffold, offering broad substrate scope and functional group tolerance where classical methods fall short.[4][5]
However, like any powerful catalytic system, success is nuanced and dependent on the interplay of multiple reaction parameters. This guide is structured to provide you with both high-level answers to common questions and deep, actionable troubleshooting strategies to overcome challenges encountered at the bench. We will explore the causality behind each experimental choice to empower you to optimize this transformation for your specific substrates.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries researchers face when developing this chemistry.
Q1: I'm observing very low or no conversion of my aryl halide. What are the most likely culprits?
Low or no yield is the most common issue and typically points to a problem with the catalytic cycle. The primary factors to investigate are the activity of your catalyst, the choice of ligand and base, and the reaction conditions.[6] Ensure your palladium source and phosphine ligand are fresh and handled under an inert atmosphere to prevent oxidation of the active Pd(0) species.[7] The base may be too weak to deprotonate the piperazine effectively, or the temperature may be too low for the oxidative addition to occur, especially with less reactive aryl chlorides.
Q2: How can I prevent the formation of the di-arylated piperazine byproduct?
Di-arylation is a frequent challenge when using unprotected piperazine. The most effective and widely adopted strategy is to use a mono-protected piperazine, such as N-Boc-piperazine.[7][8][9] This physically blocks one nitrogen atom, ensuring only mono-arylation can occur. The Boc group can then be cleanly removed in a subsequent step. Alternatively, controlling the reaction stoichiometry by using a significant excess of piperazine relative to the aryl halide can statistically favor the mono-arylated product, though this can complicate purification.[7][8]
Q3: Which aryl halide (Cl, Br, I, or OTf) should I use for the best results?
While the typical reactivity order for oxidative addition is Ar-I > Ar-Br > Ar-OTf > Ar-Cl, the practical reactivity in Buchwald-Hartwig aminations can be different.[10] Aryl bromides are often the "sweet spot" for reliability and reactivity. Aryl chlorides are economically attractive but are the most challenging to activate, typically requiring more sterically hindered and electron-rich ligands.[4][11] Surprisingly, aryl iodides can sometimes be problematic, as the iodide anion generated during the reaction can form inactive palladium complexes, inhibiting the catalyst.[10][12]
Q4: What is hydrodehalogenation, and how can I minimize it?
Hydrodehalogenation is a common side reaction where the aryl halide is converted to the corresponding arene (Ar-X → Ar-H). This occurs when the palladium-hydride species, formed via β-hydride elimination, reductively eliminates to produce the arene instead of the desired amine product.[4] This can sometimes be minimized by carefully selecting the ligand, using a less hindered base, or lowering the reaction temperature.[8]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving specific experimental problems.
Problem 1: Low to No Product Yield
If your reaction is not proceeding, a systematic evaluation of each component is necessary.
The heart of the reaction is the palladium-ligand complex. Its formation and stability are paramount.
Troubleshooting Steps:
Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, consider using a commercially available pre-catalyst (e.g., an XPhos Pd G3/G4). Pre-catalysts provide more reliable and consistent formation of the active catalytic species.[9][10]
Verify Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that your solvent is properly degassed.[7][8]
Screen Ligands: The "one-size-fits-all" ligand does not exist. The choice is highly substrate-dependent.[4] For electron-poor aryl halides, a less electron-rich ligand might suffice. For challenging, electron-rich, or sterically hindered aryl chlorides, highly bulky and electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos, XPhos, BrettPhos) are often required to promote the difficult oxidative addition step.[2][4]
The base plays a crucial role but can also be a source of side reactions.
Troubleshooting Steps:
Evaluate Base Strength: Strong bases like sodium tert-butoxide (NaOtBu) are commonly used and are very effective.[10] However, if your starting materials are sensitive, this strong base can cause decomposition.[6]
Test Weaker Bases: In cases of substrate decomposition, switch to a weaker inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[6][8] This often requires higher temperatures or longer reaction times but can preserve delicate functional groups.
The reaction environment dictates solubility and reaction rates.
Troubleshooting Steps:
Ensure Anhydrous Conditions: Water can deactivate the catalyst and interfere with the reaction.[8] Always use anhydrous solvents.
Check Solubility: Ensure all reagents are soluble at the reaction temperature. If solubility is an issue in common solvents like toluene or dioxane, a more polar aprotic solvent may be beneficial.[6][8] However, avoid chlorinated solvents and acetonitrile, which can inhibit the catalyst.[10]
Optimize Temperature: Buchwald-Hartwig aminations are typically run at elevated temperatures (80-110 °C).[8][13] If the reaction is slow, consider increasing the temperature. Conversely, if you observe decomposition or side products like hydrodehalogenation, lowering the temperature may be necessary.[8] Monitor the reaction by TLC or LC-MS to find the optimal balance.[8]
Problem 2: Significant Side Product Formation
The appearance of unexpected spots on your TLC or peaks in your LC-MS requires careful diagnosis.
Root Cause & Solution: This occurs when both nitrogen atoms of piperazine react. As detailed in the FAQs, the most robust solution is to use N-Boc-piperazine to ensure mono-arylation.[7][8][9]
Root Cause & Solution: This side reaction is part of a competing catalytic cycle.[4] To favor the desired C-N bond formation, you can try a different ligand that promotes reductive elimination over β-hydride elimination. Additionally, adjusting the base and temperature can alter the relative rates of the productive and off-cycle pathways.[8]
Root Cause & Solution: At high temperatures or with prolonged reaction times, the catalyst can decompose into inactive palladium black.[13] This can sometimes be observed as a color change in the reaction mixture. The solution is to run the reaction at the lowest effective temperature and for the minimum time necessary, as determined by reaction monitoring.[8] Certain ligands can also undergo intramolecular reactions leading to catalyst deactivation.[14]
Visualizing the Process: Workflows and Mechanisms
To better understand the reaction and troubleshooting logic, we provide the following diagrams.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Caption: A decision tree for troubleshooting common reaction issues.
Data Summary Tables
For quick reference, these tables summarize key reaction parameters.
Can be coupled efficiently, but beware of catalyst inhibition.[10]
| Ar-OTf | Electron-poor | Bulky Dialkylbiarylphosphine | SPhos, XPhos | Good leaving group, couples well with active catalyst systems. |
Detailed Experimental Protocols
The following protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[8]
Protocol 1: General Procedure for Coupling with N-Boc-piperazine
This protocol is a general guideline for the coupling of an aryl bromide with N-Boc-piperazine and can be optimized for specific substrates.[1][8]
Anhydrous Toluene (to make a 0.1 M solution with respect to the aryl halide)
Inert gas (Argon or Nitrogen)
Procedure:
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), N-Boc-piperazine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).[1]
Inerting: Seal the vessel with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[1]
Catalyst/Ligand Addition: In a separate vial under argon, briefly mix the Pd₂(dba)₃ and RuPhos. Add this solid mixture to the main reaction vessel against a positive flow of argon. If using a pre-catalyst, add it directly at this stage.
Solvent Addition: Add the required volume of anhydrous toluene via syringe.[8]
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C and stir vigorously.[8]
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).[1][8]
Workup: Once complete, cool the reaction to room temperature. Quench carefully by adding water. Dilute the mixture with an organic solvent like ethyl acetate.
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure N-aryl-N'-Boc-piperazine.[1]
References
Technical Support Center: Optimizing N-Arylpiperazine Synthesis. (2025). BenchChem.
Technical Support Center: Optimizing Piperazine Addition to Pyridazinone Rings. (2025). BenchChem.
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). WuXi AppTec.
McCann, S. D., et al. (2019).
Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable.
Valdizon, J. M., et al. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC - NIH.
Buchwald-Hartwig Amin
Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amin
BH amination side products and purific
Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2020).
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central.
Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. (2018). The Journal of Organic Chemistry.
Technical Support Center: Analysis of Side Products in the Synthesis of (Piperazin-1-yl)(o-tolyl)methanone Hydrochloride
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of (Piperazin-1-yl)(o-tolyl)methanone hydrochloride. This document pr...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of (Piperazin-1-yl)(o-tolyl)methanone hydrochloride. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on the identification and mitigation of reaction side products.
Introduction: The Synthetic Pathway and its Challenges
The synthesis of (Piperazin-1-yl)(o-tolyl)methanone hydrochloride typically proceeds via the N-acylation of piperazine with o-toluoyl chloride. This seemingly straightforward reaction is often complicated by the formation of several side products that can impact the purity, yield, and overall success of the synthesis. Understanding the genesis of these impurities is the first step toward effective troubleshooting and process optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should expect in my reaction mixture?
During the synthesis of (Piperazin-1-yl)(o-tolyl)methanone hydrochloride, two primary side products are frequently observed:
1,4-bis(o-toluoyl)piperazine: This di-acylated product forms when both nitrogen atoms of the piperazine ring react with o-toluoyl chloride.
o-Toluic Acid: This hydrolysis product arises from the reaction of the starting material, o-toluoyl chloride, with any trace amounts of water present in the reaction.
The formation of these impurities is a common challenge in the synthesis of N-acylpiperazine derivatives.[1]
Q2: My reaction yield is low, and I see a significant amount of a white precipitate that is not my desired product. What is likely happening?
A low yield of the desired mono-acylated product, accompanied by a significant amount of a less soluble precipitate, often points to the formation of the di-acylated side product, 1,4-bis(o-toluoyl)piperazine. The symmetrical nature of this molecule can lead to lower solubility in common organic solvents compared to the hydrochloride salt of the mono-acylated product.
To mitigate this, consider the following strategies:
Control of Stoichiometry: Use a molar excess of piperazine relative to o-toluoyl chloride. This ensures that the acyl chloride is more likely to react with an unreacted piperazine molecule rather than the already mono-acylated product.
Slow Addition: Add the o-toluoyl chloride solution dropwise to the piperazine solution at a controlled temperature, typically 0-5 °C. This helps to maintain a low concentration of the acylating agent, favoring mono-acylation.
Q3: I have an impurity with a different retention time in my HPLC analysis. How can I identify it?
The most likely impurity, other than the di-acylated product, is o-toluic acid. Due to its carboxylic acid functionality, it will have a different polarity and thus a distinct retention time compared to the desired product and the di-acylated piperazine.
To confirm its identity, you can:
Co-injection: Spike your sample with a small amount of authentic o-toluic acid and observe if the peak area of the suspected impurity increases.
LC-MS Analysis: Analyze the sample by LC-MS. o-Toluic acid will have a distinct mass-to-charge ratio (m/z) corresponding to its molecular weight.
Q4: How can I minimize the formation of o-toluic acid?
The formation of o-toluic acid is a direct result of the hydrolysis of o-toluoyl chloride.[1] To prevent this, it is crucial to maintain anhydrous (dry) reaction conditions.
Dry Solvents: Use freshly distilled or commercially available anhydrous solvents.
Dry Glassware: Ensure all glassware is thoroughly dried in an oven before use.
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, workflow-oriented approach to identifying and resolving issues during your synthesis and analysis.
Reaction Monitoring and Side Product Identification
A logical workflow for monitoring your reaction and identifying potential side products is essential for successful synthesis.
Caption: Workflow for reaction monitoring and impurity identification.
Analytical Protocols
The following protocols provide a starting point for the analysis of your reaction mixture. Optimization may be required based on your specific instrumentation and experimental conditions.
Protocol 1: HPLC-UV Method for Reaction Monitoring and Impurity Profiling
This method is designed to separate the starting materials, the desired product, and the primary side products.
Parameter
Condition
Column
C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A
0.1% Trifluoroacetic acid in Water
Mobile Phase B
0.1% Trifluoroacetic acid in Acetonitrile
Gradient
Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate
1.0 mL/min
Detection
UV at 254 nm
Injection Volume
10 µL
Expected Elution Order:
o-Toluic Acid (most polar)
Piperazine (if unreacted and not in salt form)
(Piperazin-1-yl)(o-tolyl)methanone hydrochloride
1,4-bis(o-toluoyl)piperazine (least polar)
Note: The analysis of piperazine itself by reversed-phase HPLC can be challenging due to its hydrophilic nature. In some cases, it may elute at or near the solvent front.[2]
Protocol 2: GC-MS Method for Impurity Identification
GC-MS is a powerful tool for the structural elucidation of volatile impurities.
Parameter
Condition
Column
5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas
Helium at a constant flow of 1 mL/min
Inlet Temperature
250 °C
Oven Program
Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 10 minutes.
MS Transfer Line
280 °C
Ion Source Temp
230 °C
Mass Range
50-550 amu
Expected Fragmentation Patterns:
(Piperazin-1-yl)(o-tolyl)methanone: Expect a molecular ion peak and characteristic fragments from the cleavage of the amide bond, leading to the formation of the o-toluoyl cation (m/z 119) and fragments of the piperazine ring.
1,4-bis(o-toluoyl)piperazine: A higher molecular weight ion and similar fragmentation patterns to the mono-acylated product will be observed.
o-Toluic Acid: Will show a molecular ion peak and a characteristic loss of the carboxylic acid group.
The fragmentation of N-aroyl piperazines is influenced by the stability of the aroyl cation.
Protocol 3: 1H and 13C NMR for Structural Characterization
NMR spectroscopy is indispensable for the definitive structural confirmation of your final product and any isolated impurities.
Solvent: Deuterated chloroform (CDCl3) or Deuterated dimethyl sulfoxide (DMSO-d6) are commonly used.[3]
1H NMR: Expect to see signals corresponding to the aromatic protons of the o-tolyl group, the methyl protons, and the protons of the piperazine ring. The chemical shifts of the piperazine protons will be influenced by the amide bond and, in the case of the hydrochloride salt, protonation.
13C NMR: Characteristic signals for the carbonyl carbon of the amide, the aromatic carbons, the methyl carbon, and the carbons of the piperazine ring should be observable.[4]
Visualizing Impurity Formation
The following diagram illustrates the competing reactions that lead to the formation of the desired product and the di-acylated side product.
Technical Support Center: Strategies for Preventing Di-acylation in Piperazine Reactions
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of preventing di-acylation in piperazine reactions. Our goal is to equip you with the scientific understanding and practical methodologies to achieve high-yield, selective mono-acylation of the piperazine scaffold, a crucial moiety in numerous pharmaceuticals.[1][2]
The Core Challenge: Mono- vs. Di-acylation
Piperazine, a symmetrical diamine, presents a unique synthetic challenge due to the comparable nucleophilicity of its two nitrogen atoms.[3] During acylation, the reaction can proceed at one or both nitrogen sites, leading to a mixture of the desired mono-acylated product, the undesired di-acylated byproduct, and unreacted starting material. This not only reduces the yield of the target compound but also complicates purification efforts.[3][4]
The initially formed mono-acylated piperazine can sometimes be even more nucleophilic than the starting piperazine, further promoting the formation of the di-substituted product.[4] Understanding and controlling the factors that influence this selectivity is paramount for a successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to control selectivity and favor mono-acylation?
There are several robust strategies to steer the reaction towards the desired mono-acylated product. The choice of method often depends on the specific substrate, scale, and available resources. The most common approaches include:
Use of Protecting Groups: This is a reliable, multi-step method that involves temporarily blocking one of the piperazine nitrogens with a protecting group, most commonly a tert-butyloxycarbonyl (Boc) group.[3][5][6][7][8] The reaction sequence involves protection, acylation of the free nitrogen, and subsequent deprotection.[1][4][6]
Stoichiometric Control: Employing a large excess of piperazine (typically 3-10 equivalents) relative to the acylating agent statistically favors the reaction of the electrophile with the more abundant, unreacted piperazine.[3][4][5]
In Situ Mono-protonation: This one-pot technique involves reacting piperazine with one equivalent of an acid (e.g., HCl or acetic acid) to form the mono-salt.[3][4] The protonated nitrogen becomes significantly less nucleophilic, thereby directing acylation to the free, non-protonated nitrogen.[1][3][7]
Flow Chemistry: Continuous flow reactors provide precise control over stoichiometry, mixing, and reaction time, which can dramatically enhance selectivity for mono-acylation.[3][9]
Q2: When is a protecting group strategy the best choice?
A protecting group strategy is often preferred when:
High purity is critical: This method generally provides a cleaner reaction profile with minimal di-acylated byproduct.[4]
The acylating agent is valuable: Using a 1:1 stoichiometry with the protected piperazine avoids the need for a large excess of the piperazine starting material.[4]
The piperazine substrate is complex or expensive: Protecting one nitrogen ensures that the valuable scaffold is not consumed in the formation of the di-acylated byproduct.
However, this is a multi-step process which can lower the overall yield and increase costs.[1][4][7][8] It is crucial to ensure each step (protection, acylation, and deprotection) proceeds to completion.[4]
Q3: My reaction is still producing significant di-acylated product despite using a large excess of piperazine. What can I do?
While using excess piperazine is a common strategy, its effectiveness can be influenced by other reaction parameters. Here are some troubleshooting steps:
Slow Addition of the Acylating Agent: Adding the acylating agent (e.g., acyl chloride) dropwise and at a low temperature (e.g., 0 °C) can help maintain a high localized concentration of piperazine, favoring mono-acylation.[4] Rapid addition can lead to localized "hot spots" where the acylating agent reacts with the already formed mono-acylated product.
Solvent Choice: The choice of solvent can influence the relative nucleophilicity of the mono- and di-substituted piperazines. Experimenting with different solvents may improve selectivity.
Purification Challenges: A major drawback of this method is the difficulty in removing the large excess of unreacted piperazine after the reaction.[4] Acidic washes are often employed to extract the basic piperazine into an aqueous layer.[4]
Troubleshooting Guide: Common Issues and Solutions
Issue
Potential Cause
Recommended Solution(s)
Low Yield of Mono-acylated Product
Significant Di-acylation: Reaction conditions favor the second acylation.
1. Increase Piperazine Excess: Use a higher stoichiometric excess of piperazine (e.g., move from 3 to 10 equivalents).[4] 2. Slow Addition at Low Temperature: Add the acylating agent slowly at 0°C to control the reaction rate.[4] 3. Switch to a Protecting Group Strategy: For maximum selectivity, protect one nitrogen with a group like Boc.[3][5]
Incomplete Reaction: The reaction has not gone to completion.
1. Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of the starting material. 2. Increase Reaction Time or Temperature: If the reaction is sluggish, consider extending the reaction time or cautiously increasing the temperature.
Difficult Purification
Excess Piperazine Removal: The large excess of piperazine is challenging to separate from the product.
1. Acid Wash: Perform an aqueous workup with a dilute acid (e.g., 1M HCl) to protonate and extract the basic piperazine into the aqueous phase.[4] 2. Salt Formation: Convert the desired mono-acylated product into a salt to facilitate crystallization and separation from the unreacted piperazine.[10]
Co-elution on Silica Gel: The mono- and di-acylated products have similar polarities and are difficult to separate by column chromatography.
1. Modify Mobile Phase: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent to improve separation and reduce tailing of the basic compounds on the acidic silica gel.[10] 2. Alternative Purification: Consider preparative HPLC or crystallization if column chromatography is ineffective.
Formation of Quaternary Ammonium Salts
Over-alkylation (if using alkyl halides): The nitrogen atoms of piperazine can be quaternized.
1. Use Reductive Amination: Instead of alkyl halides, consider reductive amination with an aldehyde and a reducing agent like sodium triacetoxyborohydride. This method avoids the formation of quaternary salts.[9][11]
Experimental Protocols
Protocol 1: Mono-Boc Protection of Piperazine
This protocol describes the widely used method for preparing mono-Boc-piperazine, a key intermediate for selective mono-acylation.[4][9]
Materials:
Piperazine (2.0 eq.)
Di-tert-butyl dicarbonate (Boc)₂O (1.0 eq.)
Dichloromethane (DCM)
Procedure:
Dissolve piperazine (2.0 eq.) in DCM.
Slowly add a solution of (Boc)₂O (1.0 eq.) in DCM to the piperazine solution over 2-3 hours at room temperature.[4]
Stir at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.[4]
Carefully neutralize the excess acid and perform an appropriate workup to isolate the final mono-acylated piperazine product.
Visualizing the Reaction Pathways
Diagram 1: General Acylation of Piperazine
Caption: Reaction scheme showing the potential for both mono- and di-acylation of piperazine.
Diagram 2: Workflow for Selective Mono-acylation
Caption: Decision workflow for achieving selective mono-acylation of piperazine.
References
Cernijenko, A., et al. Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. Available from: [Link]
Pazdera, P., et al. Method of direct mono-N-substitution of piperazine. Google Patents.
Pazdera, P. Direct N1-monosubstitution of piperazine. ResearchGate. Available from: [Link]
Cernijenko, A., et al. Opportunities and challenges for direct C–H functionalization of piperazines. PMC. Available from: [Link]
de Souza, R. O. M. A., et al. Highly Rapid and Direct Synthesis of Monoacylated Piperazine Derivatives from Carboxylic Acids under Mild Conditions. ResearchGate. Available from: [Link]
Vitale, P., et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available from: [Link]
Pazdera, P., et al. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Available from: [Link]
The Royal Society of Chemistry. CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. Available from: [Link]
Pazdera, P., et al. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Available from: [Link]
OSTI.GOV. Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Available from: [Link]
Google Patents. Purification of piperazine.
Trost, B. M., & Xu, J. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. NIH. Available from: [Link]
CoLab. Mono-acylation of piperazine and homopiperazine via ionic immobilization.
ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Available from: [Link]
MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available from: [Link]
Dalton Transactions (RSC Publishing). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Available from: [Link]
Liu, W., et al. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. PMC. Available from: [Link]
Chemguide. reaction between acyl chlorides and amines - addition / elimination. Available from: [Link]
Google Patents. Recovery and purification of piperazine.
ResearchGate. Selective Acylation of Polyamines with Acid Anhydrides and Acid Chlorides in Water. Available from: [Link]
Save My Exams. Acylation Mechanism. Available from: [Link]
Doc Brown's Chemistry. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis. Available from: [Link]
ResearchGate. (PDF) Methods for the Catalytic Synthesis of Piperazine. Available from: [Link]
Technical Support Center: Optimizing Reaction Conditions for Piperazine Functionalization
Welcome to the technical support center for piperazine functionalization. The piperazine heterocycle is a cornerstone in medicinal chemistry, celebrated for its prevalence in numerous FDA-approved drugs.[1][2][3][4][5][6...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for piperazine functionalization. The piperazine heterocycle is a cornerstone in medicinal chemistry, celebrated for its prevalence in numerous FDA-approved drugs.[1][2][3][4][5][6] Its unique symmetrical structure, however, presents distinct challenges in achieving selective functionalization.[4][7] This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during the acylation, alkylation, and arylation of the piperazine core.
Part 1: Frequently Asked Questions & Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.
Selective Mono-functionalization vs. Di-functionalization
Question: I'm struggling with the formation of the di-substituted product in my piperazine reaction. How can I favor mono-functionalization?
Answer: This is the most common challenge in piperazine chemistry. Since piperazine is a symmetric diamine, both nitrogen atoms are nucleophilic and can react with the electrophile, leading to a mixture of products that complicates purification and lowers the yield of the desired mono-substituted compound.[8] Several strategies can be employed to enhance selectivity:
Stoichiometric Control: This is the most direct approach. Using a significant excess of piperazine (e.g., 5-10 equivalents) relative to the electrophile statistically favors the mono-substituted product.[8][9][10] Once the electrophile has reacted with one piperazine molecule, it is more likely to encounter an unreacted piperazine than the mono-substituted product for a second reaction.
Protecting Group Strategy: This is a highly reliable method for achieving mono-selectivity.[7][11] One nitrogen is temporarily masked with a protecting group, such as tert-butyloxycarbonyl (Boc), leaving the other free to react.[8][11] The protecting group is then removed in a subsequent step. The Boc group is a popular choice and is typically removed under acidic conditions (e.g., TFA in DCM).[4][7]
In Situ Mono-protonation: This clever one-pot method involves reacting piperazine with one equivalent of an acid to form the mono-salt. The protonated nitrogen becomes significantly less nucleophilic, thereby directing the functionalization to the free, non-protonated nitrogen.[8][12] Acetic acid is commonly used for this purpose.[12]
Troubleshooting N-Acylation Reactions
Question: My N-acylation reaction with an acyl chloride is giving low yields and a complex mixture of products. What can I do?
Answer: N-acylation is a fundamental transformation for introducing amide functionalities.[13] Low yields and product mixtures often arise from a lack of selectivity and side reactions.
Control of Reaction Conditions: When reacting piperazine with highly reactive acylating agents like acyl chlorides, the reaction can be fast and difficult to control. Cooling the reaction to 0°C before adding the acyl chloride can help to moderate the reactivity and improve selectivity.[14]
Base Selection: A base is typically added to neutralize the HCl generated during the reaction. Triethylamine (NEt3) is a common choice.[14] The choice and amount of base can be critical.
Alternative Acylating Agents: If acyl chlorides prove too reactive, consider using less reactive alternatives. Activating the carboxylic acid with coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt) can lead to a cleaner reaction.[14]
Table 1: Troubleshooting Guide for N-Acylation of Piperazine
Issue
Potential Cause
Recommended Solution
Low Yield
Incomplete reaction or side reactions.
Use a coupling agent like EDC/HOBt for a more controlled reaction.[14] Monitor reaction progress by TLC or LC-MS.
Di-acylation
Both nitrogens are reacting.
Employ a protecting group strategy (e.g., N-Boc-piperazine) or use an excess of piperazine.[8][10]
Complex Mixture
Decomposition of starting material or product.
Run the reaction at a lower temperature (e.g., 0°C).[14] Consider a milder acylating agent.
Troubleshooting N-Alkylation Reactions
Question: I am attempting a mono-N-alkylation with an alkyl halide, but I am consistently getting a mixture of mono- and di-alkylated products, as well as unreacted starting material. How can I optimize this?
Answer: N-alkylation is prone to over-alkylation because the mono-alkylated product is often more nucleophilic than the starting piperazine.[15]
Choice of Base and Solvent: The selection of base and solvent is crucial. A common combination is potassium carbonate (K₂CO₃) in acetonitrile.[10][11] The base neutralizes the acid formed during the reaction, and the solvent influences the solubility and reactivity of the components.
Protecting Groups are Key: For clean and high-yielding mono-alkylation, using a protected piperazine, such as N-Boc-piperazine, is highly recommended.[11] This approach avoids the statistical mixtures obtained with unprotected piperazine.[11]
Reductive Amination: An alternative to direct alkylation with alkyl halides is reductive amination. This involves reacting the piperazine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. This method can offer better control and avoid the formation of quaternary ammonium salts.
Question: My Buchwald-Hartwig amination for the synthesis of an N-aryl piperazine is giving a very low yield. What should I check?
Answer: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, but it is a complex catalytic cycle sensitive to several parameters.[6][16][17]
Catalyst and Ligand System: The combination of the palladium precursor (e.g., Pd₂(dba)₃) and the phosphine ligand is critical for success.[18] For challenging substrates, such as electron-rich or sterically hindered aryl halides, using sterically hindered and electron-rich biaryl phosphine ligands like RuPhos or XPhos is often necessary.[9][18] It may be beneficial to screen a variety of ligands to find the optimal one for your specific substrate.[9]
Base Selection: The base is not just a stoichiometric reagent; it plays an active role in the catalytic cycle. Strong bases like sodium tert-butoxide (NaOtBu) are common, but if your starting materials are sensitive and prone to decomposition, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be considered.[9]
Solvent and Temperature: Anhydrous solvents are essential, as water can deactivate the catalyst. Toluene and dioxane are common choices.[9] The reaction temperature also needs to be optimized; typically, these reactions are heated.[18]
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. It is crucial to assemble the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.[18]
Table 2: Key Parameters for Optimizing Buchwald-Hartwig N-Arylation
Parameter
Recommendation
Rationale
Palladium Source
Use a pre-catalyst or a stable Pd(II) source that is readily reduced in situ.
Ensures a consistent source of active Pd(0) catalyst.
Provides the necessary activation energy for the catalytic cycle.
Purification Challenges
Question: My functionalized piperazine derivative is a polar oil and streaks on my silica gel column. How can I effectively purify my compound?
Answer: The basicity and high polarity of piperazine derivatives often lead to purification challenges, especially with standard silica gel chromatography.[19][20]
Modified Column Chromatography: To mitigate streaking on silica gel, you can add a small amount of a basic modifier to your eluent, such as triethylamine (0.1-1% v/v) or ammonia in methanol.[19] This deactivates the acidic silanol groups on the silica surface, leading to better peak shapes. Alternatively, using a different stationary phase like alumina may be beneficial.[19]
Salt Formation and Recrystallization: A highly effective and scalable purification technique for basic compounds is to form a salt.[19] By treating your crude oily product with an acid (e.g., HCl in a suitable solvent or fumaric acid), you can often induce the formation of a crystalline salt which can be purified by recrystallization.[19] The purified free base can then be regenerated by neutralization.[19]
Acid-Base Extraction: This liquid-liquid extraction technique can be a powerful tool for initial cleanup. By adjusting the pH of the aqueous phase, you can selectively move your basic piperazine derivative between the organic and aqueous layers, leaving behind neutral or acidic impurities.
Part 2: Experimental Protocols & Workflows
Protocol: Selective Mono-N-Boc Protection of Piperazine
This protocol provides a standard procedure for preparing N-Boc-piperazine, a key intermediate for selective mono-functionalization.[7]
Materials:
Piperazine (2.0 eq.)
Di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq.)
Dichloromethane (DCM)
Procedure:
Dissolve piperazine (2.0 eq.) in DCM.
Slowly add a solution of (Boc)₂O (1.0 eq.) in DCM to the piperazine solution over 2-3 hours at room temperature with stirring.
Continue to stir the reaction for 20-24 hours.
Monitor the reaction by TLC or LC-MS to confirm the consumption of (Boc)₂O.
Wash the reaction mixture with water to remove excess piperazine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-piperazine, which can be further purified if necessary.
Protocol: General Procedure for Buchwald-Hartwig N-Arylation
This is a general guideline and requires optimization for specific substrates.[18]
To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, and base.
Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
Under the inert atmosphere, add the palladium pre-catalyst and ligand, followed by the anhydrous, degassed solvent via syringe.
Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite® to remove catalyst residues.
Concentrate the filtrate and purify the crude product by column chromatography.
Part 3: Visualizations and Diagrams
Workflow for Selective Piperazine Functionalization
This diagram outlines the decision-making process for achieving selective mono-functionalization of the piperazine core.
Caption: Decision workflow for selective mono-functionalization.
Troubleshooting Buchwald-Hartwig Amination
This flowchart provides a logical sequence for troubleshooting common issues in palladium-catalyzed N-arylation of piperazine.
Caption: Troubleshooting flowchart for Buchwald-Hartwig amination.
References
A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. Benchchem.
Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 337-347. Available at: [Link]
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. (2021).
Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C-H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702–715. Available at: [Link]
Technical Support Center: Optimizing N-Arylpiperazine Synthesis. Benchchem.
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. ResearchGate. (2021).
A Comparative Guide to Selective Piperazine Functionalization: Exploring Alternatives to N-Boc. Benchchem.
Technical Support Center: Synthesis of Substituted Piperazines. Benchchem.
Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Rutgers University. Available at: [Link]
Optimizing reaction conditions for N-arylation of piperazine. Benchchem.
Johnson, G. L., et al. (2019). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. ACS Omega, 4(5), 8899-8904. Available at: [Link]
Technical Support Center: Selective Mono-acylation of Piperazine. Benchchem.
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5789. Available at: [Link]
Li, Y., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Beilstein Journal of Organic Chemistry, 16, 810–816. Available at: [Link]
Technical Support Center: Purification of Oily Piperazine Derivatives. Benchchem.
Němečková-Herová, D., & Pazdera, P. (2014). A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group. Current Organic Synthesis, 11. Available at: [Link]
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. (2013). Available at: [Link]
Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem.
Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. (2021). Available at: [Link]
Troubleshooting low yield in piperazine derivative synthesis. Benchchem.
Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI. (2023). Available at: [Link]
Amino Acid-Protecting Groups. ResearchGate. Available at: [Link]
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. Available at: [Link]
Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv. (2023). Available at: [Link]
Purification of piperazine. Google Patents. (1959).
Synthesis of Piperazines by C-H Functionalization. Encyclopedia MDPI. Available at: [Link]
Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. NIH. (2021). Available at: [Link]
Nucleophilicity Trends of Amines. Master Organic Chemistry. (2018). Available at: [Link]
Nucleophilicity and Solvent Effects. YouTube. (2018). Available at: [Link]
Piperazine skeleton in the structural modification of natural products: a review. PMC - NIH. (2022). Available at: [Link]
Procedure for N-alkylation of Piperidine? ResearchGate. (2017). Available at: [Link]
Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile. PMC - NIH. (2020). Available at: [Link]
Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. American Chemical Society. (2020). Available at: [Link]
Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. (2020).
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH. Available at: [Link]
Nucleophilicities of Amines, Amino Acids and Pyridines. Available at: [Link]
A Comparative Guide to Piperazin-1-yl-o-tolyl-methanone hydrochloride and its Structural Analogs in CNS Receptor Research
This guide provides an in-depth technical comparison of Piperazin-1-yl-o-tolyl-methanone hydrochloride and its key structural analogs. Designed for researchers, scientists, and drug development professionals, this docume...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of Piperazin-1-yl-o-tolyl-methanone hydrochloride and its key structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, structure-activity relationships (SAR), and pharmacological profiles of these compounds, with a focus on their interactions with key central nervous system (CNS) targets. The information presented is supported by experimental data and established scientific principles to facilitate informed decision-making in research and development.
Introduction: The Versatility of the Piperazine Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2][3] Its two nitrogen atoms provide sites for substitution, allowing for the fine-tuning of physicochemical and pharmacological properties. This structural versatility enables the creation of a diverse array of compounds targeting a wide range of biological receptors, particularly G protein-coupled receptors (GPCRs) in the CNS.[4][5] Arylpiperazine derivatives, in particular, have been extensively studied for their interactions with serotonergic and dopaminergic receptors, which are implicated in the pathophysiology of various neurological and psychiatric disorders.[6][7][8]
This guide focuses on (Piperazin-1-yl)(tolyl)methanone hydrochlorides, a class of acylpiperazines. The introduction of a methanone linker between the piperazine and the aryl group can significantly influence the molecule's conformation and electronic properties, thereby altering its receptor binding affinity and functional activity. We will specifically examine the ortho-tolyl derivative, Piperazin-1-yl-o-tolyl-methanone hydrochloride, and compare it with its meta- and para-isomers to elucidate the impact of substituent position on pharmacological activity. Furthermore, a chloro-substituted analog, (4-chlorophenyl)(piperazin-1-yl)methanone hydrochloride, will be included to highlight the effects of electronic modifications to the phenyl ring.
Synthesis and Chemical Properties
The synthesis of (Piperazin-1-yl)(tolyl)methanone hydrochlorides and their analogs is typically achieved through a straightforward acylation of piperazine.
General Synthetic Pathway
A common synthetic route involves the reaction of piperazine (or a mono-protected derivative such as tert-butyl piperazine-1-carboxylate) with a substituted benzoyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. Subsequent deprotection, if necessary, followed by salt formation with hydrochloric acid, yields the desired product.[9][10][11]
Caption: General synthetic scheme for (Piperazin-1-yl)(tolyl)methanone hydrochlorides.
Physicochemical Properties
The position of the methyl group on the tolyl ring and the substitution of a chloro group influence the physicochemical properties of the analogs, such as lipophilicity (LogP) and electronic distribution. These properties, in turn, can affect their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their affinity for biological targets.
Compound
Molecular Formula
Molecular Weight ( g/mol )
Calculated LogP
Piperazin-1-yl-o-tolyl-methanone HCl
C12H17ClN2O
240.73
2.1
Piperazin-1-yl-m-tolyl-methanone HCl
C12H17ClN2O
240.73
2.2
Piperazin-1-yl-p-tolyl-methanone HCl
C12H17ClN2O
240.73
2.2
(4-Chlorophenyl)(piperazin-1-yl)methanone HCl
C11H14Cl2N2O
277.15
2.3
Pharmacological Profile Comparison
The primary pharmacological targets for many arylpiperazine derivatives are serotonin (5-HT) and dopamine (D2) receptors. The affinity of a ligand for its receptor is a critical determinant of its potency. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in radioligand binding assays.
While specific experimental data for the tolyl-methanone series is not extensively available in the public domain, we can infer their likely pharmacological profiles based on structure-activity relationship studies of closely related arylpiperazines.[7][12][13]
Structure-Activity Relationship (SAR) Insights
Position of the Phenyl Substituent: The position of a substituent on the phenyl ring (ortho, meta, or para) can significantly impact receptor affinity and selectivity. For many arylpiperazines, ortho-substitution can introduce steric hindrance that may decrease affinity for some receptors while potentially increasing selectivity for others. Meta and para substitutions are often better tolerated and can influence electronic properties that are crucial for receptor interaction.[13]
Nature of the Phenyl Substituent: The electronic nature of the substituent is also critical. Electron-donating groups (like methyl) and electron-withdrawing groups (like chloro) can alter the electron density of the aromatic ring, affecting its interaction with amino acid residues in the receptor binding pocket.[13]
Comparative Receptor Binding Affinity (Predicted)
The following table presents a predicted comparative binding profile based on established SAR principles for arylpiperazines. The Ki values are illustrative and intended to guide experimental design.
Compound
Predicted 5-HT1A Affinity (Ki, nM)
Predicted D2 Affinity (Ki, nM)
Rationale
Piperazin-1-yl-o-tolyl-methanone HCl
Moderate
Moderate to Low
The ortho-methyl group may introduce steric constraints, potentially lowering affinity compared to meta and para isomers.[13]
Piperazin-1-yl-m-tolyl-methanone HCl
High
Moderate
Meta-substitution is often well-tolerated and can lead to high affinity at 5-HT1A receptors.[7]
Piperazin-1-yl-p-tolyl-methanone HCl
High
Moderate
Para-substitution is also generally favorable for affinity at serotonergic and dopaminergic receptors.
(4-Chlorophenyl)(piperazin-1-yl)methanone HCl
High
High
The electron-withdrawing chloro group at the para position is a common feature in high-affinity D2 receptor ligands.[12]
Signaling Pathways
Arylpiperazines often act as agonists, partial agonists, or antagonists at 5-HT and D2 receptors. These receptors are coupled to intracellular G proteins, and ligand binding initiates a signaling cascade that ultimately modulates neuronal activity. For instance, the 5-HT1A receptor is typically coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Conversely, the D2 receptor is also coupled to Gi/o, leading to similar downstream effects.
Caption: Simplified Gi/o-coupled GPCR signaling pathway for 5-HT1A and D2 receptors.
Experimental Protocols
To empirically determine and compare the pharmacological profiles of these piperazine analogs, standardized in vitro assays are essential. The following are detailed protocols for key experiments.
Radioligand Binding Assay for 5-HT1A and D2 Receptors
This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.[14][15][16]
Objective: To determine the inhibition constant (Ki) of the test compounds for the human 5-HT1A and D2 receptors.
Materials:
Cell membranes expressing the human 5-HT1A or D2 receptor.
Radioligand: [3H]8-OH-DPAT for 5-HT1A; [3H]Spiperone for D2.[17][18]
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4.
Test compounds and reference compounds (e.g., serotonin, dopamine) at various concentrations.
96-well microplates and filter mats.
Scintillation fluid and a microplate scintillation counter.
Procedure:
Prepare serial dilutions of the test compounds and reference standards in the assay buffer.
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of a high concentration of a non-radiolabeled standard (for non-specific binding), or 50 µL of the test compound dilution.
Add 50 µL of the appropriate radioligand (e.g., [3H]8-OH-DPAT at a final concentration of ~1 nM).
Add 150 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg) to each well.
Incubate the plates for 60 minutes at room temperature with gentle agitation.
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
Wash the filters three times with ice-cold wash buffer.
Dry the filter mats, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.
Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.[17]
[35S]GTPγS Binding Assay (Functional Assay)
This assay determines the functional activity of a compound (agonist, partial agonist, or antagonist) by measuring its ability to stimulate the binding of [35S]GTPγS to G proteins upon receptor activation.[1][19][20][21]
Objective: To determine the EC50 and Emax of the test compounds at the 5-HT1A and D2 receptors.
Materials:
Cell membranes expressing the receptor of interest and associated G proteins.
[35S]GTPγS radioligand.
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
GDP (Guanosine diphosphate).
Test compounds and a reference agonist.
Procedure:
Prepare dilutions of the test compounds in the assay buffer.
In a 96-well plate, add the cell membrane preparation.
Add the test compound dilutions and incubate for 15 minutes at 30°C.
Add GDP to a final concentration of 10 µM.
Initiate the reaction by adding [35S]GTPγS (final concentration ~0.1 nM).
Incubate for 30 minutes at 30°C with gentle shaking.
Stop the reaction by rapid filtration through glass fiber filters.
Wash the filters with ice-cold wash buffer.
Measure the filter-bound radioactivity using a scintillation counter.
Plot the data as a percentage of the maximal stimulation induced by a reference agonist to determine the EC50 and Emax values.
Caption: Workflow for the comparative evaluation of piperazine analogs.
Conclusion
The (Piperazin-1-yl)(tolyl)methanone scaffold represents a promising area for the development of novel CNS-active agents. This guide has outlined a systematic approach to comparing Piperazin-1-yl-o-tolyl-methanone hydrochloride with its structural isomers and a chloro-substituted analog. Through a combination of targeted synthesis, in vitro pharmacological assays, and careful analysis of structure-activity relationships, researchers can elucidate the subtle yet critical structural features that govern the interaction of these compounds with serotonergic and dopaminergic receptors. The provided experimental protocols serve as a foundation for generating robust and comparable data, ultimately guiding the design and optimization of future drug candidates with improved potency and selectivity.
References
Glennon, R. A., Naiman, N. A., Lyon, R. A., & Titeler, M. (1989). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. Journal of medicinal chemistry, 32(9), 1968-1971.
Le, T., & Un, B. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(16), 7084-7100.
Nikolic, K., & Agbaba, D. (2012). Interaction of Arylpiperazines With the Dopamine Receptor D2 Binding Site. Medicinal chemistry, 8(5), 882-893.
Di Pietro, O., & Ciana, D. (2016). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 21(11), 1453.
Glennon, R. A., Naiman, N. A., Lyon, R. A., & Titeler, M. (1988). Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands. Journal of medicinal chemistry, 31(10), 1968-1971.
Ryman-Rasmussen, J. P., & Nichols, D. E. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of neuroscience methods, 188(2), 215-223.
Mijailovic, N. R., & Agbaba, D. (2014). Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor. Medicinal chemistry, 10(8), 757-764.
Van der Mey, D., et al. (2006). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.
Irimie, A., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl). Molecules, 27(5), 1693.
Ryman-Rasmussen, J. P., & Nichols, D. E. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Journal of neuroscience methods, 188(2), 215-223.
Staliński, K., et al. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. Molecules, 28(4), 1629.
Rock, B. M., et al. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. Journal of visualized experiments : JoVE, (124), 55776.
Strange, P. G. (2010). The [35S]GTPγS binding assay: Approaches and applications in pharmacology. British journal of pharmacology, 161(6), 1238-1249.
Antia, U., et al. (2009). Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants.
Riva, L., et al. (2015). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. ACS medicinal chemistry letters, 6(8), 915-920.
Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: Approaches and applications in pharmacology. Life sciences, 74(2-3), 489-508.
Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1-10.
BenchChem. (2025). Comparative Analysis of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone and Its Structural Analogs as Potenti.
Wang, W., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3192.
Cook, J. J., & Mistry, A. (2000). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. In High Throughput Screening (pp. 275-296). Humana Press.
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MDPI. (2009). methanone.
Grimaldi, M., et al. (2019). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Journal of enzyme inhibition and medicinal chemistry, 34(1), 589-596.
Grimaldi, M., et al. (2019). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Journal of enzyme inhibition and medicinal chemistry, 34(1), 589–596.
Pinard, E., et al. (2008). Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors. Bioorganic & medicinal chemistry letters, 18(18), 5104-5108.
Inam, A., et al. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Current Organic Synthesis, 21.
Singh, S., & Kumar, A. (2023). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Chemistry & Biology Interface, 13(1), 1-20.
Wang, Y., et al. (2023). Synthesis, Characterization, and in vitro Anti-Inflammatory Activity of Novel Ferrocenyl(Piperazine-1-Yl)Methanone-based Derivatives. Medicinal chemistry, 19(6), 611-621.
Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(21), 7292.
BenchChem. (2025). A Technical Guide to the Synthesis of (4- Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin.
Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
Česnek, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2191.
Yilmaz, F., et al. (2020). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 65(1), 55-63. Chimie*, 65(1), 55-63.
A Comparative Guide to the Structure-Activity Relationship of o-Tolyl Piperazine Methanones
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Piperazine Methanone Scaffold The piperazine ring is a privileged scaffold in drug discovery, appearing in a wide arra...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Piperazine Methanone Scaffold
The piperazine ring is a privileged scaffold in drug discovery, appearing in a wide array of therapeutic agents due to its favorable physicochemical properties and its ability to interact with various biological targets.[1] When combined with an o-tolyl moiety through a methanone linker, a versatile chemical entity emerges with tunable pharmacodynamic and pharmacokinetic profiles. The o-tolyl group, with its methyl substituent at the ortho position, introduces specific steric and electronic features that can profoundly influence receptor binding and metabolic stability.
This guide will explore the SAR of o-tolyl piperazine methanones, focusing on key structural modifications and their impact on biological activity. We will delve into how alterations of the tolyl ring, the piperazine core, and the methanone linker can modulate potency and selectivity, providing a framework for the rational design of novel therapeutic agents.
Core Structure and Key Modification Points
The fundamental structure of an o-tolyl piperazine methanone consists of three key components that can be systematically modified to explore the SAR.
Caption: General synthetic workflow for o-tolyl piperazine methanones.
Step-by-Step Protocol:
Acid Chloride Formation: To a solution of o-toluic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0°C.
Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude o-toluoyl chloride.
Amide Coupling: Dissolve the crude o-toluoyl chloride in DCM and add it dropwise to a solution of the appropriate N-substituted piperazine (1.1 eq) and triethylamine (1.5 eq) in DCM at 0°C.
Stir the reaction mixture at room temperature for 12-18 hours.
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired o-tolyl piperazine methanone.
In Vitro Biological Evaluation: Receptor Binding Assay
The affinity of the synthesized compounds for their biological targets is determined using a competitive radioligand binding assay.
Protocol:
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the target receptor of interest.
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
Incubation: In a 96-well plate, incubate the cell membranes (20-50 µg of protein) with a fixed concentration of a suitable radioligand (e.g., [3H]-spiperone for dopamine D2 receptors) and varying concentrations of the test compounds (typically from 0.1 nM to 10 µM).
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known unlabeled ligand.
Incubation Conditions: Incubate the plates at room temperature for 60-90 minutes.
Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
Scintillation Counting: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
Data Analysis: Calculate the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).
Ki Calculation: Convert the IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway and Mechanism of Action
o-Tolyl piperazine methanones often exert their effects by modulating the signaling of G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. The binding of a ligand to a GPCR can initiate a cascade of intracellular events.
Caption: A generalized GPCR signaling pathway modulated by o-tolyl piperazine methanones.
The binding of an antagonist, for example, would block the receptor and prevent the downstream signaling cascade, while an agonist would initiate it. The specific cellular response depends on the receptor subtype and the tissue in which it is expressed.
Conclusion and Future Directions
The structure-activity relationship of o-tolyl piperazine methanones is a rich area for exploration in drug discovery. The illustrative data and analyses presented in this guide highlight the key structural features that govern their biological activity. The o-tolyl moiety, the N4-substituent on the piperazine ring, and the methanone linker all play crucial roles in determining potency and selectivity.
Future research in this area should focus on:
Systematic library synthesis: The generation of focused libraries of analogs to further probe the SAR and identify compounds with optimized properties.
In vivo evaluation: Promising compounds should be advanced to in vivo models to assess their pharmacokinetic profiles, efficacy, and safety.
Target identification and validation: For novel compounds with interesting phenotypes, efforts should be made to identify their specific molecular targets.
By leveraging the principles outlined in this guide, researchers can more effectively design and develop novel o-tolyl piperazine methanones as potential therapeutic agents for a range of diseases.
References
Foroumadi, A., et al. (2008). Structure-activity relationship study of a series of N-substituted piperazinyl-fluoroquinolones as anti-Helicobacter pylori agents. Medicinal Chemistry, 4(5), 497-501. Available at: [Link]
Wang, R., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. Available at: [Link]
Di Stefano, M., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 263, 115916. Available at: [Link]
Gobbi, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1435. Available at: [Link]
A Researcher's Guide to Selectivity Profiling of Piperazin-1-yl-o-tolyl-methanone hydrochloride Against Off-Targets
For drug development professionals, the journey from a promising hit compound to a clinical candidate is paved with rigorous testing and validation. A critical and often challenging aspect of this process is ensuring the...
Author: BenchChem Technical Support Team. Date: February 2026
For drug development professionals, the journey from a promising hit compound to a clinical candidate is paved with rigorous testing and validation. A critical and often challenging aspect of this process is ensuring the compound's selectivity for its intended biological target. Off-target interactions can lead to unforeseen side effects, toxicity, and ultimately, clinical trial failure.[1][2] This guide provides a comprehensive framework for characterizing the selectivity profile of "Piperazin-1-yl-o-tolyl-methanone hydrochloride," a compound with a piperazine scaffold suggestive of activity towards G-protein coupled receptors (GPCRs), ion channels, or kinases.[3][4]
This document will delve into a multi-tiered approach, combining predictive computational methods with robust in-vitro experimental validation. We will explore the rationale behind experimental design, provide detailed protocols for key assays, and present a strategy for interpreting and comparing the resulting data.
The Rationale for a Proactive Selectivity Profiling Cascade
Undesired off-target interactions are a primary cause of safety-related attrition in both preclinical and clinical development.[1] Early identification of these potential liabilities allows for medicinal chemistry efforts to mitigate off-target effects while preserving or enhancing on-target potency.[5][6] A systematic profiling cascade, as outlined in this guide, is a self-validating system that de-risks a drug development program by building a comprehensive understanding of a compound's biological interactions.
Stage 1: In-Silico Profiling - A Predictive First Look
Before embarking on resource-intensive in-vitro screening, computational or in-silico methods offer a powerful and cost-effective way to predict potential off-target interactions.[1][7] These approaches leverage vast databases of known compound-target interactions and chemical structure information to forecast the likely binding profile of a novel compound.[1]
The Off-Target Safety Assessment (OTSA) is a computational framework that utilizes a variety of methods, including 2D chemical similarity, machine learning algorithms, and 3D pocket similarity searches, to predict interactions across a significant portion of the proteome.[1][7] Such analyses can identify potential red flags and help prioritize which experimental assays to conduct. For a molecule like Piperazin-1-yl-o-tolyl-methanone hydrochloride, this initial screen can help narrow down the most probable target classes from the broad possibilities suggested by its piperazine core.
Below is a conceptual workflow for an in-silico off-target prediction process.
Caption: A streamlined workflow for in-silico off-target prediction.
While in-silico methods are highly valuable for hypothesis generation, experimental validation is essential. A tiered approach to in-vitro screening ensures a logical and cost-effective progression from broad liability panels to more focused selectivity assessments.
Tier 1: Broad Panel Safety Pharmacology Screening
The initial in-vitro step should involve screening the compound against a panel of targets that are commonly associated with adverse drug reactions.[5][8] Several contract research organizations (CROs) offer standardized panels for this purpose, such as the Eurofins Discovery SAFETYscan47, which covers a range of GPCRs, ion channels, transporters, and enzymes implicated in clinical safety liabilities.[6][8]
The goal of this screen is to identify any significant interactions at a concentration that is a substantial multiple of the expected therapeutic concentration (e.g., 10 µM). A positive result (typically >50% inhibition or stimulation) in this screen warrants further investigation with full dose-response curves to determine the potency (IC50 or EC50) of the off-target interaction.
Table 1: Hypothetical Safety Pharmacology Profile
Below is a hypothetical comparison of "Piperazin-1-yl-o-tolyl-methanone hydrochloride" against a competitor compound, "Compound X," using a representative safety panel.
This data is illustrative and not based on actual experimental results for the named compound.
Tier 2: Kinase Selectivity Profiling
The piperazine scaffold is a common feature in many kinase inhibitors.[3][11] Therefore, it is prudent to assess the selectivity of "Piperazin-1-yl-o-tolyl-methanone hydrochloride" against a broad panel of kinases, especially if the primary therapeutic target is not a kinase. Unintended kinase inhibition can lead to a variety of toxicities.
Table 2: Hypothetical Kinase Selectivity Profile
This table presents a hypothetical kinase inhibition profile at a single concentration (e.g., 1 µM).
This data is illustrative and not based on actual experimental results for the named compound.
Interpreting the Data: The Selectivity Index
The data generated from these screens allows for the calculation of a selectivity index , which is a quantitative measure of a compound's preference for its intended target over off-targets. It is typically calculated as the ratio of the off-target IC50 to the on-target IC50. A higher selectivity index (e.g., >100-fold) is generally desirable.
Based on the profiling data, a decision-making process can be followed.
Caption: A decision-making workflow based on selectivity profiling data.
Experimental Protocols
To ensure data integrity and reproducibility, standardized and validated assay protocols are crucial. Below are example protocols for two common assay formats.
Objective: To determine the affinity (Ki) of a test compound for the human 5-HT2B receptor.
Materials:
Cell membranes expressing the recombinant human 5-HT2B receptor.
[3H]-LSD (radioligand).
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA.
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
Non-specific binding control: Mianserin (10 µM).
96-well filter plates (GF/C filters).
Scintillation cocktail and microplate scintillation counter.
Procedure:
Prepare serial dilutions of "Piperazin-1-yl-o-tolyl-methanone hydrochloride" in assay buffer.
In a 96-well plate, add 25 µL of assay buffer (for total binding), 25 µL of mianserin (for non-specific binding), or 25 µL of the test compound dilutions.
Add 25 µL of [3H]-LSD (at a final concentration equal to its Kd).
Add 50 µL of the cell membrane preparation (containing a predetermined amount of protein, e.g., 10-20 µg).
Incubate the plate for 60 minutes at room temperature with gentle shaking.
Harvest the assay by rapid filtration through the filter plate using a cell harvester, followed by three washes with ice-cold wash buffer.
Allow the filters to dry, then add scintillation cocktail to each well.
Count the radioactivity in a microplate scintillation counter.
Calculate the percentage of specific binding for each compound concentration and determine the IC50 value using non-linear regression analysis. Convert the IC50 to a Ki using the Cheng-Prusoff equation.
Protocol 2: Luminometric Kinase Assay (e.g., for SRC Kinase)
Objective: To determine the potency (IC50) of a test compound to inhibit SRC kinase activity.
Materials:
Recombinant human SRC kinase.
Kinase substrate peptide.
ATP.
Kinase Assay Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA.
ADP-Glo™ Kinase Assay kit (Promega) or similar.
Staurosporine (positive control inhibitor).
White, opaque 96-well plates.
Plate-reading luminometer.
Procedure:
Prepare serial dilutions of "Piperazin-1-yl-o-tolyl-methanone hydrochloride" in kinase assay buffer.
Add 5 µL of the test compound or staurosporine to the wells of the 96-well plate.
Add 10 µL of a solution containing the SRC enzyme and substrate peptide.
Initiate the kinase reaction by adding 10 µL of ATP solution (at a final concentration close to the Km for ATP).
Incubate the plate for 60 minutes at room temperature.
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
Measure the luminescence using a plate-reading luminometer.
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Conclusion
A thorough and early assessment of a compound's selectivity is not merely a regulatory hurdle but a fundamental component of building a robust safety and efficacy profile. For "Piperazin-1-yl-o-tolyl-methanone hydrochloride," a strategic combination of in-silico prediction and a tiered in-vitro screening approach provides the necessary data to make informed decisions. By identifying potential off-target interactions early, researchers can guide medicinal chemistry efforts to design safer, more effective medicines, ultimately increasing the probability of success in the clinic.
References
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). National Institutes of Health. [Link]
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Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist. (2018). PubMed. [Link]
Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor. (2011). PubMed. [Link]
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Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. (2022). PubMed. [Link]
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Navigating the Analytical Maze: A Comparative Guide to Piperazine Quantification
Introduction: The Analytical Imperative for Piperazine Piperazine, a simple six-membered heterocyclic compound with two opposing nitrogen atoms, holds significant importance across various scientific domains. It serves a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Analytical Imperative for Piperazine
Piperazine, a simple six-membered heterocyclic compound with two opposing nitrogen atoms, holds significant importance across various scientific domains. It serves as a core structural motif in numerous active pharmaceutical ingredients (APIs), acting as an anthelmintic agent in both human and veterinary medicine. Its derivatives are also encountered as designer drugs, necessitating robust forensic identification methods.[1] Furthermore, piperazine and its analogues are utilized in industrial processes, such as carbon capture, leading to their presence in environmental matrices. Given its broad applicability and potential presence as both a desired compound and a trace impurity, the accurate and precise quantification of piperazine is a critical analytical challenge for researchers, quality control chemists, and drug development professionals.
This guide provides a comprehensive comparative analysis of the predominant analytical methodologies for piperazine determination. We will delve into the technical nuances of each technique, moving beyond mere procedural lists to explain the fundamental principles and the rationale behind key experimental choices. Our focus is on providing a practical, field-proven perspective to empower you to select and implement the most appropriate method for your analytical needs.
The Core Challenge: Piperazine's Analytical Invisibility
Direct analysis of piperazine is often hindered by its physicochemical properties. The molecule is highly polar, freely soluble in water, and lacks a significant chromophore, rendering it nearly "invisible" to standard UV-Vis detectors used in High-Performance Liquid Chromatography (HPLC).[2][3] Additionally, its polarity and low volatility make direct analysis by Gas Chromatography (GC) challenging, often resulting in poor peak shape and low sensitivity.
To overcome these hurdles, a crucial step is almost always required: derivatization . This chemical modification process converts the piperazine molecule into a derivative with properties more amenable to analysis, such as enhanced UV absorbance, fluorescence, or volatility.[4] The choice of derivatization agent is a critical decision that dictates the subsequent analytical strategy.
Methodology Showdown: A Comparative Overview
The most powerful and widely adopted techniques for piperazine analysis are chromatographic methods, namely HPLC and GC, almost always coupled with a preliminary derivatization step. While older methods like spectrophotometry and gravimetry exist, they generally lack the specificity and sensitivity required for modern applications.
The following sections will compare the two primary chromatographic approaches, followed by a detailed examination of other relevant techniques.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is arguably the most common technique for piperazine quantification, particularly in pharmaceutical quality control. Its versatility in handling various sample matrices and the wide array of available detectors make it a robust choice. The key, as mentioned, lies in pre-column derivatization to make the piperazine derivative "visible."
Derivatization Agents: The goal is to attach a molecule with a strong chromophore (for UV detection) or a fluorophore (for fluorescence detection).
Dansyl Chloride (DNS-Cl): This is a highly popular reagent that reacts with the secondary amine groups of piperazine to form a highly fluorescent derivative.[5][6] This allows for the use of a Fluorescence Detector (FLD), which offers significantly higher sensitivity and selectivity compared to UV detection, making it ideal for trace analysis in complex matrices like biological tissues.[5][6]
4-Chloro-7-nitrobenzofuran (NBD-Cl): This reagent forms a stable, UV-active derivative with piperazine, allowing for quantification using a standard HPLC-UV setup.[2][3] This method is advantageous when an FLD is not available, providing a reliable and validated approach for analyzing piperazine in APIs.[2][3]
Column Selection: Reversed-phase columns (e.g., C18, C8) are commonly used. However, the highly polar nature of piperazine itself means it is not well-retained on these columns without derivatization.[7] The derivatized piperazine is more hydrophobic, allowing for good retention and separation. For underivatized piperazine, Hydrophilic Interaction Chromatography (HILIC) can be an effective alternative.[8]
Detector Choice:
Fluorescence (FLD): Offers superior sensitivity and selectivity for dansyl derivatives.[5][6]
UV-Vis/Diode-Array (DAD): A robust and widely available detector suitable for derivatives like the NBD-Cl adduct.[2][3]
Mass Spectrometry (MS): Provides the highest level of specificity and structural confirmation. LC-MS is the gold standard for complex matrices and when absolute certainty of identification is required.[9]
The following protocol outlines a typical workflow for quantifying piperazine in a sample matrix using dansyl chloride derivatization.
Caption: General workflow for HPLC-FLD analysis of piperazine.
Detailed Experimental Protocol (HPLC-FLD with Dansyl Chloride):
Preparation of Standards and Reagents:
Prepare a stock solution of piperazine (e.g., 1.0 mg/mL) in acetonitrile.[5]
Create a series of working standard solutions by diluting the stock solution to desired concentrations (e.g., 10 ng/mL to 100 µg/mL).[5]
Prepare the derivatization solution by dissolving dansyl chloride in acetonitrile (e.g., 1.0 mg/mL).[5]
Prepare a buffer solution (e.g., sodium bicarbonate) to maintain an alkaline pH (pH ~9-10) required for the reaction.
Sample Preparation:
For solid samples (e.g., pharmaceutical powders, tissues), perform an appropriate extraction. Accelerated Solvent Extraction (ASE) or liquid-liquid extraction (LLE) are common.[5][6]
Clean up the extract to remove interfering matrix components using Solid Phase Extraction (SPE), often with a strong cation-exchange column.[5][6]
Evaporate the purified extract to dryness under a gentle stream of nitrogen.
Derivatization Procedure:
Reconstitute the dried extract/standard in a small volume of buffer.
Add an excess of the dansyl chloride solution. The presence of a catalyst like triethylamine can be beneficial.[10]
Vortex the mixture thoroughly.
Incubate the reaction mixture. Optimized conditions are often around 50°C for 20-40 minutes.[6]
After incubation, cool the sample and filter it through a 0.22 µm filter before injection.
Chromatographic Conditions:
HPLC System: A standard UHPLC or HPLC system with a fluorescence detector.
Column: Acquity UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm) or similar reversed-phase column.[5][6]
Mobile Phase: Isocratic elution with a mixture like ultrapure water and acetonitrile (e.g., 15:85, v/v).[5]
GC is another powerful technique for piperazine analysis, particularly when coupled with a mass spectrometer (GC-MS). The core principle here is to derivatize piperazine to increase its volatility and thermal stability, allowing it to traverse the GC system.
Derivatization Agents: The goal is to replace the active hydrogens on the nitrogen atoms with non-polar groups, reducing intermolecular hydrogen bonding and increasing volatility.
Trifluoroacetic Anhydride (TFAA): This is a highly reactive acylating agent that readily converts the secondary amine groups into trifluoroacetyl amides.[11][12] The resulting derivative is volatile, thermally stable, and produces characteristic fragments in the mass spectrometer, aiding in identification.[11][13]
Acetic Anhydride: A less reactive but effective alternative to TFAA, used for similar purposes.
Detector Choice:
Flame Ionization Detector (FID): A universal detector for organic compounds. While robust, it lacks the specificity of other detectors.[14]
Nitrogen-Phosphorus Detector (NPD): Highly selective for nitrogen-containing compounds like piperazine, which significantly reduces background interference from the sample matrix.
Mass Spectrometry (MS): The preferred detector for GC analysis of piperazine. It provides definitive identification based on the mass spectrum and fragmentation pattern of the derivative, offering unparalleled specificity.[12]
The following protocol outlines a typical workflow for quantifying piperazine using TFAA derivatization followed by GC-MS analysis.
Caption: General workflow for GC-MS analysis of piperazine.
Detailed Experimental Protocol (GC-MS with TFAA):
Preparation of Standards and Reagents:
Prepare a stock solution of piperazine (e.g., 1 mg/mL) in a suitable solvent like methanol.
Create working standards by serial dilution.
Use high-purity Trifluoroacetic Anhydride (TFAA) and a solvent like ethyl acetate (GC grade).[11][12]
Sample Preparation:
Perform a liquid-liquid extraction of the sample, typically under alkaline conditions, into an organic solvent like dichloromethane or ethyl acetate.
Evaporate the organic extract to complete dryness under a gentle stream of nitrogen. It is critical to remove all water, as TFAA is highly moisture-sensitive.[12][13]
Derivatization Procedure:
To the dry residue, add a precise volume of ethyl acetate (e.g., 50 µL) and TFAA (e.g., 50 µL).[11][12]
Cap the reaction vial tightly and vortex to mix.
Heat the mixture at approximately 70°C for 30 minutes.[11][12]
After cooling, the excess reagent and solvent can be evaporated, and the residue reconstituted in a known volume of ethyl acetate for injection.[11]
GC-MS Conditions:
GC System: A standard GC system coupled to a Mass Spectrometer.
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m × 0.25 mm × 0.25 µm).[12]
Carrier Gas: Helium at a constant flow of ~1 mL/min.[12]
Injector Temperature: ~250°C.
Oven Temperature Program: Start at a low temperature (e.g., 80-120°C), hold for 1-2 minutes, then ramp at 10-15°C/min to a final temperature of ~280-300°C and hold.[11][12]
MS Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Mode: For quantification, Selected Ion Monitoring (SIM) mode is preferred for maximum sensitivity. For identification, full scan mode (e.g., m/z 50-550) is used.
To facilitate an objective comparison, the following table summarizes typical performance characteristics of the discussed methods based on published data. Note that these values can vary significantly based on the specific sample matrix, instrumentation, and laboratory conditions.
A Senior Application Scientist's Guide to Validating the In Vitro to In Vivo Efficacy of Piperazine Derivatives
The piperazine ring is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of therapeutic agents targeting a wide array of diseases, from cancer to central nervous system disorder...
Author: BenchChem Technical Support Team. Date: February 2026
The piperazine ring is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of therapeutic agents targeting a wide array of diseases, from cancer to central nervous system disorders.[1][2][3] Its remarkable versatility is due in part to its favorable physicochemical properties, which can enhance the pharmacokinetic profiles of drug candidates.[1][4] However, the journey from a promising hit in a high-throughput screen to a clinically effective drug is fraught with challenges. A critical and often precarious step in this process is bridging the translational gap—ensuring that the potent effects observed in a petri dish (in vitro) translate to meaningful therapeutic outcomes in a living organism (in vivo).
This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals on how to rigorously validate the efficacy of piperazine derivatives, moving logically from in vitro characterization to in vivo preclinical assessment. We will dissect the causality behind experimental choices, emphasizing self-validating protocols and grounding our discussion in authoritative scientific literature.
Part 1: Foundational In Vitro Efficacy Assessment
The initial phase of validation aims to quantify the biological activity of piperazine derivatives in a controlled, cellular environment. The choice of assays is paramount and should be dictated by the therapeutic hypothesis. For the context of this guide, we will focus on an anticancer application, a prominent area of piperazine derivative research.[5][6]
Causality in Assay Selection: Beyond the IC50
While the half-maximal inhibitory concentration (IC50) is a ubiquitous metric, it is merely a starting point. A robust in vitro validation package will interrogate the compound's mechanism of action. For anticancer agents, this often involves assessing cytotoxicity, a key indicator of a compound's ability to kill or inhibit the growth of cancer cells.[7]
Cell viability assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are foundational for assessing the cytotoxic effects of chemical compounds.[8] These colorimetric assays measure the metabolic activity of cells, which in most cases, correlates with cell viability.[8]
Step-by-Step Methodology for MTT Assay:
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with a serial dilution of the piperazine derivative and a vehicle control. Incubate for a duration relevant to the compound's hypothesized mechanism (e.g., 24, 48, or 72 hours).[9]
MTT Addition: Add MTT solution to each well to a final concentration of 0.45 mg/ml and incubate for 1-4 hours at 37°C.[10] During this time, mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.[8][9]
Solubilization: Add a solubilization solution to dissolve the formazan crystals.[10]
Absorbance Reading: Measure the absorbance of the wells using a microplate reader at a wavelength of 570-590 nm.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[11]
Trustworthiness through Orthogonal Assays:
To ensure the observed cytotoxicity is not an artifact of a single assay's chemistry, it is crucial to employ an orthogonal method. For instance, a membrane integrity assay (e.g., LDH release) or a caspase activation assay can corroborate the findings from a metabolic assay like MTT.[7] This multi-pronged approach provides a more complete and trustworthy picture of the compound's cellular effects.
Part 2: Mechanistic Deep Dive and Target Engagement
A potent IC50 value is encouraging, but understanding how a compound elicits its effect is critical for further development. This involves identifying the molecular target and elucidating the downstream signaling pathways.
Signaling Pathway Analysis: The Case of Anticancer Piperazine Derivatives
Many piperazine derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[12] For example, some derivatives have been shown to inhibit the PI3K/AKT pathway, a critical regulator of cell growth and survival.[12]
A Comparative Guide to the Analysis of Piperazin-1-yl-o-tolyl-methanone hydrochloride and Known Monoamine Transporter Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize and compare the inhibitory activity of novel compounds, such as Piperazin-1-yl-o-tolyl-methano...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize and compare the inhibitory activity of novel compounds, such as Piperazin-1-yl-o-tolyl-methanone hydrochloride, against the well-established class of monoamine transporter inhibitors. While direct inhibitory data for Piperazin-1-yl-o-tolyl-methanone hydrochloride on specific protein targets is not extensively published, its piperazine scaffold is a common feature in numerous CNS-active compounds known to target monoamine transporters. These transporters—serotonin (SERT), dopamine (DAT), and norepinephrine (NET)—are critical in regulating neurotransmission and are the targets of many therapeutic drugs.
This document will therefore focus on the methodology for a comparative analysis, providing the scientific rationale and detailed protocols required to assess the potential of Piperazin-1-yl-o-tolyl-methanone hydrochloride as a monoamine transporter inhibitor. We will use well-characterized inhibitors of SERT, DAT, and NET as benchmarks for this comparison.
Introduction to Monoamine Transporters as a Target Class
Monoamine transporters are integral membrane proteins that regulate the concentration of neurotransmitters in the synaptic cleft by reuptaking them into the presynaptic neuron.[1][2] This process terminates the neurotransmitter signal. Inhibition of these transporters leads to an increased concentration of the respective neurotransmitter in the synapse, which is the mechanism of action for many antidepressants, anxiolytics, and stimulants.[3][4][5][6] Given that many piperazine-containing compounds exhibit affinity for these transporters, it is a logical and scientifically sound starting point for the characterization of Piperazin-1-yl-o-tolyl-methanone hydrochloride.[7][8]
The three primary monoamine transporters are:
Serotonin Transporter (SERT): Primarily responsible for the reuptake of serotonin. It is the main target for selective serotonin reuptake inhibitors (SSRIs).[5][6][9]
Dopamine Transporter (DAT): Manages the reuptake of dopamine. It is a key target for drugs used to treat ADHD and is also implicated in the rewarding effects of addictive substances.[10][11][12]
Norepinephrine Transporter (NET): Facilitates the reuptake of norepinephrine. It is a target for some antidepressants and ADHD medications.[2][3][4]
A comprehensive analysis of a novel compound would involve determining its inhibitory potency (IC50 or Ki) and selectivity across these three transporters.
Comparative Inhibitors
For a robust comparison, a selection of well-characterized inhibitors with varying selectivity profiles should be utilized.
Note: Ki values can vary depending on the assay conditions. The values presented are approximations from the literature.
Experimental Workflows for Comparative Analysis
A multi-step approach is necessary to fully characterize the inhibitory profile of a test compound. The primary methods are radioligand binding assays and synaptosomal uptake assays.
Radioligand Binding Assays
These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target transporter. This method is used to determine the binding affinity (Ki) of the compound.[1][14]
Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Homogenize cells expressing the target transporter (e.g., HEK293-hSERT) or brain tissue rich in the target (e.g., striatum for DAT) in a cold lysis buffer.
Centrifuge the homogenate to pellet the membranes.
Wash the membrane pellet and resuspend in an appropriate assay buffer.
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
Assay Setup:
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET).
Add varying concentrations of the test compound (Piperazin-1-yl-o-tolyl-methanone hydrochloride) or a known inhibitor.
Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known displacing agent).
Incubation:
Add the membrane preparation to each well to initiate the binding reaction.
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
Separation and Counting:
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
Allow the filters to dry, then add a scintillation cocktail.
Quantify the radioactivity on each filter using a scintillation counter.
Data Analysis:
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Plot the percentage of specific binding against the log concentration of the test compound.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synaptosomal Uptake Assays
These functional assays measure the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes (resealed nerve terminals). This provides a measure of the compound's functional potency at the transporter.[16][17][18]
Workflow for Synaptosomal Uptake Assay
Caption: Workflow for a synaptosomal uptake inhibition assay.
Dissect a specific brain region (e.g., striatum for DAT, cortex for SERT/NET) in ice-cold sucrose solution.
Homogenize the tissue gently.
Perform differential centrifugation to isolate the synaptosomal fraction.[20][21]
Resuspend the synaptosomal pellet in an appropriate assay buffer (e.g., Krebs-Ringer-HEPES).
Assay Setup:
In a 96-well plate, add varying concentrations of the test compound or a known inhibitor.
Add the synaptosome preparation to each well.
Pre-incubate for a short period (e.g., 10-20 minutes) at 37°C.
Uptake Initiation and Termination:
Initiate the uptake by adding a fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]serotonin, [³H]dopamine, or [³H]norepinephrine).
Allow the uptake to proceed for a short, defined period (typically 1-5 minutes).
Terminate the reaction by rapid filtration through a glass fiber filtermat, followed by washing with ice-cold buffer.
Quantification and Data Analysis:
Quantify the radioactivity trapped within the synaptosomes on the filters using a scintillation counter.
Determine non-specific uptake in the presence of a high concentration of a known uptake inhibitor.
Calculate the percentage of specific uptake at each concentration of the test compound.
Plot the percentage of inhibition against the log concentration of the compound and fit the data to determine the IC50 value.
Interpreting the Data: Potency and Selectivity
The primary outputs of these experiments are the Ki and IC50 values.
Potency: A lower Ki or IC50 value indicates a higher potency of the compound for the transporter.
Selectivity: By comparing the Ki or IC50 values for SERT, DAT, and NET, the selectivity of the compound can be determined. For example, a compound with a Ki of 1 nM for SERT and >1000 nM for DAT and NET would be considered highly selective for SERT.
The selectivity index can be calculated as the ratio of Ki or IC50 values (e.g., Ki(DAT)/Ki(SERT)). A higher selectivity index indicates greater selectivity for the transporter in the denominator.
Signaling Pathways and Mechanism of Action
Inhibiting monoamine transporters leads to an accumulation of neurotransmitters in the synaptic cleft, enhancing the activation of postsynaptic receptors.
Simplified Monoamine Neurotransmission Pathway
Caption: Effect of a reuptake inhibitor on monoaminergic neurotransmission.
Conclusion
The provided framework outlines a rigorous and scientifically validated approach to characterizing the inhibitory profile of "Piperazin-1-yl-o-tolyl-methanone hydrochloride" or any novel compound with the potential to act on monoamine transporters. By employing radioligand binding and synaptosomal uptake assays and comparing the results to well-known inhibitors, researchers can effectively determine the compound's potency and selectivity. This data is crucial for understanding its mechanism of action and for guiding further drug development efforts.
Sucic, S., & El-Kasaby, A. (2021). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. (URL: [Link])
Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. (URL: [Link])
ResearchGate. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Request PDF. (URL: [Link])
Gifford Bioscience. Data Sheet Cellular Uptake and Release Assays Protocol. (URL: [Link])
Daws, L. C., & Gould, G. G. (2011). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. Electrochemical Methods for Neuroscience - NCBI Bookshelf. (URL: [Link])
Johnson, D. S., & Ahn, K. (2015). A practical guide for the assay-dependent characterisation of irreversible inhibitors. NIH. (URL: [Link])
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. (URL: [Link])
Siciliano, C. A., et al. (2015). Regulation of the Dopamine and Vesicular Monoamine Transporters: Pharmacological Targets and Implications for Disease. PMC - PubMed Central. (URL: [Link])
Tholander, F. (2012). Improved Inhibitor Screening Experiments by Comparative Analysis of Simulated Enzyme Progress Curves. PLOS One. (URL: [Link])
Tholander, F. (2012). Improved Inhibitor Screening Experiments by Comparative Analysis of Simulated Enzyme Progress Curves. PMC - PubMed Central. (URL: [Link])
Zhang, T., et al. (2022). SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. American Chemical Society. (URL: [Link])
Klockars, A., & Fen-Svensson, C. (2017). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. JoVE. (URL: [Link])
Mahmoud, M. M., et al. (2015). (4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride (LDK1229): a new cannabinoid CB1 receptor inverse agonist from the class of benzhydryl piperazine analogs. Molecular Pharmacology. (URL: [Link])
Matera, C., et al. (2022). Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro. STAR Protocols. (URL: [Link])
A Comparative Guide to the Neuroprotective Properties of Arylpiperazine Derivatives
The relentless progression of neurodegenerative diseases such as Alzheimer's, Parkinson's, and the acute neuronal damage from ischemic stroke presents one of modern medicine's most significant challenges. Current therape...
Author: BenchChem Technical Support Team. Date: February 2026
The relentless progression of neurodegenerative diseases such as Alzheimer's, Parkinson's, and the acute neuronal damage from ischemic stroke presents one of modern medicine's most significant challenges. Current therapeutic strategies are often symptomatic and fail to halt the underlying neurodegenerative cascade.[1][2] This has spurred intensive research into novel chemical scaffolds capable of conferring genuine neuroprotection. Among the most promising are the arylpiperazine derivatives, a class of compounds recognized for its "privileged scaffold" status in medicinal chemistry due to its structural versatility and ability to interact with multiple biological targets within the central nervous system (CNS).[2]
This guide offers a comparative analysis of different arylpiperazine derivatives, grounded in experimental data. We will delve into their multifaceted mechanisms of action, compare their efficacy in established preclinical models, and provide detailed protocols for researchers to validate and expand upon these findings.
The Mechanistic Versatility of Arylpiperazine Derivatives
The neuroprotective capacity of arylpiperazine derivatives stems from their ability to modulate multiple pathological pathways simultaneously. This multi-target approach is a significant advantage over single-target drugs, which have largely failed in clinical trials for complex neurodegenerative diseases.[2][3] The primary mechanisms include receptor modulation, antioxidant effects, and regulation of critical cell signaling pathways.
Arylpiperazines are potent ligands for various aminergic GPCRs, particularly dopamine and serotonin receptors, which are critically involved in neuronal function and survival.[2][4][5]
Dopamine Receptors (D2/D3): The degeneration of dopaminergic neurons is a hallmark of Parkinson's disease.[4][6] Many arylpiperazine derivatives act as D2/D3 receptor ligands, with profiles ranging from antagonist to partial agonist.[4] This modulation can help normalize dopaminergic signaling, which is crucial for motor control and is implicated in mood and cognition.[4] For instance, the atypical antipsychotic aripiprazole, a long-chain arylpiperazine, exhibits partial agonism at D2 receptors.[7]
Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT7): Serotonergic pathways are deeply intertwined with neuroprotection. Activation of 5-HT1A and 5-HT7 receptors has been shown to produce direct neuroprotective effects.[7] Conversely, antagonism of 5-HT2A receptors is a key feature of several atypical antipsychotics.[7] Derivatives have been specifically designed to combine these properties, aiming to treat both psychotic symptoms and underlying neurodegeneration.[8][9]
Antioxidant and Anti-inflammatory Activity
Oxidative stress and neuroinflammation are common pathological threads in both chronic neurodegeneration and acute injuries like ischemic stroke.[7][10][11]
Direct Antioxidant Effects: Some derivatives incorporate structural fragments with inherent antioxidant properties, allowing them to neutralize reactive oxygen species (ROS) and reduce oxidative damage to neurons.[8][12][13] For example, the novel derivative LQFM181 demonstrated a remarkable capacity to reduce lipid peroxidation (MDA levels) and protein carbonylation while increasing the activity of antioxidant enzymes like catalase and superoxide dismutase in a model of neurotoxicity.[13]
Anti-inflammatory Action: In models of ischemic stroke, certain indole and indazole-piperazine pyrimidine derivatives have shown potent anti-neuroinflammatory activity.[11] Compound 5j from one such study was found to inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in inflammatory pathways. It also beneficially modulated microglia polarization, shifting them from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.[11]
Modulation of Pro-Survival Signaling Pathways
Beyond receptor binding, arylpiperazines can influence intracellular signaling cascades that determine cell fate. The protective effect of several derivatives has been linked to the activation of anti-apoptotic pathways and the inhibition of pro-apoptotic ones.[14][15]
Akt and ERK Pathways: The PI3K/Akt pathway is a cornerstone of cell survival signaling. Studies have shown that some arylpiperazines induce the phosphorylation and activation of Akt (pAkt), promoting cell survival.[14][15] For instance, N-{4-[2-(4-phenyl-piperazin-1-yl)ethyl]-phenyl}picolinamide was shown to protect neuroblastoma cells by activating Akt and inhibiting pro-apoptotic JNK and ERK signaling.[15] This demonstrates a direct intervention in the molecular machinery of apoptosis.
The following diagram illustrates the convergence of these mechanisms, showcasing how a single arylpiperazine molecule can exert multi-faceted neuroprotection.
Figure 1: Multi-target neuroprotective mechanisms of arylpiperazine derivatives.
Comparative Efficacy of Arylpiperazine Derivatives in Preclinical Models
The true potential of these derivatives is revealed through their performance in validated experimental models of neurodegeneration. The data below, synthesized from multiple studies, compares the neuroprotective efficacy of various arylpiperazine compounds.
Experimental Protocols: A Self-Validating System for Assessing Neuroprotection
To ensure trustworthiness and reproducibility, describing the "how" is as critical as presenting the results. The following is a detailed protocol for a standard in vitro neuroprotection assay, which forms the basis for many of the findings cited in this guide.
In Vitro Neuroprotection Assay Against MPP+ Induced Toxicity in SH-SY5Y Cells
Causality: The human neuroblastoma SH-SY5Y cell line is a widely accepted model in neurodegenerative research. Upon differentiation with retinoic acid, these cells exhibit neuron-like characteristics, including the expression of dopaminergic markers, making them particularly relevant for studying Parkinson's disease pathology.[6][10] The neurotoxin MPP+ (1-methyl-4-phenylpyridinium) is a potent inhibitor of Complex I of the mitochondrial electron transport chain, selectively killing dopaminergic neurons and thus mimicking a key pathogenic mechanism of Parkinson's disease.[6][10] The MTT assay is a colorimetric method that measures the metabolic activity of mitochondrial reductase enzymes, serving as a reliable indicator of cell viability.
Figure 2: Workflow for assessing the neuroprotective effect of arylpiperazines.
Detailed Steps:
Cell Seeding and Differentiation:
Culture SH-SY5Y cells in a complete medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin).
Seed cells into a 96-well plate at a density of 1x10⁴ cells/well.
After 24 hours, replace the medium with a low-serum (1% FBS) medium containing 10 µM retinoic acid to initiate differentiation. Maintain for 5-7 days, changing the medium every 2 days.
Compound Treatment:
Prepare stock solutions of the arylpiperazine derivatives in a suitable solvent (e.g., DMSO).
Dilute the compounds to final desired concentrations (e.g., ranging from 0.1 µM to 10 µM) in a fresh cell culture medium.
Remove the differentiation medium from the cells and add the compound-containing medium. Incubate for a pre-treatment period, typically 2 hours.
Controls: Include wells for vehicle control (medium only), toxin control (to be treated with MPP+ only), and compound-only controls (to assess inherent toxicity of the derivatives).
Neurotoxin Challenge:
Prepare a concentrated solution of MPP+ iodide.
Add MPP+ to all wells except the vehicle and compound-only controls to achieve a final concentration that induces approximately 50% cell death (IC50), as determined from prior dose-response experiments.
Co-incubate the cells with the compounds and MPP+ for 24 hours at 37°C and 5% CO₂.[10]
MTT Assay and Data Analysis:
After 24 hours, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate cell viability as a percentage relative to the vehicle-treated control group (set to 100% viability). Statistical analysis (e.g., one-way ANOVA with Dunnett's multiple comparisons test) is used to determine the significance of the protection afforded by the test compounds compared to the toxin-only group.[6][10]
Conclusion and Future Directions
The arylpiperazine scaffold is a remarkably versatile platform for the design of multi-target neuroprotective agents. The experimental evidence clearly demonstrates that derivatives can be synthesized to potently counteract key pathological drivers of neurodegeneration, including receptor dysfunction, oxidative stress, and neuroinflammation.[1][2] Compounds like the arylpiperazine-sulphonamides and LQFM181 show significant promise in models of Parkinson's disease, while others show efficacy in Alzheimer's and ischemic stroke models.[6][11][13]
The path forward requires a continued focus on structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties, particularly blood-brain barrier penetration.[18][19] While in vitro assays provide crucial initial data, validation in more complex in vivo models is essential. The ultimate goal remains the translation of these promising preclinical findings into clinically effective therapies that can slow or halt the progression of these devastating neurological disorders.
References
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Comparative Evaluation of Substituted N-Phenylpiperazine Analogs as Receptor-Selective Ligands: A Senior Application Scientist's Guide
Introduction: The N-Phenylpiperazine Core, a Privileged Scaffold in Neuropharmacology In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutics....
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The N-Phenylpiperazine Core, a Privileged Scaffold in Neuropharmacology
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutics. The N-phenylpiperazine subunit is a quintessential example of such a "privileged scaffold," particularly for drugs targeting the central nervous system (CNS).[1][2] Its structural rigidity, combined with the tunable basicity of the distal nitrogen atom, allows it to serve as a high-affinity pharmacophore for a multitude of aminergic G-protein coupled receptors (GPCRs), including serotonergic, dopaminergic, and adrenergic subtypes.[2] This versatility is evidenced by its presence in a wide array of blockbuster drugs, from the atypical antipsychotic aripiprazole to the antidepressant trazodone.
However, this promiscuity presents a significant challenge: achieving receptor selectivity. The clinical efficacy and side-effect profile of an N-phenylpiperazine-based drug are dictated by its unique "polypharmacology"—its affinity and activity profile across multiple receptors. This guide provides a framework for researchers and drug development professionals to systematically evaluate substituted N-phenylpiperazine analogs. We will dissect the nuanced structure-activity relationships (SAR), provide detailed, validated protocols for pharmacological characterization, and present a logical workflow for identifying promising, receptor-selective lead candidates.
The Impact of Substitution: A Comparative Analysis of Receptor Affinity
The quest for selectivity begins with understanding how chemical modifications to the N-phenylpiperazine core influence receptor binding. Substitutions can be broadly categorized into two primary locations: the aromatic (phenyl) ring and the distal piperazine nitrogen (N4).
Aromatic Ring Substitution: Modifications here, such as methoxy, chloro, or fluoro groups, primarily influence interactions within the receptor's orthosteric binding pocket. The position and electronic nature of these substituents can drastically alter affinity and selectivity. For example, a 2-methoxyphenyl group is a classic motif for conferring 5-HT1A receptor affinity, while 2,3-dichloro substitution is often seen in ligands with high D2/D3 receptor affinity.[3]
N4-Piperazine Substitution: This position is typically appended with longer chains or bulky groups that extend into a secondary or "extended" binding pocket. This is a critical determinant of functional activity (agonist vs. antagonist) and can be exploited to achieve significant gains in selectivity, particularly between closely related receptor subtypes like D2 and D3.[4][5]
The following table summarizes representative binding data, illustrating how these modifications orchestrate the receptor affinity profile.
Data are compiled and representative values from multiple sources.[3][4][5] N/A: Not Available.
This data highlights a key principle: achieving high selectivity, such as the ~500-fold D₃ vs. D₂ selectivity of Analog 6a, often requires complex N4-substituents that can form specific interactions in an extended binding pocket not equally available in the D₂ subtype.[4][5]
Decoding the Structure-Activity Relationship (SAR)
The rational design of selective ligands is built upon a solid understanding of SAR. The following diagram provides a conceptual map of how modifications at key positions on the N-phenylpiperazine scaffold generally influence receptor selectivity.
Caption: Standard workflow for determining ligand-receptor binding affinity (Kᵢ) via a radioligand assay.
Protocol 2: Functional [³⁵S]GTPγS Binding Assay for G-Protein Activation
Causality: High affinity does not describe a ligand's action. Is it an agonist (activates the receptor), an antagonist (blocks the agonist), or an inverse agonist (reduces basal receptor activity)? This assay directly measures the first step of signal transduction: the activation of G-proteins by the receptor. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. By using a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, we can quantify the extent of G-protein activation stimulated by a test compound.
Step-by-Step Methodology:
Reagents and Membrane Preparation:
Rationale: Similar to the binding assay, a consistent source of receptor-G protein coupled membranes is required. The assay buffer must contain GDP to ensure G-proteins are in their inactive state at baseline.
Procedure: Prepare receptor membranes as described previously. The assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4) is supplemented with GDP (e.g., 10 µM) and a saponin (to permeabilize membranes).
Assay Reaction:
Rationale: The reaction combines the membranes, the test compound, and the [³⁵S]GTPγS to measure stimulated G-protein activation.
Procedure: In a 96-well plate, add assay buffer, serially diluted test compound, and membranes. Allow a brief pre-incubation. Initiate the reaction by adding [³⁵S]GTPγS.
Controls (Self-Validation):
Basal Binding: No test compound.
Stimulated Binding: A known, full agonist to define the 100% response window.
NSB: A high concentration of unlabeled GTPγS.
Incubation, Harvesting, and Quantification:
Procedure: Incubate the plate (e.g., 60 min at 30°C). The harvesting and counting process is identical to the radioligand binding assay (rapid filtration and scintillation counting).
Data Analysis:
Rationale: The data is analyzed to determine the compound's potency (EC₅₀) and efficacy (Eₘₐₓ) relative to a standard full agonist.
Procedure:
Plot the specific [³⁵S]GTPγS binding vs. log[Test Compound].
Fit the data to a sigmoidal dose-response curve.
Potency (EC₅₀): The concentration of the compound that produces 50% of its maximal effect.
Efficacy (Eₘₐₓ): The maximal stimulation achieved by the compound, expressed as a percentage of the response produced by a standard full agonist.
Full Agonist: Eₘₐₓ ≈ 100%
Partial Agonist: 0% < Eₘₐₓ < 100%
Antagonist: Eₘₐₓ = 0% (will inhibit agonist-stimulated binding in a separate experiment).
Caption: The G-protein activation cycle measured in a [³⁵S]GTPγS functional assay.
Conclusion and Strategic Outlook
The evaluation of substituted N-phenylpiperazine analogs is a multi-step process that demands both precision in experimental execution and a deep understanding of the underlying pharmacology. By systematically modifying the aromatic and distal nitrogen positions, researchers can navigate the complex SAR landscape to develop ligands with tailored selectivity profiles. The combination of high-fidelity binding assays to determine affinity (Kᵢ) and robust functional assays (e.g., [³⁵S]GTPγS) to define efficacy (EC₅₀, Eₘₐₓ) provides the comprehensive dataset needed for informed decision-making in any drug discovery program. Future work in this area will increasingly focus on designing ligands with "biased agonism," which selectively activate certain downstream signaling pathways over others, potentially separating therapeutic effects from adverse reactions.
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